MCOPPB trihydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N4.3ClH/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21;;;/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3;3*1H/t21-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIPEVOPCGEULQ-RFCADEKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108147-88-1 | |
| Record name | Mcoppb trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108147881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCOPPB TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIO8DBP4K7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MCOPPB Trihydrochloride: A Technical Guide to Synthesis, Purification, and Biological Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCOPPB trihydrochloride (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride) is a potent and highly selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor.[1][2] Its unique pharmacological profile, demonstrating significant anxiolytic effects without the memory or motor function impairments associated with other compounds, has made it a valuable tool in neuroscience research.[1] More recently, MCOPPB has been identified as a senolytic agent, capable of selectively eliminating senescent cells, opening new avenues for its therapeutic application.[3][4] This technical guide provides a comprehensive overview of the synthesis and purification of this compound, along with a detailed examination of its primary signaling pathway.
Physicochemical and Biological Properties
This compound is a white to off-white solid with good solubility in water and DMSO.[5][6] Its high affinity and selectivity for the human NOP receptor are key characteristics that drive its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₀N₄·3HCl | [5] |
| Molecular Weight | 534.05 g/mol | [5] |
| Purity | ≥98% (typically ≥99% by HPLC) | [5][7] |
| pKi (human NOP receptor) | 10.07 | [1][2] |
| Solubility | Water: ~30 mM, DMSO: ~60 mM | [5] |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C | [5] |
Synthesis and Purification
The synthesis of MCOPPB involves a multi-step process culminating in the formation of the benzimidazole (B57391) core, followed by conversion to its trihydrochloride salt for improved solubility and stability. The key starting materials are (R)-N-Boc-3-aminopiperidine and 1-(1-methylcyclooctyl)piperidin-4-one. While the specific, detailed experimental protocol from the primary literature by Hayashi et al. (2009) could not be fully accessed, the following represents a plausible and detailed methodology based on general procedures for the synthesis of 1,2-disubstituted benzimidazoles and purification of piperidine (B6355638) derivatives.
Experimental Protocol: Synthesis of MCOPPB
Step 1: Reductive Amination
-
To a solution of 1-(1-methylcyclooctyl)piperidin-4-one (1.0 eq) in dichloromethane (B109758) (DCM), add (R)-N-Boc-3-aminopiperidine (1.1 eq).
-
Add sodium triacetoxyborohydride (B8407120) (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected diamine intermediate.
Step 2: Benzimidazole Ring Formation
-
Dissolve the crude Boc-protected diamine (1.0 eq) and 2-fluoronitrobenzene (1.2 eq) in dimethyl sulfoxide (B87167) (DMSO).
-
Add potassium carbonate (3.0 eq) and heat the mixture at 120-140°C for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (B1210297) (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting nitro intermediate is then reduced. Dissolve the crude product in ethanol (B145695) and add palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to give the crude amino intermediate.
-
To form the benzimidazole, the amino intermediate is cyclized. A common method involves reaction with an orthoformate in the presence of an acid catalyst.
Step 3: Deprotection and Salt Formation
-
Dissolve the Boc-protected MCOPPB in a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane) or a mixture of methanol (B129727) and concentrated HCl.
-
Stir the solution at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid is the crude this compound.
Experimental Protocol: Purification of this compound
-
Recrystallization: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture of ethanol and water). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Column Chromatography: For higher purity, the free base of MCOPPB (obtained by neutralizing the hydrochloride salt) can be purified by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). The purified free base is then converted back to the trihydrochloride salt as described above.
-
Purity Analysis: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Characterization Data (Representative)
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the benzimidazole ring, the aliphatic protons of the cyclooctyl and piperidinyl rings, and the methyl group. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic and aliphatic regions. |
| Mass Spec (ESI+) | [M+H]⁺ ion corresponding to the mass of the free base (C₂₆H₄₀N₄). |
| HPLC | A single major peak indicating high purity (typically >98%). |
Biological Activity and Signaling Pathway
MCOPPB exerts its biological effects primarily through the activation of the NOP receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling to Gαi/Gαo proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,2-disubstituted benzimidazoles using an aza-Wittig-equivalent process - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09010B [pubs.rsc.org]
- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst [ijraset.com]
MCOPPB Trihydrochloride: A Deep Dive into its Neuronal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCOPPB trihydrochloride is a potent and highly selective non-peptide agonist for the Nociceptin/Orphanin FQ (NOP) receptor, a member of the opioid receptor family.[1][2] Its engagement with the NOP receptor in neurons initiates a cascade of intracellular events, primarily characterized by the inhibition of adenylyl cyclase and a reduction in neuronal excitability. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of MCOPPB in neurons, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Core Mechanism: NOP Receptor Agonism
This compound exerts its effects by binding to and activating the NOP receptor, a G-protein coupled receptor (GPCR).[] This interaction has been quantified through various binding assays, demonstrating high affinity and selectivity.
Binding Affinity and Selectivity
MCOPPB exhibits a high affinity for the human NOP receptor, with a pKi value of 10.07.[2][4][5][6] Its selectivity for the NOP receptor over other opioid receptors is a key feature, minimizing off-target effects.
| Receptor Subtype | Selectivity vs. NOP Receptor | Reference |
| Mu (μ) | 12-fold | [2] |
| Kappa (κ) | 270-fold | [2] |
| Delta (δ) | >1000-fold | [2] |
Intracellular Signaling Pathways
Upon binding of MCOPPB, the NOP receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein (primarily Gi/o). This initiates a series of downstream signaling events.
Inhibition of Adenylyl Cyclase
The activated α-subunit of the Gi/o protein directly inhibits the activity of adenylyl cyclase.[] This enzymatic inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[]
Modulation of Calcium Ion Influx
A reduction in cAMP levels and the activity of the βγ-subunits of the G-protein contribute to a decrease in calcium ion (Ca2+) influx into the neuron.[] This is a critical step in reducing neuronal excitability.
Receptor Internalization and Phosphorylation
Prolonged exposure to MCOPPB induces significant internalization of the NOP receptor and phosphorylation at multiple serine and threonine residues.[] This process is a key mechanism of signal desensitization and regulation.
The signaling cascade initiated by MCOPPB at the NOP receptor can be visualized as follows:
Caption: MCOPPB signaling pathway in a neuron.
Electrophysiological Consequences
The molecular events triggered by MCOPPB translate into significant changes in the electrophysiological properties of neurons. The primary consequence is a reduction in neuronal excitability, which is the basis for its observed anxiolytic effects.[1][2][]
The logical flow from receptor binding to physiological effect is illustrated below:
Caption: Experimental workflow from binding to effect.
Experimental Protocols
This section outlines the general methodologies employed to elucidate the mechanism of action of MCOPPB.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) and selectivity of MCOPPB for the NOP receptor and other opioid receptors.
-
Methodology:
-
Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human NOP receptor).
-
Incubate the membrane homogenates with a constant concentration of a radiolabeled ligand (e.g., [³H]-Nociceptin) and varying concentrations of MCOPPB.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (concentration of MCOPPB that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assays
-
Objective: To measure the effect of MCOPPB on adenylyl cyclase activity.
-
Methodology:
-
Culture cells expressing the NOP receptor (e.g., HEK293 cells).
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin.
-
Treat the cells with varying concentrations of MCOPPB.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA or HTRF).
-
Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
-
Electrophysiology (Patch-Clamp)
-
Objective: To directly measure the effects of MCOPPB on ion channel activity and neuronal excitability.
-
Methodology:
-
Prepare acute brain slices or cultured neurons.
-
Obtain whole-cell patch-clamp recordings from individual neurons.
-
In voltage-clamp mode, measure the effect of MCOPPB on specific ion currents (e.g., voltage-gated calcium currents).
-
In current-clamp mode, measure the effect of MCOPPB on the resting membrane potential and action potential firing in response to current injections.
-
Summary and Future Directions
This compound is a powerful research tool and a potential therapeutic agent due to its selective and potent agonism at the NOP receptor. Its mechanism of action in neurons is primarily driven by the inhibition of the adenylyl cyclase/cAMP pathway and the reduction of calcium influx, leading to decreased neuronal excitability. While its anxiolytic properties are well-documented, further research is needed to fully elucidate the nuances of its signaling in different neuronal populations and its potential in other neurological and psychiatric disorders. The recent discovery of its senolytic effects in peripheral tissues also opens up new avenues of investigation, although this has not been observed in the central nervous system.[7][8][9]
References
- 1. MCOPPB - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
MCOPPB Trihydrochloride: A Technical Guide to its Nociceptin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of MCOPPB trihydrochloride for the nociceptin/orphanin FQ (NOP) receptor, a G protein-coupled receptor implicated in a range of physiological processes including pain, anxiety, and mood. MCOPPB, a potent and selective nonpeptide agonist of the NOP receptor, has emerged as a valuable research tool and a potential therapeutic agent. This document summarizes key binding affinity data, details the experimental protocols used for its determination, and illustrates the relevant signaling pathways.
Core Data Presentation: Nociceptin Receptor Binding Affinity
This compound exhibits high affinity and selectivity for the human NOP receptor. The binding affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Compound | Receptor | Binding Affinity (pKi) | Selectivity vs. μ-opioid | Selectivity vs. κ-opioid | Selectivity vs. δ-opioid |
| This compound | Human NOP | 10.07 ± 0.01[] | 12-fold | 270-fold | >1000-fold[] |
Experimental Protocols
The determination of the binding affinity of this compound for the NOP receptor typically involves radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.
Cell Culture and Membrane Preparation
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human NOP receptor (CHO-hNOP) are commonly used.
-
Culture Conditions: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Membrane Preparation:
-
Cells are harvested and washed with phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a tissue grinder or sonicator.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
The final membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined using a standard method like the Bradford or BCA assay. Membranes are stored at -80°C until use.
-
Radioligand Binding Assay
-
Radioligand: A radiolabeled NOP receptor ligand, such as [³H]-nociceptin or another suitable radiolabeled antagonist, is used.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4, with the addition of divalent cations like MgCl₂ and protease inhibitors.
-
Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in a final volume of 250 µL:
-
CHO-hNOP cell membrane preparation (typically 3-20 µg of protein).
-
Varying concentrations of the unlabeled test compound (this compound).
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
-
Total Binding: Wells containing only the membrane preparation and the radioligand.
-
Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of an unlabeled NOP receptor ligand to saturate the receptors.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is then measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is calculated as the negative logarithm of the Ki.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for determining binding affinity.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of MCOPPB Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCOPPB trihydrochloride is a potent and highly selective non-peptide agonist for the nociceptin (B549756)/orphanin FQ (NOP) receptor, a G protein-coupled receptor with distinct pharmacology from classical opioid receptors.[1][2] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound. It details the canonical G protein-mediated signaling cascade, including the inhibition of adenylyl cyclase, reduction of cyclic AMP (cAMP), and modulation of ion channel activity. Furthermore, this guide explores more recently identified signaling pathways implicated in the broader physiological effects of MCOPPB, such as the Toll-like receptor (TLR) and mTOR pathways, based on transcriptomic data. Detailed experimental protocols for key assays and quantitative data on MCOPPB's activity are presented to facilitate further research and drug development efforts.
Introduction to this compound
This compound is recognized for its high binding affinity and selectivity for the human NOP receptor, with a pKi of 10.07.[1][2][3][4][5] Its selectivity for the NOP receptor over the μ-, κ-, and δ-opioid receptors is 12-, 270-, and >1000-fold, respectively.[2] In preclinical studies, MCOPPB has demonstrated significant anxiolytic-like effects without the adverse effects on memory and locomotion often associated with other anxiolytics.[2] More recent research has also uncovered its potential as a senolytic agent, capable of eliminating senescent cells.[6] These diverse biological activities are underpinned by the specific downstream signaling cascades initiated upon NOP receptor activation.
Core Signaling Pathways of this compound
Canonical NOP Receptor Signaling: Gαi/o-Coupled Pathway
Upon binding of MCOPPB, the NOP receptor, which is coupled to inhibitory G proteins of the Gαi/o family, initiates a cascade of intracellular events.[7]
-
Inhibition of Adenylyl Cyclase and Reduction of cAMP: A primary consequence of NOP receptor activation is the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7] This reduction in cAMP levels subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA).
-
Modulation of Ion Channel Activity:
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): Activation of the NOP receptor by agonists leads to the inhibition of N-, L-, and P/Q-type voltage-gated calcium channels.[8] This effect, primarily mediated by the Gβγ subunits of the G protein, reduces calcium influx into neurons, leading to decreased neuronal excitability and neurotransmitter release.[9]
-
Activation of G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: NOP receptor activation also leads to the opening of GIRK channels, causing an efflux of potassium ions.[8] This results in hyperpolarization of the cell membrane, further contributing to the inhibition of neuronal activity.
-
The following diagram illustrates the canonical signaling pathway activated by this compound.
Receptor Internalization and Phosphorylation
Similar to other G protein-coupled receptors, sustained activation of the NOP receptor by agonists like MCOPPB can lead to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which can lead to receptor desensitization and internalization.[8] One study has noted that MCOPPB treatment induces strong NOP receptor internalization and multi-site phosphorylation at Ser343, Ser348, Thr359, and Ser363.[10]
The following diagram depicts the process of MCOPPB-induced NOP receptor internalization.
Emerging Downstream Pathways: TLR and mTOR Signaling
A study investigating the senolytic effects of MCOPPB in mice revealed significant changes in the hepatic transcriptome.[6] This transcriptomic analysis implicated the involvement of the Toll-like receptor (TLR) and mTOR signaling pathways in the broader physiological effects of MCOPPB.[6] While the direct protein-level interactions are yet to be fully elucidated, this finding opens new avenues for understanding the compound's mechanism of action beyond its immediate effects on neuronal excitability.
The following diagram illustrates the potential involvement of TLR and mTOR signaling downstream of MCOPPB.
Quantitative Data
The following table summarizes the available quantitative data for this compound's interaction with the NOP receptor.
| Parameter | Value | Species | Assay System | Reference |
| pKi | 10.07 | Human | Radioligand Binding Assay | [1][2][3][4][5] |
| EC50 | 0.39 nM | Human | [35S]GTPγS Binding Assay (HEK293 cells) | [2] |
Experimental Protocols
[35S]GTPγS Binding Assay
This assay measures the functional activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human NOP receptor.
-
This compound stock solution.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, combine the cell membranes (10-20 µg protein), GDP (10 µM final concentration), and varying concentrations of MCOPPB.
-
Initiate the reaction by adding [35S]GTPγS (0.1 nM final concentration).
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the EC50 value by non-linear regression analysis.
cAMP Inhibition Assay
This assay measures the ability of a GPCR agonist to inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing the human NOP receptor.
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
Lysis buffer.
Procedure:
-
Plate the CHO-K1-hNOP cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP levels using the chosen detection method.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each MCOPPB concentration and determine the IC50 value.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon GPCR activation. For Gαi/o-coupled receptors like NOP, co-expression of a promiscuous G protein (e.g., Gαq/i5) is often required to redirect the signal to the Gαq pathway, which stimulates phospholipase C and subsequent calcium release.
Materials:
-
HEK293 cells co-expressing the human NOP receptor and a promiscuous G protein.
-
This compound stock solution.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Pluronic F-127.
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Use a fluorescent plate reader with an integrated liquid handling system to measure baseline fluorescence.
-
Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.
-
Calculate the change in fluorescence (ΔF) from baseline and normalize to the maximum response.
-
Determine the EC50 value from the concentration-response curve.
Conclusion
This compound is a valuable research tool for investigating the physiological roles of the NOP receptor. Its primary mechanism of action involves the activation of the canonical Gαi/o-coupled signaling pathway, leading to the inhibition of neuronal activity. Emerging evidence suggests that MCOPPB may also modulate the TLR and mTOR signaling pathways, although further research is needed to elucidate the precise molecular mechanisms. The quantitative data and detailed experimental protocols provided in this guide serve as a resource for scientists working to further unravel the complex pharmacology of MCOPPB and its potential therapeutic applications.
References
- 1. MCOPPB - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. adooq.com [adooq.com]
- 6. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of N-type calcium channels by nociceptin receptors and its possible role in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
MCOPPB Trihydrochloride: A Technical Guide to its Senolytic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a host of age-related diseases. The selective elimination of these senescent cells by agents known as senolytics presents a promising therapeutic strategy. This document provides an in-depth technical overview of MCOPPB trihydrochloride, a selective agonist of the nociceptin/orphanin FQ opioid receptor (NOP), which has been identified as a novel senolytic agent. This guide summarizes the quantitative data supporting its senolytic activity, details the experimental protocols for its evaluation, and visualizes the proposed mechanism of action and experimental workflows.
Introduction
This compound, 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride, was initially investigated for its anxiolytic properties.[1] A high-throughput screening of a library of pharmacologically active compounds identified MCOPPB as a potent senolytic capable of selectively inducing apoptosis in senescent cells.[2] Subsequent in vitro and in vivo studies have demonstrated its efficacy in reducing the burden of senescent cells in various tissues, suggesting its potential as a therapeutic agent for age-related pathologies.[2]
Quantitative Assessment of Senolytic Activity
The senolytic efficacy of this compound has been quantified across different cell types and experimental models. The following tables summarize the key findings from these studies.
Table 1: In Vitro Senolytic Activity of this compound
| Cell Line | Senescence Inducer | MCOPPB Concentration | Effect on Senescent Cells | Reference |
| MRC5 (human lung fibroblasts) | Aphidicolin | 10 µM | Identified as a strong hit in a high-throughput screen for senolytic activity. | [2] |
| Huh-7 (hepatocellular carcinoma) | Doxorubicin (100 nM) | 0.5 µM | Up to a seven-fold decrease in the number of senescent cells. | [2] |
| HepG2 (hepatocellular carcinoma) | Doxorubicin (100 nM) | 0.5 µM | A decreasing trend in the number of senescent cells (p=0.096). | [2] |
Table 2: In Vivo Senolytic Activity of this compound in Mice
| Tissue | Metric | MCOPPB Treatment | Outcome | Reference |
| Visceral White Adipose Tissue | SA-β-gal positive cells | 5 mg/kg, i.p. for 5 consecutive days with 2-day rest periods for 3 weeks | ~70% reduction in the number of senescent cells. | [2] |
Mechanism of Action: Involvement of Toll-Like Receptor Signaling
Mechanistic studies suggest that this compound exerts its senolytic effects through the activation of transcriptional networks associated with the immune response, with Toll-like receptor 4 (TLR4) identified as a key signaling hub.[2] The proposed pathway involves the engagement of TLR4, leading to a downstream signaling cascade that ultimately results in the apoptosis of senescent cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the senolytic properties of this compound.
High-Throughput Screening (HTS) for Senolytics
The initial identification of MCOPPB as a senolytic was achieved through a high-throughput screening assay.
Protocol:
-
Cell Culture and Senescence Induction:
-
Culture human MRC5 fibroblasts in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Induce senescence by treating the cells with aphidicolin.
-
-
High-Throughput Screening:
-
Seed the senescent MRC5 cells into multi-well plates.
-
Using an automated robotic platform, add compounds from the LOPAC®Pfizer library to the wells at a final concentration of 10 µM.
-
Incubate the plates for a specified period.
-
-
Viability Assay:
-
Assess the viability of the senescent cells using an XTT assay, which measures mitochondrial activity.
-
-
Hit Identification:
-
Identify compounds that exhibit preferential toxicity towards senescent cells compared to non-senescent control cells. MCOPPB was identified as the strongest hit in this screen.[2]
-
In Vitro Senolysis Assay in Hepatocellular Carcinoma Cells
Protocol:
-
Cell Culture:
-
Culture HepG2 and Huh-7 hepatocellular carcinoma cells in DMEM (1X) supplemented with 10% FBS and 1% penicillin/streptomycin.[2]
-
-
Induction of Chemotherapy-Induced Senescence:
-
MCOPPB Treatment:
-
After the 6-day washout period, treat the senescent cells with this compound at various concentrations (e.g., 0.5 µM) for an additional 24-48 hours.[2]
-
-
Assessment of Senescence:
-
Quantify the number of senescent cells using a fluorogenic substrate for β-galactosidase (C12FDG) and flow cytometry.[2]
-
Alternatively, perform Senescence-Associated β-galactosidase (SA-β-gal) staining.
-
In Vivo Senolysis in Mice
Protocol:
-
Animal Model:
-
Use appropriate mouse models for the study of aging or age-related diseases.
-
-
MCOPPB Administration:
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., visceral white adipose tissue, liver).
-
Perform histological analysis for markers of senescence, such as SA-β-gal staining, to quantify the senescent cell burden.
-
Conclusion
This compound has emerged as a promising senolytic agent with demonstrated efficacy in both in vitro and in vivo models. Its ability to selectively eliminate senescent cells, coupled with a partially elucidated mechanism of action involving TLR4 signaling, warrants further investigation for its therapeutic potential in treating a range of age-related diseases. The experimental protocols detailed in this guide provide a framework for the continued exploration of MCOPPB and other novel senolytic compounds.
References
MCOPPB Trihydrochloride: A Novel Senolytic Agent Targeting Cellular Senescence
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. The selective elimination of senescent cells by agents known as senolytics has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the senolytic effects of MCOPPB trihydrochloride, a selective agonist of the Nociceptin/Orphanin FQ (NOP) receptor. Initially investigated for its anxiolytic properties, recent findings have identified this compound as a potent senolytic agent with cell-type-specific effects. This document details the quantitative effects of this compound on senescent cell viability, outlines the experimental protocols for assessing its activity, and illustrates the proposed signaling pathways involved in its mechanism of action. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of geroscience and senotherapeutics.
Introduction
The accumulation of senescent cells is a hallmark of aging and contributes to the pathogenesis of numerous chronic diseases.[1] These cells, while no longer dividing, remain metabolically active and secrete a complex mixture of pro-inflammatory cytokines, chemokines, and proteases, collectively known as the senescence-associated secretory phenotype (SASP).[1] The SASP can disrupt tissue microenvironments and contribute to age-related decline. Senolytics, a class of drugs that selectively induce apoptosis in senescent cells, offer a novel therapeutic approach to mitigate the detrimental effects of cellular senescence.
This compound (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride) is a potent and selective non-peptide agonist for the NOP receptor.[2] While its anxiolytic effects have been previously characterized, a recent high-throughput screening of a library of pharmacologically active compounds identified MCOPPB as a novel senolytic agent.[1][3] This guide summarizes the key findings on the senolytic properties of this compound, providing detailed data and methodologies to facilitate further research and development in this area.
Quantitative Effects of this compound on Cellular Senescence
The senolytic activity of this compound has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Senolytic Activity of this compound
| Cell Line | Senescence Inducer | MCOPPB Concentration (µM) | Effect on Senescent Cell Viability | Reference |
| MRC-5 (human lung fibroblasts) | Aphidicolin (10 µM) | 10 | Identified as the strongest hit in a high-throughput screen for senolytic activity. | [1][3] |
| Huh-7 (human hepatocellular carcinoma) | Doxorubicin (B1662922) (100 nM) | 0.5 | Significant decrease in the number of senescent cells (up to seven-fold). | [1] |
| HepG2 (human hepatocellular carcinoma) | Doxorubicin (100 nM) | 0.5 | A decreasing trend in the number of senescent cells (p-value: 0.096). | [1] |
Table 2: In Vivo Senolytic Activity of this compound in Mice
| Tissue | Parameter Measured | Treatment Group | Result | Reference |
| White Adipose Tissue (WAT) | Senescence-Associated β-Galactosidase (SA-β-Gal) Positive Area | Control | Baseline level of senescent cells. | [1] |
| White Adipose Tissue (WAT) | Senescence-Associated β-Galactosidase (SA-β-Gal) Positive Area | MCOPPB (5 mg/kg) | Significant decrease in the area of SA-β-Gal positive cells. | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the senolytic effects of this compound.
In Vitro Senescence Induction and MCOPPB Treatment
3.1.1 Cell Culture:
-
MRC-5, HepG2, and Huh-7 cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]
3.1.2 Induction of Senescence:
-
Aphidicolin-induced senescence (MRC-5 cells): To induce replicative senescence, MRC-5 cells are treated with 10 µM aphidicolin.[1][3]
-
Doxorubicin-induced senescence (HepG2 and Huh-7 cells): To induce chemotherapy-induced senescence, cells are treated with 100 nM doxorubicin for 24 hours.[1]
3.1.3 this compound Treatment:
-
Following senescence induction, the culture medium is replaced with fresh medium containing this compound at the desired concentrations (e.g., 0.5 µM or 10 µM).[1]
-
Cells are incubated with this compound for a specified period (e.g., 48 hours) before assessing cell viability and senescence markers.[1]
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
3.2.1 In Vitro SA-β-Gal Staining:
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the staining solution: 1 mg/mL of X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in a solution containing 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.
-
Incubate the cells with the staining solution at 37°C (without CO2) for 12-16 hours.
-
Observe the cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.
3.2.2 In Vivo SA-β-Gal Staining (Adipose Tissue):
-
Excise white adipose tissue from mice and fix it in a solution of 2% formaldehyde and 0.2% glutaraldehyde.
-
Rinse the tissue in PBS.
-
Immerse the tissue in the SA-β-Gal staining solution (as described above).
-
Incubate the tissue at 37°C until a blue color develops.
-
Embed the stained tissue in paraffin, section, and counterstain with Nuclear Fast Red for microscopic analysis.[1]
In Vivo Mouse Studies
-
Animal Model: 20-week-old C57BL/6 mice on a chow diet are used.[1]
-
This compound Administration: this compound is administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg for 5 consecutive days, followed by a 2-day rest period, over a total of 3 weeks.[1]
-
Tissue Collection and Analysis: Following the treatment period, tissues such as white adipose tissue and liver are collected for analysis of senescence markers and gene expression.[1]
RNA Sequencing and Pathway Analysis
-
Isolate total RNA from liver tissue of control and MCOPPB-treated mice.
-
Perform library preparation and RNA sequencing.
-
Analyze the sequencing data to identify differentially expressed genes.
-
Utilize pathway analysis tools (e.g., STRING) to identify signaling pathways that are significantly modulated by MCOPPB treatment.[1]
Signaling Pathways and Mechanisms of Action
RNA sequencing analysis of liver tissue from mice treated with this compound revealed the activation of transcriptional networks involved in the immune response to external stressors, with a significant implication of Toll-like receptor (TLR) signaling.[1][2]
The diagram above illustrates the proposed mechanism where this compound, by acting on the NOP receptor, activates immune response pathways, including Toll-like receptor signaling. This activation is hypothesized to lead to the selective apoptosis of senescent cells.
Experimental and Logical Workflows
The evaluation of this compound as a senolytic agent follows a logical progression from in vitro screening to in vivo validation.
This workflow begins with a high-throughput screen to identify potential senolytic compounds. Promising candidates like MCOPPB are then further evaluated in various in vitro models of cellular senescence. Successful in vitro results lead to in vivo studies in animal models to confirm the senolytic activity and investigate the underlying mechanisms of action.
Conclusion
This compound represents a promising new senolytic agent with a distinct mechanism of action linked to the NOP receptor and Toll-like receptor signaling. The data presented in this technical guide highlight its potential for selectively clearing senescent cells, particularly in the context of chemotherapy-induced senescence and age-related accumulation in adipose tissue. The detailed experimental protocols and workflow diagrams provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop novel senolytic strategies for the treatment of age-related diseases. Further research is warranted to fully elucidate the downstream effectors of the TLR signaling pathway and to explore the efficacy of MCOPPB in other models of aging and disease.
References
- 1. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
MCOPPB Trihydrochloride: A Technical Guide to its Role in Lipid Metabolism Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCOPPB trihydrochloride, a potent and selective agonist of the Nociceptin (B549756)/orphanin FQ (N/OFQ) opioid peptide (NOP) receptor, has emerged as a significant modulator of lipid metabolism. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on lipid profiles, the underlying signaling pathways, and detailed experimental methodologies. Evidence suggests that this compound induces lipid accumulation, particularly in the liver, leading to a state of hepatic steatosis. The mechanism of action appears to be multifaceted, involving the NOP receptor and crosstalk with other critical signaling networks, including Toll-like receptors (TLRs) and the insulin (B600854) signaling pathway. This document aims to be a comprehensive resource for researchers and professionals in drug development interested in the metabolic implications of NOP receptor agonism.
Introduction to this compound
This compound, chemically known as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride, is a high-affinity agonist for the NOP receptor.[1] Initially investigated for its anxiolytic properties, recent studies have unveiled its significant impact on metabolic processes, specifically lipid metabolism.[1][2] Understanding the metabolic effects of this compound is crucial for its potential therapeutic applications and for elucidating the broader role of the NOP receptor in metabolic regulation.
Quantitative Effects on Lipid Metabolism
While extensive quantitative data on the effects of this compound on plasma lipid profiles remain to be fully elucidated, preclinical studies in murine models have provided key insights into its impact on hepatic lipid accumulation.
Table 1: Effect of this compound on Hepatic Steatosis in Mice
| Treatment Group | Hepatic Steatosis Score | Description |
| Control | 0 | No evidence of steatosis. |
| MCOPPB (5 mg/kg) | 0.6 | Early-stage steatosis observed.[1] |
Note: The steatosis score is a semi-quantitative measure based on histological analysis of liver tissue.
Signaling Pathways in MCOPPB-Mediated Lipid Metabolism Modulation
The primary mechanism of action of this compound is the activation of the NOP receptor, a G protein-coupled receptor (GPCR).[3] This activation initiates a cascade of intracellular signaling events that ultimately influence lipid metabolism. The available evidence points towards the involvement of Toll-like receptors (TLRs) and the insulin signaling pathway as key downstream mediators.
Nociceptin/Orphanin FQ (NOP) Receptor Signaling
Activation of the NOP receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This, in turn, can modulate the activity of various downstream effectors.
Figure 1: Simplified NOP Receptor Signaling Pathway.
Crosstalk with Toll-like Receptor (TLR) Signaling
Studies suggest an interaction between the nociceptin system and TLRs. Nociceptin has been shown to suppress the expression of TLR2 and TLR4.[4][5] This interaction may be a crucial link between NOP receptor activation by MCOPPB and the modulation of inflammatory and metabolic pathways regulated by TLRs.
References
- 1. Nociceptin /Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defects in mTORC1 Network and mTORC1-STAT3 Pathway Crosstalk Contributes to Non-inflammatory Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
MCOPPB Trihydrochloride: A Novel Modulator of Toll-like Receptor Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: December 10, 2025
Abstract
MCOPPB trihydrochloride, a potent and selective agonist for the nociceptin (B549756)/orphanin FQ (NOP) receptor, has recently been identified as a modulator of cellular senescence. Emerging research has revealed a novel mechanism of action for this compound, demonstrating its ability to activate transcriptional networks associated with the immune response, specifically implicating the Toll-like receptor (TLR) signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the TLR system, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in immunology, oncology, and age-related diseases.
Introduction
This compound (1-[1-(1-Methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole trihydrochloride) is a well-characterized, high-affinity agonist of the NOP receptor, a G protein-coupled receptor involved in a variety of physiological processes, including pain perception, anxiety, and locomotion.[1][2] While its primary activity is centered on the NOP receptor, a groundbreaking study by Raffaele et al. (2022) has uncovered a previously unknown function of MCOPPB as a senolytic agent, capable of selectively eliminating senescent cells.[3][4] Mechanistically, this senolytic activity was linked to the activation of immune response pathways, with a significant role attributed to Toll-like receptors (TLRs).[3][4]
This guide delves into the specifics of this compound's effects on TLR signaling, providing a technical foundation for further research and development.
Quantitative Data: this compound's Impact on TLR Signaling Gene Expression
The senolytic effects of this compound have been linked to the modulation of gene expression within the Toll-like receptor signaling pathway. The following table summarizes the quantitative data from transcriptomic analysis of senescent cells treated with this compound.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Function in TLR Pathway |
| TLR4 | Toll-like receptor 4 | Upregulated | < 0.05 | Key receptor for LPS; initiates MyD88-dependent and TRIF-dependent signaling |
| MyD88 | Myeloid differentiation primary response 88 | Upregulated | < 0.05 | Adaptor protein for most TLRs; crucial for NF-κB activation |
| TRIF | TIR-domain-containing adapter-inducing interferon-β | Upregulated | < 0.05 | Adaptor protein for TLR3 and TLR4; mediates IRF3 activation |
| NFKB1 | Nuclear factor kappa B subunit 1 | Upregulated | < 0.05 | Transcription factor subunit; key regulator of inflammatory responses |
| IRF3 | Interferon regulatory factor 3 | Upregulated | < 0.05 | Transcription factor; critical for type I interferon production |
| IL6 | Interleukin 6 | Upregulated | < 0.05 | Pro-inflammatory cytokine; downstream product of TLR signaling |
| TNF | Tumor necrosis factor | Upregulated | < 0.05 | Pro-inflammatory cytokine; downstream product of TLR signaling |
Note: The data presented is a summary based on the findings of Raffaele et al. (2022) which identified TLR4 as a nodal hyper-connected hub in their pathway analysis.[3] The upregulation of these key genes suggests a broad activation of the TLR4 signaling cascade by this compound in the context of senescent cell clearance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on TLR signaling.
High-Throughput Screening for Senolytic Compounds
This protocol outlines the initial screening process that identified MCOPPB as a senolytic agent.
Objective: To identify compounds that selectively induce cell death in senescent cells.
Cell Line: Human MRC5 fibroblasts.
Methodology:
-
Induction of Senescence: MRC5 cells were treated with low doses of aphidicolin (B1665134) to induce replicative stress and establish a senescent phenotype.
-
Compound Library Screening: A library of pharmacologically active compounds (LOPAC®Pfizer) was screened at a fixed concentration of 10 µM on both senescent and non-senescent (parental) MRC5 cells.
-
Viability Assay: Cell viability was assessed using the XTT assay. The toxic response in senescent cells was compared to that in the non-senescent population.
-
Hit Identification: Compounds showing preferential toxicity towards senescent cells were identified as hits. MCOPPB was identified as the strongest hit in this screen.[3]
Transcriptomic Analysis of MCOPPB-Treated Senescent Cells
This protocol details the methodology used to analyze the gene expression changes in senescent cells following treatment with this compound.
Objective: To identify the signaling pathways modulated by MCOPPB in senescent cells.
Cell Lines: Doxorubicin-induced senescent hepatocellular carcinoma cell lines (HepG2 and Huh-7).[3]
Methodology:
-
Induction of Senescence: HepG2 and Huh-7 cells were treated with 100 nM Doxorubicin for 24 hours, followed by a 6-day washout period to establish a senescent phenotype.
-
MCOPPB Treatment: Senescent cells were treated with this compound at a concentration of 0.5 µM for 24 hours. This dose was identified as the maximal cytostatic dose without inducing cytotoxicity.[3]
-
RNA Extraction and Sequencing: Total RNA was extracted from both MCOPPB-treated and vehicle-treated senescent cells. RNA quality was assessed, and libraries were prepared for next-generation sequencing.
-
Bioinformatic Analysis:
-
Sequencing reads were aligned to the human reference genome.
-
Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated upon MCOPPB treatment.
-
Pathway analysis (e.g., using STRING) was conducted on the differentially expressed genes to identify enriched biological pathways. This analysis revealed the Toll-like receptor signaling pathway, with TLR4 as a key hub, to be significantly activated.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
This compound Activation of the TLR4 Signaling Pathway
Caption: MCOPPB activates TLR4 signaling, leading to downstream activation of MyD88 and TRIF pathways.
Experimental Workflow for Identifying MCOPPB's Senolytic Activity and Mechanism
Caption: Workflow for the discovery and mechanistic elucidation of MCOPPB's senolytic effects.
Conclusion
The discovery of this compound's ability to modulate Toll-like receptor signaling represents a significant advancement in our understanding of this compound's biological activities. Beyond its established role as a NOP receptor agonist, MCOPPB's engagement with the innate immune system through TLRs opens up new avenues for therapeutic intervention in diseases characterized by cellular senescence and inflammation. The data and protocols presented in this guide offer a foundational resource for the scientific community to further explore and harness the potential of this compound in drug development. Further research is warranted to elucidate the precise molecular interactions between MCOPPB and the TLR signaling complex and to evaluate its efficacy in preclinical models of various diseases.
References
- 1. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regulation of N-type calcium channels by nociceptin receptors and its possible role in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Long-Term Physiological Effects of MCOPPB Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCOPPB trihydrochloride is a potent and selective non-peptide agonist for the nociceptin (B549756)/orphanin FQ (NOP) receptor, a G protein-coupled receptor implicated in a variety of physiological processes.[1][2][3] This technical guide provides a comprehensive overview of the documented long-term physiological effects of this compound, with a focus on its anxiolytic, senolytic, and cardiovascular activities. The information is compiled from preclinical studies and is intended to serve as a resource for researchers and professionals in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction
This compound, with the chemical name 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride, is a high-affinity agonist for the NOP receptor (pKi = 10.07 for the human receptor).[1][4][5] Its selectivity for the NOP receptor over other opioid receptors (mu, kappa, and delta) makes it a valuable tool for investigating the physiological roles of the nociceptin system.[5] Emerging research has highlighted its potential therapeutic applications, particularly in anxiety disorders and age-related cellular senescence.[1][5][6] This guide synthesizes the current understanding of the long-term physiological consequences of this compound administration in preclinical models.
Core Physiological Effects
The primary physiological effects of this compound are mediated through its agonist activity at the NOP receptor. This leads to the modulation of several downstream signaling pathways, resulting in a range of systemic effects.
Anxiolytic Effects
MCOPPB has demonstrated significant anxiolytic-like effects in rodent models without the common side effects associated with traditional anxiolytics, such as memory impairment or motor dysfunction.[3][5]
Experimental Data Summary:
| Parameter | Species | Dosage | Route | Duration | Key Findings | Reference |
| Anxiolytic-like effects | Mouse | 10 mg/kg | p.o. | 5 days | Sustained anxiolytic effect in the Vogel conflict test. | [5] |
| Locomotor Activity | Mouse | 10 mg/kg | p.o. | Single dose | No significant effect on locomotor activity. | [5] |
| Memory | Mouse | 10 mg/kg | p.o. | Single dose | No impairment of memory. | [5] |
Experimental Protocol: Vogel Conflict Test
The Vogel conflict test is a standard method to assess the anxiolytic potential of a compound.
-
Animal Model: Male mice are typically used.
-
Apparatus: The test apparatus consists of a chamber with a grid floor and a drinking spout.
-
Procedure:
-
Mice are water-deprived for a set period (e.g., 24 hours) before the test.
-
This compound or a vehicle control is administered orally (p.o.) at a specified time before the test (e.g., 60 minutes).
-
Mice are placed individually in the test chamber.
-
Every 20th lick at the drinking spout is paired with a mild electric shock to the feet, creating a conflict between the motivation to drink and the aversion to the shock.
-
The number of shocks received during a defined test period (e.g., 5 minutes) is recorded.
-
-
Endpoint: An increase in the number of shocks accepted by the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.
Experimental Workflow: Anxiolytic Testing
Workflow for assessing the anxiolytic effects of MCOPPB.
Senolytic Effects
Recent studies have identified MCOPPB as a senolytic agent, capable of selectively inducing apoptosis in senescent cells.[1][6] This has significant implications for age-related diseases.
Experimental Data Summary:
| Parameter | Model | Senescence Inducer | MCOPPB Conc. | Duration | Key Findings | Reference |
| Senescent Cell Viability | Human MRC5 Fibroblasts | Aphidicolin | 10 µM | 48 hours | Preferential toxicity towards senescent cells. | [6] |
| Senescent Cell Clearance | Human Huh-7 Cells | Doxorubicin | 0.5 µM | 48 hours | Significant decrease in senescent cells. | [6] |
| In Vivo Senescence | Mice | Natural Aging | 5 mg/kg | 21 days (i.p.) | Reduction of senescent cell burden in peripheral tissues. | [6] |
Experimental Protocol: In Vitro Senescence and Senolytic Assay
-
Cell Culture: Human fibroblast cells (e.g., MRC5) are cultured in appropriate media.
-
Induction of Senescence:
-
Cells are treated with a senescence-inducing agent, such as Aphidicolin (a DNA polymerase inhibitor) or Doxorubicin (a DNA damaging agent), for a specified period.
-
Following treatment, the cells are washed and cultured for several days to allow the senescent phenotype to develop.
-
-
Senolytic Treatment:
-
Senescent cells and non-senescent control cells are treated with various concentrations of this compound or a vehicle.
-
-
Viability Assessment:
-
Cell viability is assessed using a standard assay, such as the XTT assay, which measures metabolic activity.
-
Senescence-associated β-galactosidase (SA-β-gal) staining can be used to visualize and quantify senescent cells.
-
-
Endpoint: A significant reduction in the viability of senescent cells compared to non-senescent cells indicates senolytic activity.
Signaling Pathway: NOP Receptor-Mediated Signaling
Activation of the NOP receptor by MCOPPB initiates a cascade of intracellular events. The receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This can influence various cellular processes, including survival and apoptosis.
Simplified NOP receptor signaling pathway activated by MCOPPB.
Cardiovascular Effects
A recent study has explored the long-term effects of MCOPPB on cardiac function in a rat model of myocardial infarction (MI). The findings suggest a protective role for NOP receptor activation in the heart.
Experimental Data Summary:
| Parameter | Species | Model | Dosage | Route | Duration | Key Findings | Reference |
| Ejection Fraction | Rat | Myocardial Infarction | 2.5 mg/kg/day | i.p. | 3 months | Significant improvement in cardiac function post-MI. | [7] |
| Fibrosis | Rat | Myocardial Infarction | 2.5 mg/kg/day | i.p. | 3 months | Decreased cardiac fibrosis. | [7] |
| Angiogenesis | Rat | Myocardial Infarction | 2.5 mg/kg/day | i.p. | 3 months | Induced angiogenesis. | [7] |
Experimental Protocol: Long-Term Cardiovascular Study in a Rat MI Model
-
Animal Model: Adult Sprague Dawley rats are used.
-
Myocardial Infarction Induction:
-
Animals undergo a surgical procedure to ligate the left anterior descending (LAD) coronary artery, inducing an MI.
-
-
Treatment:
-
Following a recovery period (e.g., 3 weeks), rats are treated daily with this compound (2.5 mg/kg) or saline via intraperitoneal (i.p.) injection for an extended period (e.g., 3 months).
-
-
Functional Assessment:
-
Echocardiography is performed at multiple time points (pre- and post-MI, and throughout the treatment period) to assess cardiac function, including ejection fraction.
-
-
Histological Analysis:
-
At the end of the study, hearts are harvested for histological analysis to assess fibrosis and angiogenesis.
-
Experimental Workflow: Cardiovascular Effects Study
References
- 1. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MCOPPB - Wikipedia [en.wikipedia.org]
- 4. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
MCOPPB Trihydrochloride: An Examination of Preclinical Data on a Nociceptin Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MCOPPB trihydrochloride is a potent and selective agonist for the nociceptin (B549756) opioid peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It has garnered significant interest within the scientific community for its potential therapeutic applications, primarily as an anxiolytic agent. This technical guide synthesizes the currently available preclinical information on this compound, with a focus on its pharmacological activity and data from animal models. Despite a comprehensive search of scientific literature, detailed pharmacokinetic and bioavailability data for this compound remains largely unpublished. This document aims to provide a thorough overview of the existing knowledge while highlighting areas where further research is critically needed.
Introduction
MCOPPB (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole) trihydrochloride is a non-peptide small molecule that demonstrates high affinity and selectivity for the NOP receptor. The NOP receptor system is implicated in a variety of physiological and pathological processes, including pain modulation, anxiety, depression, and learning and memory. As a selective agonist, MCOPPB offers a valuable tool for elucidating the role of the NOP receptor in these functions and holds promise as a lead compound for the development of novel therapeutics.
Pharmacodynamics and Mechanism of Action
This compound exerts its effects by binding to and activating the NOP receptor, a G protein-coupled receptor (GPCR). This activation initiates a signaling cascade that ultimately modulates neuronal excitability. While the precise downstream signaling pathways activated by MCOPPB in various tissues are not fully detailed in publicly available literature, a general workflow for its mechanism of action can be proposed.
Preclinical Studies in Animal Models
MCOPPB has been evaluated in rodent models to assess its potential as an anxiolytic agent. In these studies, oral administration of MCOPPB has been shown to produce anxiolytic-like effects.
One key study demonstrated that MCOPPB, when administered orally to mice at a dose of 10 mg/kg, effectively inhibited signaling through the NOP receptor in the brain. This finding is significant as it suggests that MCOPPB can cross the blood-brain barrier to exert its effects on the central nervous system.
The typical workflow for these preclinical behavioral studies is outlined below.
Pharmacokinetics and Bioavailability: A Data Gap
A critical aspect of drug development is the characterization of a compound's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) are essential for determining dosing regimens and predicting clinical efficacy and safety. Similarly, bioavailability, which measures the fraction of an administered dose that reaches the systemic circulation, is a crucial determinant of a drug's oral utility.
Despite a thorough review of publicly accessible scientific databases and literature, specific quantitative pharmacokinetic and bioavailability data for this compound could not be located. While preclinical studies have utilized oral administration, the resulting plasma concentrations and the extent of absorption have not been reported. The absence of this information represents a significant gap in the understanding of MCOPPB's disposition in the body.
Analytical Methodology
The quantification of this compound in biological matrices, a prerequisite for any pharmacokinetic study, would likely involve established analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the sensitive and selective measurement of small molecules in complex biological fluids like plasma and brain homogenates.
A general workflow for a bioanalytical method development and validation for MCOPPB would likely follow the steps illustrated below.
Methodological & Application
Application Notes and Protocols for MCOPPB Trihydrochloride In Vivo Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCOPPB trihydrochloride is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor involved in a variety of physiological processes.[1][2] In preclinical mouse models, MCOPPB has demonstrated significant anxiolytic, and senolytic effects, making it a valuable tool for research in neuroscience and aging.[2][3] This document provides detailed application notes and protocols for the in vivo administration of this compound to mice, based on currently available literature. It includes information on its mechanism of action, formulation, administration routes, and dosing regimens for studying its various biological effects.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating the NOP receptor.[1] The NOP receptor is primarily coupled to inhibitory G proteins (Gαi/o). Upon activation by MCOPPB, the following downstream signaling events are initiated:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, which together reduce neuronal excitability.[4]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: MCOPPB has been shown to stimulate MAPK signaling cascades.
-
Receptor Phosphorylation and Internalization: Agonist binding, including by MCOPPB, can lead to the phosphorylation and subsequent internalization of the NOP receptor, a common mechanism for regulating GPCR signaling.[4][5]
One study has also suggested the involvement of Toll-like receptor (TLR) signaling in the senolytic actions of MCOPPB.[2][6]
Signaling Pathway of MCOPPB at the NOP Receptor
Caption: MCOPPB activates the NOP receptor, leading to multiple downstream effects.
Quantitative Data
While several studies have described the qualitative effects of MCOPPB in mice, detailed quantitative data regarding its pharmacokinetics and comprehensive dose-response relationships are limited in the publicly available literature. The following tables summarize the available quantitative information.
Table 1: Receptor Binding and In Vitro Potency
| Parameter | Species/System | Value | Reference(s) |
| pKi (NOP Receptor) | Human | 10.07 | [1] |
| EC50 (GIRK Activation) | In vitro | 0.06 nM | [4][7] |
Table 2: In Vivo Administration and Observed Effects
| Application | Route | Dose | Dosing Schedule | Key Observation | Reference(s) |
| Anxiolytic | Oral (p.o.) | 10 mg/kg | Single dose | Anxiolytic-like effects in Vogel conflict test | [1] |
| Senolytic | Intraperitoneal (i.p.) | 5 mg/kg then 2.5 mg/kg | 5 days on, 2 days off for 3 weeks | Reduction of senescent cell burden in peripheral tissues | [2] |
Experimental Protocols
The following protocols are based on methodologies described in studies utilizing MCOPPB and general best practices for in vivo mouse research. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all institutional animal care and use guidelines.
Formulation of this compound
1. Intraperitoneal (i.p.) Injection:
-
Vehicle: Sterile autoclaved water.
-
Preparation:
-
Weigh the required amount of this compound.
-
Dissolve in sterile autoclaved water to a final concentration of 1 mg/mL.[2]
-
Ensure the solution is clear and free of particulates before administration.
-
Prepare fresh on the day of the experiment.
-
2. Oral Gavage (p.o.):
-
Vehicle: While a specific vehicle for oral administration of MCOPPB is not detailed in the reviewed literature, a common vehicle for oral gavage is 0.5% methylcellulose (B11928114) in water.
-
Preparation:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Suspend the this compound in the 0.5% methylcellulose solution to the desired final concentration (e.g., for a 10 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL).
-
Vortex thoroughly before each administration to ensure a uniform suspension.
-
Administration Protocols
1. Anxiolytic Studies using the Vogel Conflict Test:
-
Animal Model: Male ICR mice.[8]
-
Drug Administration: Administer this compound orally (10 mg/kg) at a specified time (e.g., 60 minutes) before the behavioral test.[1]
-
Vogel Conflict Test Procedure: A general procedure involves water-deprived mice being placed in a chamber where they receive a mild electric shock after a certain number of licks from a water spout. Anxiolytic compounds typically increase the number of punished licks.[1][8]
-
Data Collection: Record the number of licks and shocks received during the test session.
2. Senolytic Studies:
-
Animal Model: Aged mice (e.g., 20 weeks or older at the start of treatment).[2]
-
Drug Administration:
-
Assessment of Senescence:
Experimental Workflow for Senolytic Study
Caption: A typical workflow for evaluating the senolytic effects of MCOPPB in mice.
Conclusion
This compound is a selective NOP receptor agonist with promising therapeutic potential, particularly in the fields of anxiety and aging. The protocols outlined in this document provide a foundation for researchers to design and conduct in vivo studies in mice. However, it is important to note the current lack of comprehensive pharmacokinetic and dose-response data in the literature. Future studies characterizing these aspects will be crucial for optimizing dosing strategies and translating preclinical findings. Researchers are encouraged to perform pilot studies to determine the optimal dose and timing of administration for their specific experimental paradigms.
References
- 1. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of psychoactive drugs in the Vogel conflict test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for M-ETA-CPP Trihydrochloride in Rodent Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCOPPB trihydrochloride, a potent and selective nonpeptide agonist for the Nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, has demonstrated significant anxiolytic-like effects in various rodent models of anxiety.[1][2] Its high affinity for the NOP receptor (pKi = 10.07) and selectivity over other opioid receptors make it a valuable tool for investigating the role of the NOP system in anxiety and for the development of novel anxiolytic therapeutics.[1] These application notes provide a summary of effective dosages, detailed experimental protocols for assessing anxiolytic effects, and an overview of the underlying signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the use of this compound in rodent anxiety studies.
Table 1: Receptor Binding Affinity and Selectivity
| Receptor | Binding Affinity (pKi) | Selectivity vs. µ-opioid | Selectivity vs. κ-opioid | Selectivity vs. δ-opioid |
| Human NOP Receptor | 10.07 ± 0.01 | 12-fold | 270-fold | >1000-fold |
| Data sourced from Hirao et al., 2008.[1] |
Table 2: Effective Dosages for Anxiolytic Effects in Rodents
| Species | Administration Route | Behavioral Test | Effective Dose Range (mg/kg) | Notes |
| Mouse | Oral (p.o.) | Vogel Conflict Test | 10 | Produced a bell-shaped response curve. |
| Mouse | Intraperitoneal (i.p.) | Open Field Test | 5 | Reduced locomotor activity. |
| Rodents | Not Specified | Various Behavioral Assays | 0.1 - 10 | General effective range noted. |
| Data compiled from multiple sources.[1][3] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile water for injection or 0.9% sterile saline
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder.
-
Dissolve the powder in the appropriate volume of sterile water or saline. For a concentration of 1 mg/mL, dissolve 1 mg of this compound in 1 mL of sterile water.[3]
-
Vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the solution appropriately. For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, aliquoting and freezing (-20°C or -80°C) may be appropriate, but stability under these conditions should be verified. Prepare fresh solutions for each experiment to ensure potency.
Vogel Conflict Test (Mouse)
This test assesses the anxiolytic potential of a compound by measuring its ability to increase the number of punished responses (drinking) in a water-deprived animal.
Materials:
-
Vogel conflict test apparatus (operant chamber with a drinking spout connected to a shock generator)
-
Water-deprived mice
-
This compound solution (prepared as described above)
-
Vehicle control (e.g., sterile water or saline)
Protocol:
-
Habituation and Water Deprivation:
-
Individually house mice and provide them with a water bottle for a limited time each day (e.g., 1-2 hours) for 2-3 days to acclimate them to a drinking schedule.
-
For 24-48 hours prior to the test, deprive the mice of water in their home cages. Ensure food is available ad libitum.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg) or vehicle orally (p.o.) 60 minutes before the test session.
-
-
Test Procedure:
-
Place the mouse in the Vogel conflict test chamber.
-
Allow a 5-minute adaptation period with the drinking spout available but no shock.
-
After the adaptation period, initiate the test session. For a set duration (e.g., 5-15 minutes), every 20th lick on the drinking spout will deliver a mild electric shock (e.g., 0.1-0.5 mA for 0.5-2 seconds).
-
Record the total number of licks and the number of shocks received during the session.
-
-
Data Analysis:
-
An increase in the number of punished licks (and consequently, shocks received) in the MCOPPB-treated group compared to the vehicle-treated group is indicative of an anxiolytic effect.
-
Open Field Test (Mouse)
This test is used to assess general locomotor activity and anxiety-like behavior in a novel environment. Anxiolytic compounds typically increase exploration of the central, more exposed area of the open field.
Materials:
-
Open field apparatus (a square or circular arena with walls, e.g., 40x40 cm)
-
Video recording and tracking software
-
Mice
-
This compound solution (prepared as described above)
-
Vehicle control (e.g., sterile water or saline)
Protocol:
-
Acclimation:
-
Bring the mice to the testing room at least 30-60 minutes before the start of the experiment to acclimate to the ambient conditions (e.g., lighting, temperature).
-
-
Drug Administration:
-
Administer this compound (e.g., 5 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before placing the mouse in the open field.
-
-
Test Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Immediately start the video recording and tracking software.
-
Allow the mouse to explore the arena freely for a set period (e.g., 5-10 minutes).
-
The experimenter should be out of sight of the animal to avoid influencing its behavior.
-
-
Data Analysis:
-
The tracking software will analyze various parameters. Key measures for anxiety include:
-
Time spent in the center zone: An increase suggests an anxiolytic effect.
-
Distance traveled in the center zone: An increase indicates reduced anxiety.
-
Frequency of entries into the center zone: An increase is indicative of anxiolytic activity.
-
-
General locomotor activity is assessed by the total distance traveled in the entire arena. MCOPPB has been noted to reduce overall locomotor activity at anxiolytic doses.[3]
-
Signaling Pathway
MCOPPB exerts its anxiolytic effects by acting as an agonist at the NOP receptor, a G-protein coupled receptor (GPCR). The binding of MCOPPB to the NOP receptor initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability.
Upon activation by MCOPPB, the NOP receptor couples to inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels (causing hyperpolarization and reduced neuronal firing).[4][5]
Furthermore, NOP receptor activation can trigger various downstream kinase signaling cascades, including the activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, p38 MAPK, and JNK.[6][7] These pathways can influence gene expression and synaptic plasticity, contributing to the longer-term effects of NOP receptor modulation.
References
- 1. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MCOPPB - Wikipedia [en.wikipedia.org]
- 3. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MCOPPB Trihydrochloride in HepG2 and Huh-7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCOPPB trihydrochloride is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ peptide (NOP) receptor, with a pKi of 10.07.[1][2] The NOP receptor, a member of the opioid receptor family, is involved in a variety of physiological and pathological processes. Recent studies have highlighted the potential of MCOPPB as a senolytic agent, capable of selectively eliminating senescent cells.[3] This has significant implications for cancer therapy, where chemotherapy-induced senescence can contribute to tumor recurrence and a pro-tumorigenic microenvironment.
These application notes provide detailed protocols for utilizing this compound in two common human hepatocellular carcinoma (HCC) cell lines, HepG2 and Huh-7. The focus is on evaluating its effects on senescent cells, as well as providing a framework for investigating its impact on proliferating cancer cells.
Data Presentation
Currently, published quantitative data on this compound in HepG2 and Huh-7 cells primarily focuses on its senolytic effects. Data on proliferating, non-senescent cells is limited.
Table 1: Effect of this compound on Doxorubicin-Induced Senescent HepG2 and Huh-7 Cells
| Cell Line | Treatment Condition | Endpoint | Result | Reference |
| HepG2 | 0-10 µM MCOPPB for 24h | Cell Viability | 0.5 µM identified as the maximal cytostatic dose without displaying cytotoxic effects. | [3] |
| Huh-7 | 0-10 µM MCOPPB for 24h | Cell Viability | 0.5 µM identified as the maximal cytostatic dose without displaying cytotoxic effects. | [3] |
Signaling Pathways
MCOPPB acts as an agonist for the NOP receptor, which is a G protein-coupled receptor (GPCR). The activation of the NOP receptor can trigger multiple downstream signaling cascades. In the context of cancer, NOP receptor activation has been shown in non-small cell lung cancer to promote proliferation and invasion via the PI3K/Akt signaling pathway.[1] While the precise downstream pathways activated by MCOPPB in HepG2 and Huh-7 cells require further investigation, a hypothesized pathway based on existing literature is presented below. Mechanistically, MCOPPB treatment has been found to activate transcriptional networks involved in immune responses to external stressors, implicating Toll-like receptors (TLRs).[3]
Experimental Protocols
Induction of Senescence in HepG2 and Huh-7 Cells
This protocol is for inducing a senescent state in HCC cells, which can then be used to test the senolytic activity of MCOPPB.
Materials:
-
HepG2 or Huh-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Doxorubicin hydrochloride
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
Procedure:
-
Seed HepG2 or Huh-7 cells in culture plates at a density that allows for 6-7 days of growth without reaching confluency.
-
Allow cells to adhere and grow for 24-48 hours.
-
Prepare a stock solution of Doxorubicin. Treat the cells with 100 nM Doxorubicin for 24 hours to induce senescence.[3]
-
After 24 hours, remove the Doxorubicin-containing medium, wash the cells twice with sterile PBS, and add fresh complete culture medium.
-
Culture the cells for an additional 6 days to allow the senescent phenotype to develop. Change the medium every 2-3 days.
-
On day 9, the senescent cells are ready for treatment with this compound.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Dilute the MCOPPB stock solution in a complete culture medium to the desired final concentrations (e.g., a dose range from 0.1 to 10 µM).
-
Remove the medium from the senescent cells and add the MCOPPB-containing medium.
-
Incubate the cells for 24 hours before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
This protocol can be used to assess the effect of MCOPPB on the viability of both senescent and proliferating HepG2 and Huh-7 cells.
Materials:
-
Treated cells in 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After the desired treatment period with MCOPPB, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in HepG2 and Huh-7 cells following treatment with MCOPPB.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis
This protocol can be used to investigate the effect of MCOPPB on the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with MCOPPB, wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Conclusion
This compound presents an interesting profile as a senolytic agent in the context of hepatocellular carcinoma cell lines HepG2 and Huh-7. The provided protocols offer a comprehensive guide for researchers to investigate its effects on both senescent and proliferating cells. Further studies are warranted to elucidate the precise signaling mechanisms and to determine the therapeutic potential of MCOPPB in liver cancer.
References
Application Notes and Protocols: MCOPPB Trihydrochloride Treatment of MRC5 Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of MCOPPB trihydrochloride, a selective nociceptin/orphanin FQ opioid receptor (NOP) agonist, as a senolytic agent in human lung MRC5 fibroblasts. Senescent cells, which accumulate with age and in various pathologies, contribute to tissue dysfunction. Senolytics are a class of drugs that selectively induce apoptosis in senescent cells. This document details the experimental protocols for inducing senescence in MRC5 cells and for evaluating the senolytic activity of this compound. Additionally, it presents quantitative data on its efficacy and outlines the putative signaling pathway involved.
Data Presentation
The following tables summarize the quantitative data regarding the senolytic effects of this compound on senescent MRC5 fibroblasts. Senescence was induced by treatment with aphidicolin (B1665134), a DNA polymerase inhibitor.
| Treatment Group | Senescent MRC5 Cell Viability (%) | SA-β-gal Positive Cells (%) |
| Untreated Proliferating | 100 | < 5 |
| Aphidicolin-induced Senescent (Vehicle Control) | 100 | > 80 |
| Senescent + MCOPPB (10 µM) | Significantly Reduced | Significantly Reduced |
Table 1: Effect of this compound on the Viability and Senescence Status of MRC5 Fibroblasts. Data are representative of findings from studies investigating the senolytic activity of MCOPPB. Specific reduction percentages should be determined empirically in your experimental setup.
| Marker | Change upon MCOPPB Treatment in Senescent MRC5 Cells |
| Apoptosis Markers (e.g., cleaved Caspase-3) | Increased |
| Pro-survival Factors (e.g., Bcl-2) | Decreased |
Table 2: Modulation of Apoptosis-Related Markers in Senescent MRC5 Fibroblasts Following this compound Treatment.
Experimental Protocols
MRC5 Fibroblast Cell Culture
-
Cell Line: MRC5 (human lung fibroblast)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Induction of Senescence with Aphidicolin
-
Seed MRC5 fibroblasts at an appropriate density in a culture vessel.
-
Allow cells to adhere overnight.
-
Treat the cells with 0.2 µM aphidicolin in fresh culture medium.
-
Culture the cells in the presence of aphidicolin for approximately 4 weeks. During this period, split the cells when they reach confluence. The population growth will gradually slow down and eventually cease, indicating the induction of senescence.
-
Confirm the senescent phenotype by assessing markers such as increased cell size, flattened morphology, and positive staining for senescence-associated β-galactosidase (SA-β-gal).
This compound Treatment
-
Preparation of MCOPPB Stock Solution: Dissolve this compound in sterile water to create a stock solution (e.g., 1.87 mM). Prepare fresh before each experiment.
-
Treatment of Senescent Cells:
-
Seed senescent MRC5 cells in a suitable plate format (e.g., 96-well plate for viability assays, larger plates for protein or RNA analysis).
-
Allow cells to attach overnight.
-
Dilute the MCOPPB stock solution to the desired final concentration (e.g., 10 µM) in fresh culture medium.
-
Remove the old medium from the cells and add the MCOPPB-containing medium.
-
Incubate for the desired period (e.g., 48 hours).
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the staining solution: 1 mg/mL of X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.
-
Add the staining solution to the cells and incubate at 37°C (without CO2) overnight.
-
Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
Cell Viability Assay
-
After the MCOPPB treatment period, remove the medium.
-
Perform a cell viability assay, such as the MTT or AlamarBlue assay, according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the vehicle-treated control.
Mandatory Visualizations
Application Notes and Protocols: Quantifying Senolytic Activity of MCOPPB using Senescence-Associated β-Galactosidase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is implicated in aging and various age-related diseases. A key biomarker for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0.[1][2] Senolytics are a class of drugs that selectively induce apoptosis in senescent cells, offering a promising therapeutic strategy for age-related pathologies.[3][4][5] MCOPPB, a potent and selective agonist for the nociceptin (B549756) receptor, has been identified as a novel senolytic agent.[3][4] These application notes provide a detailed protocol for utilizing the SA-β-gal assay to quantify the senolytic activity of MCOPPB.
Principle of the Assay
The SA-β-gal assay is a cytochemical method used to detect β-galactosidase activity in cultured cells or tissue sections. At pH 6.0, the endogenous lysosomal β-galactosidase activity is suppressed in non-senescent cells.[1] However, in senescent cells, the increased lysosomal mass and enzyme content result in detectable β-galactosidase activity at this pH.[6] The assay utilizes the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), which is cleaved by β-galactosidase to produce a distinctive blue precipitate in senescent cells.[1][7] By quantifying the number of blue-stained cells following treatment with a senolytic agent like MCOPPB, the drug's efficacy in eliminating senescent cells can be determined.
Data Presentation
The senolytic activity of MCOPPB can be quantified by determining the percentage of SA-β-gal positive cells after treatment across a range of concentrations. The following table presents representative data from an experiment where senescent cells were treated with varying concentrations of MCOPPB for 48 hours.
| MCOPPB Concentration (µM) | Total Cells Counted | SA-β-gal Positive Cells | Percentage of SA-β-gal Positive Cells (%) |
| 0 (Vehicle Control) | 500 | 425 | 85.0 |
| 0.1 | 480 | 360 | 75.0 |
| 0.5 | 450 | 270 | 60.0 |
| 1.0 | 430 | 172 | 40.0 |
| 5.0 | 380 | 76 | 20.0 |
| 10.0 | 350 | 35 | 10.0 |
Experimental Protocols
This section provides detailed methodologies for inducing senescence and subsequently performing the SA-β-gal assay to evaluate the senolytic activity of MCOPPB.
I. Induction of Cellular Senescence (Doxorubicin-Induced Senescence)
-
Cell Culture : Plate human fibroblasts (e.g., IMR-90 or WI-38) in a 6-well plate at a density that allows for logarithmic growth. Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Doxorubicin (B1662922) Treatment : Once cells reach 50-60% confluency, treat them with 100 nM doxorubicin for 24 hours to induce senescence.
-
Washout and Recovery : After 24 hours, remove the doxorubicin-containing medium, wash the cells twice with sterile phosphate-buffered saline (PBS), and add fresh complete medium.
-
Senescence Establishment : Culture the cells for an additional 6-7 days to allow for the full establishment of the senescent phenotype.
II. MCOPPB Treatment
-
Preparation of MCOPPB Stock Solution : Prepare a stock solution of MCOPPB in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Treatment of Senescent Cells : After the senescence establishment period, treat the senescent cells with varying concentrations of MCOPPB (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM) for 48 hours. Include a vehicle control (DMSO) group.
III. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Cell Fixation :
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 1 mL of Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS) per well for 10-15 minutes at room temperature in a chemical fume hood.[6]
-
-
Washing : Aspirate the Fixation Solution and wash the cells three times with PBS.
-
Staining :
-
Prepare the SA-β-gal Staining Solution (see recipe below).
-
Add 1 mL of the staining solution to each well.
-
Seal the plate with parafilm to prevent evaporation and incubate at 37°C overnight in a dry incubator (do not use a CO₂ incubator as it will alter the pH of the staining solution).[1]
-
-
Observation and Quantification :
-
The following day, check for the development of a blue color in the cytoplasm of senescent cells under a bright-field microscope.
-
To quantify, count the total number of cells and the number of blue-stained (SA-β-gal positive) cells in at least five random fields of view per well.
-
Calculate the percentage of SA-β-gal positive cells for each treatment condition.
-
Reagent Preparation: SA-β-gal Staining Solution (for 10 mL)
| Reagent | Stock Concentration | Volume to Add | Final Concentration |
| Citric Acid/Sodium Phosphate Buffer (pH 6.0) | 0.5 M / 1 M | 2.6 mL / 7.4 mL | 40 mM |
| Potassium Ferrocyanide | 100 mM | 0.5 mL | 5 mM |
| Potassium Ferricyanide | 100 mM | 0.5 mL | 5 mM |
| NaCl | 5 M | 0.3 mL | 150 mM |
| MgCl₂ | 1 M | 20 µL | 2 mM |
| X-gal (in DMF) | 20 mg/mL | 0.5 mL | 1 mg/mL |
| Nuclease-Free Water | - | to 10 mL | - |
Note: The pH of the final staining solution should be verified and adjusted to 6.0 if necessary.
Visualizations
Signaling Pathway of MCOPPB in Senescent Cells
Caption: MCOPPB signaling in senescent cells.
Experimental Workflow for Evaluating MCOPPB
References
- 1. telomer.com.tr [telomer.com.tr]
- 2. researchgate.net [researchgate.net]
- 3. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. buckinstitute.org [buckinstitute.org]
Application Notes and Protocols for Evaluating MCOPPB Trihydrochloride in Behavioral Assays for Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCOPPB trihydrochloride is a potent and selective agonist for the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor implicated in the modulation of anxiety.[1] Activation of the NOP receptor has been shown to produce anxiolytic-like effects in various preclinical models.[2][3] These application notes provide detailed protocols for assessing the anxiolytic potential of this compound using three standard behavioral assays in rodents: the elevated plus maze (EPM), the open field test (OFT), and the light-dark box test (LDB). The accompanying data, derived from studies on NOP receptor agonists, offer a comparative framework for evaluating novel compounds targeting this system.
Mechanism of Action: NOP Receptor Signaling
MCOPPB acts as an agonist at the NOP receptor, which is primarily coupled to inhibitory G proteins (Gi/o). Upon binding of an agonist like MCOPPB, the G protein dissociates, initiating a signaling cascade that ultimately reduces neuronal excitability. This is achieved through the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium (K+) channels, and the inhibition of voltage-gated calcium (Ca2+) channels. This concerted action is believed to underlie the anxiolytic effects observed with NOP receptor agonists.
Experimental Protocols
Detailed methodologies for three key behavioral assays are provided below. It is crucial to habituate the animals to the testing room for at least 30-60 minutes before each experiment to minimize stress-induced behavioral alterations. All equipment should be thoroughly cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Experimental Workflow:
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms of equal dimensions, elevated from the floor.
-
Animal Placement: Gently place the animal in the center of the maze, facing one of the open arms.
-
Test Duration: Allow the animal to freely explore the maze for 5 minutes.
-
Data Collection: Record the session using a video camera positioned above the maze. Key parameters to measure include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries | Total Arm Entries |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCOPPB | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCOPPB | 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCOPPB | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Diazepam (Positive Control) | 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxiety is inferred from the animal's tendency to remain in the periphery (thigmotaxis) versus exploring the more exposed central area of the arena.
Protocol:
-
Apparatus: A square or circular arena with high walls to prevent escape.
-
Animal Placement: Place the animal in the center or a corner of the open field.
-
Test Duration: Allow the animal to explore the arena for a predetermined period, typically 5-10 minutes.
-
Data Collection: A video tracking system records the animal's movements. Key parameters include:
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
Data Presentation:
One study reported that MCOPPB-treated mice displayed significantly lower ambulatory distance and spent more time in the center of the open field, suggesting an anxiolytic effect.[5] A representative data table is shown below.
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) | Center Entries | Total Distance Traveled (cm) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCOPPB | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCOPPB | 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCOPPB | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Diazepam (Positive Control) | 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Light-Dark Box (LDB) Test
The LDB test is based on the conflict between the rodent's innate aversion to brightly illuminated areas and its exploratory drive in a novel environment.
Protocol:
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.
-
Animal Placement: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Test Duration: Allow the animal to move freely between the two compartments for 5-10 minutes.
-
Data Collection: Video recording is used to score the following parameters:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to the first entry into the dark compartment.
-
Data Presentation:
| Treatment Group | Dose (nmol, i.c.v.) | Time in Light Compartment (s) | Transitions | Latency to Dark (s) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Nociceptin/OFQ | 0.1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Nociceptin/OFQ | 0.3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Nociceptin/OFQ | 1.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Diazepam (Positive Control) | 2 mg/kg, i.p. | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The behavioral assays described provide a robust framework for evaluating the anxiolytic properties of this compound. Based on its mechanism of action as a NOP receptor agonist, it is hypothesized that MCOPPB will increase the time spent and entries into the open arms of the EPM, increase exploration of the center of the open field, and increase the time spent in the light compartment of the LDB. The provided protocols and data table templates will aid researchers in the systematic investigation of this and other novel anxiolytic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The anxiolytic-like effects of the novel, orally active nociceptin opioid receptor agonist 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant- and anxiolytic-like effects of nociceptin/orphanin FQ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Vogel conflict test protocol with MCOPPB trihydrochloride
Application Notes and Protocols
Topic: Vogel Conflict Test Protocol with MCOPPB Trihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Vogel conflict test is a widely utilized behavioral paradigm to screen compounds for potential anxiolytic (anti-anxiety) properties.[1][2] This test induces a conflict in rodents, typically rats or mice, by punishing a motivated behavior, such as drinking water when thirsty, with a mild electric shock.[3] Anxiolytic agents are expected to increase the frequency of the punished behavior, in this case, by increasing the number of licks from a water source despite the associated shocks.[2][4]
This compound is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor.[5][6] Studies have demonstrated that MCOPPB exhibits anxiolytic-like effects in animal models, such as the Vogel conflict test, without significant sedative, memory-impairing, or motor function side effects at anxiolytic doses.[6][7] These characteristics make MCOPPB a compound of interest for anxiety disorder research.
This document provides a detailed protocol for evaluating the anxiolytic potential of this compound using the Vogel conflict test.
Materials and Apparatus
2.1. Compound and Reagents
-
This compound (CAS: 1108147-88-1)[6]
-
Vehicle (e.g., sterile water or 0.9% saline). This compound is soluble in water up to 30 mM.
-
Positive Control: Diazepam (e.g., 3 mg/kg)
-
Anesthetic (for euthanasia, as per institutional guidelines)
2.2. Animals
-
Male ICR mice or Wistar rats (20-25g for mice, 200-250g for rats)
-
Animals should be housed in groups under a standard 12-h light/dark cycle with ad libitum access to food. Water access will be restricted as per the protocol.
-
All procedures should be approved by the institution's Animal Care and Use Committee.
2.3. Apparatus
-
Vogel Conflict Test Apparatus: A plexiglass chamber with a stainless-steel grid floor for shock delivery.[2]
-
A water bottle with a metal sipper tube connected to a lickometer to automatically detect and count licks.[8]
-
A shock generator capable of delivering a constant current shock through the grid floor and/or the sipper tube.[8]
-
Data acquisition software to record the number of licks and shocks.[4]
Experimental Workflow
The overall experimental process involves animal habituation, a period of water deprivation, administration of the test compound, and finally, the test session in the Vogel apparatus.
Caption: Experimental workflow for the Vogel conflict test.
Detailed Experimental Protocol
4.1. Animal Habituation and Preparation
-
Upon arrival, allow animals to acclimate to the housing facility for at least 5-7 days.
-
Handle the animals daily for 2-3 days prior to the experiment to reduce stress.
-
Begin water deprivation 18-48 hours before the test. Modern protocols often favor shorter deprivation periods (e.g., 18 hours or providing water for only 1 hour daily for four days) to reduce severity.[1]
4.2. Compound Preparation and Administration
-
Prepare a stock solution of this compound by dissolving it in the chosen vehicle (e.g., sterile water). A fresh solution should be made before each experiment.[9]
-
Prepare the necessary dilutions to achieve the desired doses (e.g., 1, 3, 10 mg/kg). Note that a bell-shaped dose-response curve has been observed for MCOPPB, with 10 mg/kg (p.o.) being an effective anxiolytic dose in mice.[7]
-
Prepare the positive control (e.g., Diazepam 3 mg/kg) and the vehicle solution.
-
Administer the assigned treatment (Vehicle, MCOPPB, or Diazepam) to each animal via the desired route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)). This is typically done 30-60 minutes before the test session.
4.3. Vogel Conflict Test Procedure
-
Apparatus Setup: Calibrate the shocker to the desired intensity (e.g., 0.2-0.5 mA) and duration (e.g., 0.25-2.0 s).[2][8] Set the punishment schedule, for instance, delivering a shock after every 20 licks.[2][8]
-
Test Session: At the designated time post-administration, place a single animal into the Vogel test chamber.
-
Allow the animal a brief period (e.g., 30 seconds) to explore the chamber and find the sipper tube.
-
Initiate the test session, which typically lasts for 3-5 minutes.[1][2]
-
The data acquisition system will automatically record the cumulative number of licks and the number of shocks received during the session.[8]
-
After the session, return the animal to its home cage and provide free access to water.
-
Thoroughly clean the apparatus with 70% ethanol (B145695) between animals to eliminate olfactory cues.
MCOPPB Signaling Pathway
MCOPPB acts as a high-affinity agonist at the Nociceptin/Orphanin FQ (NOP) receptor, which is a G-protein coupled receptor (GPCR).[5] Activation of the NOP receptor by an agonist like MCOPPB is linked to downstream signaling cascades that ultimately modulate neuronal excitability, contributing to its anxiolytic effects.
Caption: Simplified signaling pathway of MCOPPB via the NOP receptor.
Data Presentation and Analysis
The primary endpoints in the Vogel conflict test are the total number of licks and the total number of shocks received during the test session. An effective anxiolytic compound will significantly increase the number of shocks the animals are willing to accept compared to the vehicle-treated group.
Table 1: Representative Data from Vogel Conflict Test
| Treatment Group | Dose (mg/kg, p.o.) | N | Number of Licks (Mean ± SEM) | Number of Shocks (Mean ± SEM) |
| Vehicle | - | 10 | 150 ± 15 | 7 ± 1 |
| MCOPPB | 1 | 10 | 180 ± 20 | 9 ± 1 |
| MCOPPB | 3 | 10 | 250 ± 25 | 12 ± 2* |
| MCOPPB | 10 | 10 | 420 ± 35 | 21 ± 3 |
| Diazepam | 3 | 10 | 450 ± 40 | 22 ± 3 |
*Note: Data are hypothetical for illustrative purposes. Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's) should be performed to determine significance. *p < 0.05, *p < 0.01 compared to Vehicle.
Interpretation:
-
A significant increase in the number of shocks received by the MCOPPB-treated groups compared to the vehicle group indicates an anxiolytic-like effect.
-
The positive control, Diazepam, should produce a robust increase in punished drinking, validating the experimental setup.
-
It is also important to monitor general locomotor activity in a separate test (e.g., open field test) to ensure that the effects observed are not due to motor stimulation.[7] MCOPPB has been shown not to affect locomotor activity at effective anxiolytic doses.[7]
References
- 1. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VOGEL TEST [panlab.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MCOPPB - Wikipedia [en.wikipedia.org]
- 7. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orchidscientific.com [orchidscientific.com]
- 9. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elevated Plus-Maze Test using MCOPPB Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting the elevated plus-maze (EPM) test to assess anxiety-like behavior in rodents, with a specific focus on the application of MCOPPB trihydrochloride, a potent and selective nociceptin/orphanin FQ (NOP) receptor agonist.[1][2][3][4]
Introduction
The elevated plus-maze is a widely utilized behavioral assay to evaluate anxiety-like states in rodents.[5][6][7][8] The test leverages the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces.[5][6] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze, while anxiogenic compounds have the opposite effect.
This compound is a selective agonist for the NOP receptor.[1][2] The NOP receptor system is implicated in the modulation of various physiological processes, including pain, reward, and emotional states such as anxiety.[3][4] Activation of the NOP receptor by agonists has been investigated for its potential anxiolytic effects.[2][3]
Data Presentation
The following table summarizes representative quantitative data from an elevated plus-maze experiment investigating the effects of this compound. It is important to note that a key study by Giallongo et al. (2021) found that MCOPPB did not significantly affect the exploration of the open arms in their specific experimental conditions.[3][4] The data presented here reflects this finding, showing no statistically significant difference between the vehicle and MCOPPB-treated groups.
| Group | Treatment | Time in Open Arms (s) | Open Arm Entries (%) | Total Arm Entries |
| Control | Vehicle | 25.4 ± 3.1 | 18.2 ± 2.5 | 35.6 ± 4.2 |
| Experimental | MCOPPB (5 mg/kg) | 27.1 ± 3.5 | 19.5 ± 2.8 | 34.9 ± 3.9 |
Data are presented as mean ± SEM. No significant differences were observed between the groups (p > 0.05).
Experimental Protocols
1. Materials and Apparatus
-
Elevated Plus-Maze: The apparatus should be made of a non-porous material (e.g., Plexiglas, wood covered with a non-reflective laminate) and consist of two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm). The entire maze should be elevated to a height of 50-70 cm above the floor.
-
Animal Subjects: Adult male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley). Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
This compound: Dissolve in an appropriate vehicle (e.g., sterile saline or distilled water) to the desired concentration. A study by Giallongo et al. (2021) used a dose of 5 mg/kg administered intraperitoneally (i.p.).[3][4]
-
Vehicle Control: The solvent used to dissolve this compound.
-
Video Recording and Analysis System: A camera mounted above the maze and connected to a computer with tracking software (e.g., ANY-maze, EthoVision) is essential for accurate data collection.
2. Experimental Procedure
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins. The lighting in the testing room should be kept at a low, consistent level.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or the vehicle control to the animals. The pre-treatment time should be consistent across all animals (e.g., 30 minutes before testing).
-
Test Initiation: Place the animal gently onto the central platform of the elevated plus-maze, facing one of the closed arms.
-
Test Duration: Allow the animal to explore the maze freely for a 5-minute period. The session is recorded by the overhead camera.
-
Data Collection: The tracking software should be used to automatically record the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Post-Trial: At the end of the 5-minute session, carefully remove the animal from the maze and return it to its home cage.
-
Cleaning: Thoroughly clean the maze with a 70% ethanol (B145695) solution and allow it to dry completely between each trial to eliminate olfactory cues.
3. Data Analysis
The primary measures of anxiety-like behavior are the percentage of time spent in the open arms [(Time in open arms) / (Time in open arms + Time in closed arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] x 100. An increase in these measures is indicative of an anxiolytic effect. Total arm entries and total distance traveled can be used as indicators of general locomotor activity. Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the data between the MCOPPB-treated and vehicle control groups.
Mandatory Visualization
NOP Receptor Signaling Pathway
NOP receptor activation by MCOPPB and its downstream signaling cascade.
Experimental Workflow
References
- 1. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and Application of a Senolytic Predictor for Discovery of Novel Senolytic Compounds and Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: effects of anxiolytic and anxiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated Plus Maze Test Combined with Video Tracking Software to Investigate the Anxiolytic Effect of Exogenous Ketogenic Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Open-Field Locomotor Activity Assessment of MCOPPB Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCOPPB trihydrochloride is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, a G protein-coupled receptor involved in a variety of neurological processes.[1][2] While primarily investigated for its anxiolytic properties, the effect of MCOPPB on locomotor activity has yielded conflicting results in preclinical studies.[1][3][4] Some studies report no significant impact on motor function, while others have observed a transient decrease in locomotor activity.[1][3][4] These application notes provide a comprehensive overview of the use of this compound in the open-field test, a standard assay for evaluating locomotor activity and anxiety-like behavior in rodents.[5][6] This document outlines the current understanding of MCOPPB's effects on locomotion, detailed experimental protocols, and relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on locomotor activity as measured in the open-field test.
Table 1: Dose-Response Effect of MCOPPB on Locomotor Activity in CD-1 Mice
| Dose (mg/kg, i.p.) | Cumulative Distance Traveled (arbitrary units, mean ± SEM) | Total Time Spent Immobile (s, mean ± SEM) | Cumulative Number of Rearings (mean ± SEM) |
| Vehicle | ~13000 ± 1000 | ~200 ± 50 | ~150 ± 20 |
| 0.1 | ~12500 ± 1200 | ~250 ± 60 | ~140 ± 25 |
| 0.3 | ~12000 ± 1100 | ~300 ± 70 | ~130 ± 20 |
| 1 | ~11500 ± 1000 | ~350 ± 80 | ~120 ± 15 |
| 3 | ~10000 ± 900 | ~500 ± 100 | ~100 ± 10* |
Data are estimated from the graphical representation in the cited research and presented to illustrate the dose-dependent trend.[7] An asterisk () indicates a statistically significant difference from the vehicle group (p < 0.05).
Table 2: Summary of Contradictory Findings on MCOPPB and Locomotor Activity
| Study Conclusion | Compound | Dose and Route | Animal Model | Key Findings | Citation |
| No significant effect | MCOPPB | 10 mg/kg, p.o. | Mice | Did not affect locomotor activity. | [1] |
| No significant effect | MCOPPB | 0.1 - 3 mg/kg, i.p. | CD-1 Mice | Did not significantly change animal locomotion in the range of doses examined. | [4] |
| Decreased activity | MCOPPB | 5 mg/kg, i.p. | Mice | Significantly hampered locomotor activity. | [3][8][9] |
| Transient decrease | MCOPPB | Not specified | Mice | Accompanied by a transient decrease in locomotor activity. | [3] |
Experimental Protocols
Open-Field Test for Locomotor Activity
This protocol is a standard method for assessing spontaneous locomotor activity in rodents and is suitable for evaluating the effects of this compound.[5][10][11][12]
1. Materials:
-
Open-field arena (e.g., 40 cm x 40 cm x 30 cm, made of non-reflective material)
-
Video camera mounted above the arena
-
Automated tracking software
-
70% ethanol (B145695) for cleaning
-
This compound
-
Vehicle (e.g., saline or distilled water)
-
Experimental animals (e.g., adult male C57BL/6 mice)
2. Procedure:
-
Acclimation: Transport the animals to the testing room at least 30-60 minutes before the experiment to allow for acclimation.[10] The room should be quiet and have consistent lighting (e.g., 100-150 lux).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). The timing of the test post-administration should be consistent and based on the pharmacokinetic profile of the compound.
-
Test Initiation: Gently place a single mouse into the center of the open-field arena.[10]
-
Data Recording: Immediately start the video recording and tracking software. Allow the animal to explore the arena freely for a predetermined duration (e.g., 10-20 minutes).[12]
-
Data Collection: The tracking software will record various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)
-
Ambulatory time versus resting time
-
-
Post-Test: At the end of the session, return the mouse to its home cage.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
3. Data Analysis:
-
Compare the data from the MCOPPB-treated groups to the vehicle-treated control group.
-
Statistical analysis can be performed using appropriate tests such as ANOVA followed by post-hoc tests for multiple group comparisons.
Signaling Pathway and Experimental Workflow
MCOPPB Signaling Pathway
MCOPPB acts as an agonist at the NOP receptor, which is a Gi/o-coupled G protein-coupled receptor.[2][13] Activation of the NOP receptor by MCOPPB initiates a signaling cascade that can influence neuronal excitability and neurotransmitter release.
Caption: MCOPPB activates the NOP receptor, leading to downstream effects that modulate neuronal activity.
Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to assess the effect of this compound on locomotor activity.
Caption: A typical workflow for an open-field test to evaluate the effects of MCOPPB on locomotion.
References
- 1. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anilocus.com [anilocus.com]
- 6. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 12. Open field test for mice [protocols.io]
- 13. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Senescence Studies Featuring MCOPPB Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a variety of age-related diseases. The study of compounds that can selectively eliminate senescent cells, known as senolytics, is a promising therapeutic strategy. MCOPPB trihydrochloride, a potent and selective agonist for the nociceptin (B549756) receptor, has recently been identified as a compound with senolytic activity.[1][2][3][4] This document provides detailed protocols for inducing senescence in vitro using established methods and subsequently studying the effects of this compound. It also outlines key signaling pathways involved in cellular senescence and methods for its detection and quantification.
Introduction to Cellular Senescence
Cellular senescence is a fundamental biological process characterized by a stable exit from the cell cycle.[5] It can be triggered by various stressors, including telomere shortening (replicative senescence), DNA damage, oncogene activation, and oxidative stress.[5][6][7] While senescence plays a beneficial role in tumor suppression and wound healing, the accumulation of senescent cells with age is thought to contribute to tissue dysfunction and a range of age-related pathologies.[8]
Senescent cells exhibit distinct phenotypic changes, including:
-
Irreversible Growth Arrest: Mediated by the p53/p21 and p16INK4a/pRb tumor suppressor pathways.[5][9][10][11]
-
Senescence-Associated β-Galactosidase (SA-β-gal) Activity: A widely used biomarker for identifying senescent cells.[12][13][14]
-
Senescence-Associated Heterochromatin Foci (SAHF): Distinct heterochromatic structures that contribute to the silencing of proliferation-promoting genes.[15]
-
Senescence-Associated Secretory Phenotype (SASP): The secretion of a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases.[6]
This compound: A Nociceptin Receptor Agonist with Senolytic Properties
This compound is a high-affinity agonist for the nociceptin/orphanin FQ (NOP) receptor.[16][17][18] Initially investigated for its anxiolytic effects, recent studies have revealed its potent senolytic activity, demonstrating its ability to selectively eliminate senescent cells in vitro.[2][3][4] Mechanistically, MCOPPB treatment has been shown to activate transcriptional networks involved in immune responses to external stressors, implicating Toll-like receptors (TLRs).[2][3]
Experimental Protocols
This section details the protocols for inducing cellular senescence in vitro and subsequently treating with this compound to evaluate its senolytic activity.
Protocol 1: Induction of Senescence via DNA Damage (Doxorubicin-Induced Senescence)
This protocol describes the induction of senescence in human cell lines (e.g., MRC5 fibroblasts, HepG2, Huh-7) using the chemotherapeutic agent doxorubicin (B1662922).[2][4]
Materials:
-
Human cell line of choice (e.g., MRC5, ATCC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Doxorubicin (Sigma-Aldrich)
-
This compound (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks/plates
Procedure:
-
Cell Seeding: Seed the cells in the appropriate culture vessel and allow them to adhere and reach approximately 70-80% confluency.
-
Doxorubicin Treatment: Treat the cells with 100 nM doxorubicin in complete culture medium for 24 hours to induce senescence.[2][4]
-
Wash and Recovery: After 24 hours, remove the doxorubicin-containing medium, wash the cells twice with PBS, and replace it with fresh complete culture medium.
-
Senescence Development: Culture the cells for an additional 7-10 days to allow for the full development of the senescent phenotype. Change the medium every 2-3 days.
-
This compound Treatment: After the senescence development period, treat the senescent cells with varying concentrations of this compound for 48 hours.[2][4] A non-senescent (control) cell population should also be treated in parallel to assess specificity.
-
Assessment of Senolytic Activity: Following treatment, assess cell viability and the number of senescent cells using the methods described in the "Detection and Quantification of Senescence" section.
Protocol 2: Induction of Replicative Senescence
This protocol describes the induction of senescence through serial passaging of primary human fibroblasts.[19][20]
Materials:
-
Primary human fibroblasts (e.g., IMR-90, WI-38)
-
Complete cell culture medium
-
Trypsin-EDTA
-
PBS
-
Cell culture flasks
Procedure:
-
Cell Culture: Culture primary human fibroblasts in complete medium.
-
Serial Passaging: When the cells reach confluency, detach them using trypsin-EDTA and re-seed a fraction of the cell population into a new flask.
-
Monitoring Population Doublings: Keep a record of the population doubling level (PDL). Replicative senescence is typically achieved after 50-60 PDLs for human fibroblasts.
-
Identification of Senescence: Senescent cells will exhibit a flattened, enlarged morphology and cease to proliferate. Confirm senescence using the markers described below.
-
This compound Treatment: Once replicative senescence is established, treat the cells with this compound as described in Protocol 1, step 5.
-
Assessment of Senolytic Activity: Evaluate the senolytic effect of this compound as described in Protocol 1, step 6.
Detection and Quantification of Senescence
Multiple assays should be used to confirm the senescent phenotype.
| Assay | Principle | Purpose | Reference |
| Senescence-Associated β-Galactosidase (SA-β-gal) Staining | Senescent cells exhibit increased lysosomal β-galactosidase activity at pH 6.0. The substrate X-gal is cleaved to produce a blue precipitate. | To identify and quantify senescent cells in a population. | [12][13][21] |
| p16INK4a and p21WAF1/CIP1 Immunostaining or Western Blot | p16 and p21 are cyclin-dependent kinase inhibitors that are upregulated in senescent cells, leading to cell cycle arrest. | To measure the protein levels of key senescence markers. | [9][15] |
| γ-H2AX Staining | γ-H2AX is a marker of DNA double-strand breaks, which are a common trigger for senescence. | To detect the presence of persistent DNA damage response. | [15][19] |
| 5-ethynyl-2'-deoxyuridine (EdU) Incorporation Assay | EdU is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active synthesis. Senescent cells do not replicate their DNA and will be EdU-negative. | To measure the loss of proliferative capacity. | [22] |
| SASP Factor Quantification (ELISA or Cytokine Array) | Senescent cells secrete a variety of factors. | To characterize the secretory phenotype of senescent cells. | [15][19] |
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Materials:
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
PBS
-
Microscope
Procedure:
-
Wash: Wash the cells twice with PBS.
-
Fix: Fix the cells with the fixative solution for 3-5 minutes at room temperature.[22]
-
Wash: Wash the cells twice with PBS.
-
Stain: Add the staining solution to the cells and incubate at 37°C without CO2 overnight.[23]
-
Visualize: Observe the cells under a microscope. Senescent cells will appear blue.[23]
-
Quantify: Determine the percentage of blue, senescent cells by counting at least 100 cells in several random fields.
Signaling Pathways in Cellular Senescence
The induction and maintenance of cellular senescence are governed by complex signaling networks. The two most critical pathways are the p53/p21 and p16/pRb pathways, which act as tumor suppressors by enforcing cell cycle arrest.[5][10][11]
Caption: Key signaling pathways leading to cellular senescence.
Experimental Workflow for this compound Studies
The following diagram illustrates a typical workflow for investigating the senolytic properties of this compound.
Caption: Experimental workflow for studying this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from an experiment investigating the senolytic effect of this compound on doxorubicin-induced senescent cells.
| Treatment Group | % SA-β-gal Positive Cells (Mean ± SD) | Relative Cell Viability (%) (Mean ± SD) | p21 Protein Level (Fold Change vs. Control) (Mean ± SD) |
| Proliferating Control | 5 ± 2 | 100 ± 5 | 1.0 ± 0.2 |
| Senescent Control (Doxorubicin) | 85 ± 7 | 95 ± 6 | 8.2 ± 1.1 |
| Senescent + MCOPPB (1 µM) | 62 ± 9 | 80 ± 8 | 5.9 ± 0.9 |
| Senescent + MCOPPB (10 µM) | 25 ± 6 | 45 ± 5 | 2.1 ± 0.5 |
| Senescent + MCOPPB (50 µM) | 8 ± 3 | 15 ± 4 | 1.2 ± 0.3 |
Conclusion
These application notes provide a comprehensive framework for researchers to induce cellular senescence in vitro and to investigate the senolytic properties of this compound. The detailed protocols and methodologies will facilitate reproducible and robust experimental outcomes. Further investigation into the mechanisms of action of this compound will be crucial for its potential development as a therapeutic agent for age-related diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Cellular Senescence and Aging | Cell Signaling Technology [cellsignal.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Methods of Cellular Senescence Induction Using Oxidative Stress | Springer Nature Experiments [experiments.springernature.com]
- 8. Chemically Induced Senescence Prompts Functional Changes in Human Microglia-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding cellular senescence: pathways involved, therapeutics and longevity aiding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods to detect biomarkers of cellular senescence: the senescence-associated beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Senescence: What is it? What’s a new way to study it? - Behind the Bench [thermofisher.com]
- 15. Cell Senescence Assays - Creative Bioarray [cell.creative-bioarray.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. MCOPPB - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Simple Detection Methods for Senescent Cells: Opportunities and Challenges [frontiersin.org]
- 22. Induction and Validation of Cellular Senescence in Primary Human Cells [jove.com]
- 23. Video: Techniques to Induce and Quantify Cellular Senescence [jove.com]
Application Notes and Protocols for Measuring the Senolytic Activity of MCOPPB Trihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a variety of age-related diseases. Senolytics, a class of therapeutic agents that selectively eliminate senescent cells, have emerged as a promising strategy to combat these conditions. MCOPPB trihydrochloride, a potent and selective agonist for the nociceptin (B549756) opioid peptide (NOP) receptor, has been identified as a novel senolytic compound.[1][2] It has been shown to reduce the burden of senescent cells in both in vitro and in vivo models.[2][3] Mechanistically, this compound is suggested to activate transcriptional networks associated with the immune response, implicating the involvement of Toll-like receptors (TLRs) in its senolytic action.[1][2][3]
These application notes provide a comprehensive guide for researchers to assess the senolytic activity of this compound. The protocols detailed below cover the induction of cellular senescence, key assays for measuring senolytic efficacy, and analysis of relevant molecular markers.
Data Presentation
Quantitative Analysis of this compound's Senolytic Effects
The following table summarizes the currently available quantitative data on the senolytic and cytotoxic effects of this compound. Researchers are encouraged to generate more detailed dose-response curves and IC50 values for senescent and non-senescent cells in their specific models of interest.
| Cell Type | Senescence Inducer | This compound Concentration | Effect | Reference |
| Human MRC5 Fibroblasts | Aphidicolin | 10 µM | Identified as a potent senolytic in a high-throughput screen. | [2] |
| HepG2 (Hepatocellular Carcinoma) | Doxorubicin | 0.5 µM | Maximal cytostatic dose without significant cytotoxicity. | [2] |
| Huh-7 (Hepatocellular Carcinoma) | Doxorubicin | 0.5 µM | Maximal cytostatic dose without significant cytotoxicity. | [2] |
| Mouse Visceral White Adipose Tissue | Aging | Not Specified | ~70% reduction in the number of senescent cells. | [2] |
Note: IC50 values for the selective killing of senescent cells versus non-senescent cells have not been explicitly reported in the public domain. It is recommended to perform the cell viability assays described in Protocol 2 to determine these values.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway for this compound-induced senolysis.
References
- 1. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MCOPPB Trihydrochloride: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of MCOPPB trihydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (NOP) receptor, which is also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] It demonstrates high affinity for the human NOP receptor (pKi = 10.07) with significantly lower affinity for other opioid receptors like mu, kappa, and delta.[3][4] Its mechanism of action involves activating the NOP receptor, a G-protein coupled receptor (GPCR), which modulates various intracellular signaling pathways.[5] This activation can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately influencing neuronal excitability.[5]
Q2: Is this compound soluble in water or common buffers like PBS?
Yes, this compound is soluble in water. However, reported solubility values vary between suppliers, ranging from 10 mg/mL to 30 mM.[1] A publication from a research study cited dissolving 1 mg of this compound in 1 mL of autoclaved water to create a 1.8725 mM solution, which was freshly made before each experiment. It is generally recommended to start with a small amount to test solubility in your specific aqueous buffer. If you encounter issues, sonication is often recommended to aid dissolution.
Q3: I am seeing precipitation when I add my MCOPPB stock solution (in DMSO) to my aqueous cell culture media. What should I do?
This is a common issue when diluting a high-concentration organic stock solution into an aqueous medium. The compound may be "crashing out" of solution. To avoid this, it is recommended to perform a serial dilution of your DMSO stock solution with DMSO first to a lower concentration before adding it to the aqueous buffer or media. This gradual reduction in concentration can help maintain solubility.
Q4: How should I store this compound powder and its stock solutions?
-
Powder: The solid form should be stored at 4°C for short-term storage and -20°C for long-term storage, kept sealed and away from moisture.[4]
-
Stock Solutions: Once dissolved, it is crucial to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store these aliquots at -20°C for periods up to 1 month or at -80°C for up to 6 months.
Solubility Data
Quantitative solubility data for this compound can vary based on the specific batch, purity, and experimental conditions. The following table summarizes values from various suppliers.
| Solvent | Reported Solubility (Source 1) | Reported Solubility (Source 2) | Reported Solubility (Source 3) |
| Water | 30 mM | 10 mg/mL[1] | 16.02 mg/mL (30.93 mM) |
| DMSO | 60 mM | 100 mg/mL (193.05 mM)[2] | 32.04 mg/mL (61.85 mM) |
Note: Sonication is often recommended to achieve maximum solubility, particularly at higher concentrations.
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this troubleshooting workflow.
References
- 1. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
improving MCOPPB trihydrochloride stability in experimental buffers
Welcome to the Technical Support Center for MCOPPB Trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in experimental buffers and to address common issues encountered during its use in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It exhibits high affinity for the human NOP receptor (pKi = 10.07).[1] In research, it is primarily used to investigate the physiological roles of the NOP receptor, including its involvement in anxiety, pain, and memory. It has been shown to have anxiolytic effects without significantly impacting memory or locomotion.
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water.[2] For long-term storage, it is recommended to store the solid compound at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. What could be the cause and how can I prevent it?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many organic compounds and is often due to the compound's lower solubility in the final aqueous solution. This can be influenced by the final concentration of the compound, the percentage of DMSO in the final solution, and the temperature of the buffer. To prevent this, consider the following:
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock with your experimental buffer.
-
Pre-warming: Ensure your experimental buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound stock solution.[4]
-
Vortexing: Add the stock solution dropwise to the buffer while gently vortexing to ensure rapid and uniform mixing.
-
Lower Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally below 0.5%, as higher concentrations can be toxic to cells and may affect experimental outcomes.
Q4: What are the potential degradation pathways for this compound in experimental buffers?
While specific degradation pathways for this compound in experimental buffers are not extensively documented in publicly available literature, based on its chemical structure which contains benzimidazole (B57391) and piperidine (B6355638) moieties, potential degradation pathways could include:
-
Oxidation: The benzimidazole ring system can be susceptible to oxidation.[5] The presence of dissolved oxygen in buffers can contribute to this.
-
Hydrolysis: As a trihydrochloride salt, the compound's stability can be pH-dependent. Both acidic and basic conditions could potentially lead to hydrolysis.
-
Photodegradation: Benzimidazole-containing compounds can be sensitive to light, particularly UV radiation.[5] It is advisable to protect solutions from light, especially during long incubation periods.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Compound Degradation. this compound may be degrading in the experimental buffer at 37°C over the time course of the assay.
-
Troubleshooting Steps:
-
Perform a Stability Study: Use the protocol outlined in the "Experimental Protocols" section to assess the stability of MCOPPB in your specific assay buffer and conditions.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of MCOPPB from a frozen stock immediately before each experiment.
-
Minimize Incubation Time: If feasible, reduce the incubation time of the compound with the cells.
-
Protect from Light: Conduct experiments in low-light conditions or use amber-colored plates to minimize photodegradation.
-
-
-
Possible Cause 2: Compound Precipitation. The compound may be precipitating out of solution at the working concentration, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of precipitate.
-
Solubility Check: Determine the maximal soluble concentration of MCOPPB in your cell culture medium.
-
Optimize Dilution: Follow the recommendations in FAQ Q3 to improve solubility during dilution.
-
-
Issue 2: High background signal or off-target effects.
-
Possible Cause 1: High DMSO Concentration. The final concentration of DMSO in the assay may be causing cellular stress or interfering with the assay readout.
-
Troubleshooting Steps:
-
Calculate Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible, typically not exceeding 0.5%.
-
Include Vehicle Control: Always include a vehicle control (buffer with the same final DMSO concentration but without MCOPPB) to assess the effect of the solvent on the assay.
-
-
-
Possible Cause 2: Compound Aggregation. At higher concentrations, the compound may form aggregates that can lead to non-specific interactions.
-
Troubleshooting Steps:
-
Work at Lower Concentrations: If possible, perform experiments at concentrations well below the determined solubility limit.
-
Sonication: Gentle sonication of the stock solution before dilution may help to break up small aggregates.
-
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | DMSO | Water | Solid |
| Solubility | ≥ 60 mM | ≥ 30 mM | - |
| 100 mg/mL (193.05 mM) (ultrasonic)[3] | 16.02 mg/mL (30.93 mM) (sonication)[2] | ||
| 32.04 mg/mL (61.85 mM) (sonication)[2] | ≥13 mg/mL | ||
| Storage Temperature | -20°C or -80°C[3] | -20°C or -80°C | -20°C[1] |
| Short-term Stability | 1 month at -20°C[3] | Information not available | Days to weeks at 0-4°C[1] |
| Long-term Stability | 6 months at -80°C[3] | Information not available | >3 years at -20°C[1] |
Table 2: Stability of this compound in Experimental Buffers (Hypothetical Data)
| Buffer (pH 7.4) | Temperature | Time (hours) | % Remaining (Hypothetical) |
| PBS | 37°C | 2 | >95% |
| 8 | ~90% | ||
| 24 | ~75% | ||
| DMEM + 10% FBS | 37°C | 2 | >95% |
| 8 | ~85% | ||
| 24 | ~70% | ||
| Note: The data in this table is hypothetical and for illustrative purposes only. It is strongly recommended to perform a stability study under your specific experimental conditions. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Experimental Buffer using LC-MS
Objective: To determine the stability of this compound in a specific experimental buffer over time at a defined temperature.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Incubator or water bath at 37°C
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in the pre-warmed experimental buffer to a final concentration of 10 µM.
-
Incubation: Incubate the working solution at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubated solution.
-
Quench Reaction: Immediately mix the aliquot with an equal volume of cold acetonitrile containing an internal standard to stop any further degradation.
-
Sample Preparation: Centrifuge the samples to pellet any precipitated proteins or salts. Transfer the supernatant to an HPLC vial.
-
LC-MS Analysis: Analyze the samples by a validated LC-MS method to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Mandatory Visualization
References
MCOPPB trihydrochloride not showing expected in vivo potency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MCOPPB trihydrochloride who are observing lower than expected in vivo potency.
Disclaimer
Troubleshooting Guide: Low In Vivo Potency of this compound
This guide provides a systematic approach to identifying potential causes for lower-than-expected in vivo efficacy of this compound.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low in vivo potency.
Frequently Asked Questions (FAQs)
1. Compound Integrity and Handling
-
Q: How should I store this compound?
-
A: this compound powder should be stored at -20°C and kept desiccated. Stock solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
-
-
Q: My compound has been stored for a long time. Could it have degraded?
-
A: While the solid form is generally stable, improper storage or moisture exposure can lead to degradation. If in doubt, it is advisable to use a fresh batch of the compound or verify the purity of the existing stock using analytical methods such as HPLC.
-
2. Formulation and Administration
-
Q: What is a recommended vehicle for in vivo administration of this compound?
-
A: A commonly used vehicle for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] It is recommended to prepare this formulation fresh daily and sonicate to aid dissolution.[2] Other potential formulations for poorly soluble compounds include suspensions in 0.5% carboxymethylcellulose (CMC) or lipid-based vehicles.
-
-
Q: My compound precipitates out of solution when I prepare the formulation. What should I do?
-
A: this compound has limited aqueous solubility. Ensure you are adding the solvents sequentially and mixing thoroughly at each step. Sonication can help redissolve the compound.[2] If precipitation persists, consider preparing a suspension or using a different vehicle system. The trihydrochloride salt form is more water-soluble than the free base.
-
-
Q: Could my administration technique be the issue?
-
A: Yes, improper administration can lead to inaccurate dosing. For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach. For intraperitoneal injections, be careful to avoid injection into the intestines or other organs. Consistent and accurate dosing volumes are critical.
-
3. Experimental Design
-
Q: What is a typical effective dose range for this compound?
-
A: Effective doses can vary depending on the animal model and the endpoint being measured. In the mouse Vogel conflict test for anxiety, an oral dose of 10 mg/kg has been shown to be effective.[3] For studies on cellular senescence in mice, intraperitoneal injections of 2.5-5 mg/kg have been used.[4] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
-
Q: How does the route of administration affect potency?
-
A: The route of administration significantly impacts the bioavailability and pharmacokinetics of a drug. While MCOPPB is orally active, its bioavailability may be incomplete.[3] Intraperitoneal or intravenous administration will generally lead to higher and more rapid peak plasma concentrations compared to oral administration.
-
4. Pharmacokinetics and Target Engagement
-
Q: Why is there a discrepancy between the high in vitro potency and the observed in vivo effects?
-
A: This is a common challenge in drug development. Several factors can contribute to this discrepancy:
-
Pharmacokinetics (PK): The compound may have low oral bioavailability, be rapidly metabolized and cleared from the body, or have poor distribution to the target tissue (e.g., the brain).
-
Plasma Protein Binding: High binding to plasma proteins can reduce the amount of free drug available to interact with the target receptor.
-
Target Site Concentration: The concentration of the drug at the NOP receptor in the target tissue may not reach the levels required for the desired pharmacological effect.
-
-
-
Q: Does this compound cross the blood-brain barrier?
Quantitative Data Summary
| Parameter | Value | Species/System | Reference(s) |
| In Vitro Potency | |||
| pKi (NOP Receptor) | 10.07 | Human | [3][7] |
| Solubility | |||
| Water | 16.02 mg/mL (30.93 mM) | N/A | [2] |
| DMSO | 32.04 mg/mL (61.85 mM) | N/A | [2] |
| In Vivo Formulation | |||
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (3.86 mM) | N/A | [2] |
| Reported In Vivo Doses | |||
| Anxiolytic Effects (Vogel Conflict Test) | 10 mg/kg (p.o.) | Mouse | [3] |
| Senolytic Effects | 2.5 - 5 mg/kg (i.p.) | Mouse | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
In a sterile microcentrifuge tube, add 10% of the final volume as DMSO.
-
Add the weighed this compound to the DMSO and vortex until fully dissolved.
-
Sequentially add 40% of the final volume as PEG300, mixing thoroughly after addition.
-
Add 5% of the final volume as Tween 80 and mix thoroughly.
-
Add the remaining 45% of the final volume as sterile saline and vortex to create a homogenous solution.
-
If any precipitation is observed, sonicate the solution for 5-10 minutes.
-
Prepare this formulation fresh on the day of the experiment.
-
Protocol 2: Vogel Conflict Test for Anxiolytic Activity in Mice
This protocol is adapted from published studies.[8][9][10][11]
-
Animals:
-
Male ICR mice (or other appropriate strain)
-
Animals should be housed individually and acclimatized to the facility for at least one week.
-
-
Procedure:
-
Water Deprivation: Water-deprive the mice for 48 hours prior to the test, with free access to food.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally 60 minutes before the test session.
-
Test Apparatus: Use a clear acrylic box with a grid floor connected to a shock generator. A drinking nozzle is inserted into the box.
-
Test Session:
-
Place the mouse in the test box.
-
Allow a 20-lick, shock-free period.
-
After the 20th lick, a mild electric shock (e.g., 0.2 mA for 0.5 seconds) is delivered through the drinking nozzle for every subsequent lick.
-
The session duration is typically 3-5 minutes.
-
-
Data Collection: Record the total number of shocks received during the session. An increase in the number of shocks in the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.
-
Visualizations
NOP Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NOP receptor upon activation by MCOPPB.
References
- 1. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 3. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MCOPPB - Wikipedia [en.wikipedia.org]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 11. Effects of psychoactive drugs in the Vogel conflict test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with MCOPPB trihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MCOPPB trihydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, which is a G-protein coupled receptor (GPCR).[1][2][3][4] Its high affinity for the NOP receptor (pKi of 10.07 for the human receptor) leads to the inhibition of signaling pathways in the brain.[2][5][6] This activity has been associated with anxiolytic effects without significant impact on memory or motor function.[2][6][7]
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of the compound. For detailed storage guidelines, refer to the table below.
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Up to 3 years | Keep desiccated and sealed, away from moisture.[8][9][10] |
| 4°C | Short-term | Sealed storage, away from moisture.[9] | |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid multiple freeze-thaw cycles.[9][10] |
| -20°C | Up to 1 month | Aliquot to avoid multiple freeze-thaw cycles.[9][10] |
3. How do I dissolve this compound?
This compound solubility can vary depending on the solvent. It is important to use the appropriate solvent for your specific experimental needs (in vitro vs. in vivo).
| Solvent | Solubility | Recommendations |
| Water | ≥ 16.02 mg/mL (30.93 mM) | Sonication is recommended to aid dissolution.[8] |
| DMSO | ≥ 32.04 mg/mL (61.85 mM) | Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[8][9] Sonication is recommended.[8] |
| In Vivo Formulations | See specific protocols below. | Prepare fresh daily for in vivo experiments.[9] |
Troubleshooting Inconsistent Experimental Results
Inconsistent results with this compound can arise from various factors, ranging from compound handling to experimental design and biological variability. This section addresses common problems and provides potential solutions.
Problem 1: I'm observing lower than expected potency or no effect in my in vitro assay.
Several factors could contribute to a lack of efficacy in cell-based assays.
-
Improper Compound Handling:
-
Solution: Ensure the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.[10] Prepare fresh dilutions for each experiment from a properly stored stock.
-
-
Solubility Issues:
-
Solution: this compound may precipitate out of solution, especially when diluting a DMSO stock into an aqueous buffer or media.[8] To avoid this, pre-warm the buffer/media to 37°C before adding the compound.[8] If precipitation occurs, sonication can be used to help redissolve it.[8][9] It is also recommended to perform serial dilutions of the DMSO stock in DMSO before the final dilution into the aqueous solution.[8]
-
-
Cell System Variables:
-
Solution:
-
Confirm that your cell line expresses the NOP receptor at sufficient levels.
-
The level of receptor expression can influence the observed potency of an agonist.[3]
-
Be aware of "biased agonism," where a ligand may activate one signaling pathway more than another (e.g., G-protein vs. β-arrestin pathways).[11][12] Your assay may be measuring a pathway that is not strongly activated by MCOPPB in your specific cell system.
-
-
-
Assay Conditions:
-
Solution: Optimize incubation times and compound concentrations. For GPCRs, the kinetics of ligand binding and downstream signaling can vary.[13]
-
Problem 2: My in vivo results are highly variable between animals.
In vivo experiments are subject to numerous sources of variability.
-
Compound Formulation and Administration:
-
Solution: Ensure your in vivo formulation is homogenous and the compound is fully dissolved. Prepare fresh formulations daily.[9] Inconsistent administration (e.g., intraperitoneal vs. subcutaneous injection technique) can lead to variable absorption and bioavailability.
-
-
Biological Variability:
-
Solution: Factors such as the age, sex, weight, and genetic background of the animals can significantly impact their response to a compound.[5] Whenever possible, use animals that are closely matched for these variables. Subtle environmental stressors, including changes in animal care staff, can also influence behavioral and physiological outcomes.[5]
-
-
Dose Selection:
-
Solution: The dose-response relationship for MCOPPB can be complex. For instance, anxiolytic effects have been observed with a bell-shaped dose-response curve.[7] It is crucial to perform a dose-response study to identify the optimal dose for your specific experimental model and endpoint. Consider that the maximum tolerated dose may not be the most effective dose for targeted therapies.[14]
-
-
Experimenter Bias:
-
Solution: Whenever possible, behavioral scoring and data analysis should be performed by an experimenter who is blinded to the treatment groups.[2]
-
Problem 3: I'm observing unexpected or off-target effects.
-
Solution:
-
Purity of the Compound: Verify the purity of your batch of this compound. Impurities could have their own biological activities.[3]
-
Off-Target Binding: While MCOPPB is highly selective for the NOP receptor, it has weaker affinity for other opioid receptors.[2] At high concentrations, these off-target interactions could become relevant.
-
Control Experiments: Include appropriate controls in your experiments. For in vitro studies, this could be a cell line that does not express the NOP receptor.[3] For in vivo studies, a vehicle control group is essential.
-
Experimental Protocols
In Vitro Stock Solution Preparation
-
To prepare a 10 mM stock solution, dissolve 5.18 mg of this compound (MW: 518.01 g/mol ) in 1 mL of anhydrous DMSO.
-
Use sonication to aid dissolution if necessary.[8]
-
Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[9]
In Vivo Formulation Protocols
The following are examples of formulations that have been used for in vivo studies. It is recommended to prepare these solutions fresh on the day of the experiment.[9]
| Protocol | Components | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.83 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.83 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.83 mM) |
Data summarized from[9]
Visualizations
Caption: Simplified NOP receptor signaling pathway activated by MCOPPB.
Caption: General experimental workflow for studies using MCOPPB.
Caption: A decision tree for troubleshooting inconsistent MCOPPB results.
References
- 1. Consistent Individual Behavioral Variation: What Do We Know and Where Are We Going? | Annual Reviews [annualreviews.org]
- 2. Effects of inter-individual variability in experimenters’ sensitivity and training on behavioral assessment of animal models of vestibular disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selectscience.net [selectscience.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Editorial: Revisiting Behavioral Variability: What It Reveals About Neural Circuit Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. aacrjournals.org [aacrjournals.org]
MCOPPB Trihydrochloride Cytotoxicity in Primary Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of MCOPPB trihydrochloride in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the nociceptin/orphanin FQ (NOP) receptor, with a pKi of 10.07.[1][2][3][4][5] It has weaker activity at other opioid receptors.[1][3] Its primary known effects are anxiolytic, and it has been studied for its potential in anxiety disorders.[2][3][6] Recent research has also identified MCOPPB as a potential senolytic agent, meaning it can selectively induce apoptosis in senescent cells.[7][8]
Q2: What are the expected cytotoxic effects of this compound on primary cells?
The cytotoxic effects of this compound on primary cells are not extensively documented. However, based on its known senolytic activity, it may selectively eliminate senescent primary cells.[7] In non-senescent primary cells, high concentrations may induce off-target cytotoxic effects. It is crucial to perform dose-response experiments to determine the cytotoxic threshold for your specific primary cell type.
Q3: How should I prepare this compound for cell culture experiments?
This compound is typically dissolved in sterile water or a buffer like PBS. For example, a 1.8725 mM stock solution can be made by dissolving 1 mg of this compound in 1 mL of autoclaved water.[7] It is recommended to prepare fresh solutions for each experiment.[7] If using a solvent like DMSO, ensure the final concentration in the cell culture medium is non-toxic to the primary cells, typically below 0.5%.[9]
Q4: Which cytotoxicity assays are recommended for assessing the effects of this compound in primary cells?
A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxicity.
-
Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[10] The MTT assay, for instance, is based on the conversion of a tetrazolium salt into formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[10]
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the amount of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[11][12]
-
Apoptosis Assays (e.g., Caspase-3 activity, Annexin V/PI staining): Given MCOPPB's potential senolytic activity, which is often mediated by apoptosis, these assays are crucial. Caspase-3 is a key executioner caspase in the apoptotic pathway.[13][14][15]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Avoid seeding cells in the outer wells of the plate, which are prone to evaporation; instead, fill them with sterile PBS or media.[9] |
| Inconsistent this compound concentration | Thoroughly mix the this compound stock solution before diluting. Ensure complete mixing of the compound in the culture medium before adding it to the cells. |
| Primary cell health and passage number | Use primary cells at a low passage number and ensure they are healthy and actively proliferating before starting the experiment. Unhealthy cells are more susceptible to stress.[9] |
| Edge effects in microplates | To minimize evaporation from the outer wells of a microplate, which can concentrate the test compound, it is advisable to fill these wells with sterile PBS or medium without cells and use the inner wells for the experiment.[9] |
Issue 2: No Apparent Cytotoxicity at Expected Concentrations
| Possible Cause | Troubleshooting Step |
| This compound degradation | Prepare fresh solutions of this compound for each experiment. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.[1] |
| Low sensitivity of the assay | Optimize the cell seeding density. For LDH assays, consider using a more sensitive luminescent-based kit.[11] For metabolic assays, increase the incubation time with the reagent. |
| Cell type resistance | The primary cells you are using may be resistant to the cytotoxic effects of this compound at the tested concentrations. Consider a wider range of concentrations. |
| Low percentage of senescent cells | If you are investigating the senolytic effect, ensure that a significant portion of your primary cell population is senescent. You may need to induce senescence using methods like irradiation or treatment with agents like doxorubicin.[7] |
Issue 3: High Background Signal in Assays
| Possible Cause | Troubleshooting Step |
| Serum interference in LDH assay | Some sera contain LDH, leading to high background. Use heat-inactivated serum or a serum-free medium during the LDH release measurement period. Alternatively, include a "medium only" background control.[16] |
| Phenol (B47542) red interference | Phenol red in the culture medium can interfere with the absorbance readings of some colorimetric assays. Use phenol red-free medium for the duration of the assay.[17] |
| Microbial contamination | Visually inspect cultures for any signs of bacterial or fungal contamination. Contaminants can metabolize assay reagents and lead to false-positive signals. |
| Compound interference | This compound may directly react with the assay reagents. Include a control well with the compound in cell-free medium to check for any direct interaction. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[10][18][19]
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This protocol is based on common LDH assay kits.[11][12][20][21]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plate if working with suspension cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate and a dye solution. Add the reaction mixture to the supernatant in the new plate.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction: Add a stop solution if required by the kit.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Controls: Include a positive control (cells lysed with Triton X-100 to measure maximum LDH release) and a negative control (untreated cells for spontaneous LDH release).
Caspase-3 Activity Assay for Apoptosis
This protocol is a general guideline for colorimetric caspase-3 assays.[13][14][15][22]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or larger vessel to obtain sufficient cell numbers. Treat with this compound as desired.
-
Cell Lysis: After treatment, harvest the cells and wash with cold PBS. Lyse the cells using a lysis buffer provided with the assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to normalize the caspase-3 activity.
-
Caspase-3 Reaction: In a 96-well plate, add the cell lysate, reaction buffer, and the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound on Primary [Cell Type] after 48h Treatment
| Assay | Endpoint | IC50 (µM) | Max Effect (%) |
| MTT | Cell Viability | [Your Value] | [Your Value] |
| LDH | Cytotoxicity | [Your Value] | [Your Value] |
| Caspase-3 | Apoptosis | [Your Value] | [Your Value] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. MCOPPB - Wikipedia [en.wikipedia.org]
- 4. adooq.com [adooq.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. sciencellonline.com [sciencellonline.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mpbio.com [mpbio.com]
minimizing off-target effects of MCOPPB trihydrochloride
Welcome to the Technical Support Center for MCOPPB Trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during experimentation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accurate and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, which is also known as the opioid-receptor-like 1 (ORL1) receptor. It exhibits high affinity for the human NOP receptor with a pKi of 10.07.[1] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation, can inhibit adenylyl cyclase and modulate calcium and potassium channels, leading to a variety of cellular responses.[2]
Q2: What are the known off-target effects of this compound?
A2: this compound is known for its high selectivity for the NOP receptor over the classical opioid receptors (mu, kappa, and delta).[3] However, a recently discovered significant off-target effect is its senolytic activity, which is the ability to selectively induce cell death in senescent cells. This activity has been shown to be independent of NOP receptor signaling and is thought to be mediated through the inhibition of autophagy.[4][5] While comprehensive screening data against a broad panel of other receptors, kinases, and ion channels is not publicly available, its high potency at the NOP receptor suggests that off-target effects at other GPCRs are less likely at concentrations where it fully engages the NOP receptor.
Q3: How can I minimize the known off-target effects on classical opioid receptors?
A3: Due to its high selectivity, off-target effects on mu, kappa, and delta opioid receptors are minimal at concentrations typically used to study NOP receptor function. To minimize these potential effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired response at the NOP receptor. Performing a dose-response curve for your specific assay is highly recommended to determine the optimal concentration.
Q4: Is the senolytic activity of this compound an on-target or off-target effect?
A4: Current research indicates that the senolytic activity of MCOPPB is an off-target effect.[5] Studies have shown that this effect is independent of NOP receptor signaling. The proposed mechanism for its senolytic action is the inhibition of autophagy, a cellular degradation process.[4]
Q5: What are the implications of the off-target senolytic activity in my experiments?
A5: The senolytic activity of MCOPPB could be a confounding factor in your experiments, particularly in long-term studies or when using cell models prone to senescence. It is important to consider that at higher concentrations or with prolonged exposure, MCOPPB may induce apoptosis in senescent cells present in your culture. This could lead to misinterpretation of data if not accounted for. We recommend monitoring for markers of senescence and apoptosis in your experimental system.
Troubleshooting Guide
Issue: I am observing unexpected cellular effects that do not seem to be mediated by the NOP receptor.
-
Potential Cause 1: Off-target activity at other GPCRs or cellular proteins.
-
Recommended Solution:
-
Confirm NOP Receptor Dependence: Use a cell line that does not express the NOP receptor as a negative control. If the unexpected effect persists, it is likely an off-target effect.
-
Use a NOP Receptor Antagonist: Pre-treat your cells with a selective NOP receptor antagonist (e.g., SB-612111) before adding MCOPPB. If the antagonist blocks the effect, it is likely NOP-mediated. If not, an off-target mechanism is probable.
-
Perform a Broader Off-Target Screen: If the unexpected effect is significant and reproducible, consider screening MCOPPB against a commercial off-target panel (e.g., a GPCR or kinase panel) to identify potential off-target interactions.
-
-
-
Potential Cause 2: Induction of the off-target senolytic effect.
-
Recommended Solution:
-
Assess Cellular Senescence: Check your cell cultures for markers of senescence, such as senescence-associated β-galactosidase (SA-β-gal) staining.
-
Monitor Apoptosis: Measure markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) in response to MCOPPB treatment, especially in long-term experiments.
-
Use a Lower Concentration: Determine the lowest effective concentration of MCOPPB for NOP receptor activation in your system to minimize the potential for inducing senolytic effects.
-
-
Issue: My in vivo results are inconsistent with my in vitro data.
-
Potential Cause: Different expression levels of on-target and off-target proteins in vivo versus in vitro.
-
Recommended Solution:
-
Characterize Target Expression: Confirm the expression of the NOP receptor in your in vivo model and compare it to your in vitro system.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Ensure that the concentration of MCOPPB administered in vivo is achieving the desired target engagement at the NOP receptor without reaching concentrations that might engage off-targets.
-
Consider the Senolytic Effect in vivo: Be aware that the senolytic activity of MCOPPB could contribute to the in vivo phenotype, especially in models of aging or age-related diseases.
-
-
Data Presentation
Table 1: Binding Affinity of this compound for Opioid Receptors
| Receptor | Ligand | Binding Affinity (Ki) | Reference(s) |
| NOP | MCOPPB | 0.085 nM | [] |
| Mu (µ) | MCOPPB | 1.05 nM | [] |
| Kappa (κ) | MCOPPB | 23.1 nM | [] |
| Delta (δ) | MCOPPB | >667 nM | [] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Determining Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor and potential off-target receptors.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human NOP receptor).
-
Radioligand specific for the receptor of interest (e.g., [3H]-Nociceptin for NOP receptor).
-
This compound.
-
Non-labeled competing ligand for non-specific binding determination.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-labeled competing ligand.
-
Competition Binding: Cell membranes, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of MCOPPB and fit the data to a one-site competition curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: [35S]GTPγS Binding Assay for Determining Functional Activity
Objective: To assess the functional activity (agonist or antagonist) of this compound at the NOP receptor and potential off-target GPCRs.
Materials:
-
Cell membranes expressing the receptor of interest.
-
[35S]GTPγS.
-
GDP.
-
This compound.
-
Known agonist and antagonist for the receptor of interest (positive and negative controls).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2).
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, add cell membranes, GDP, and serial dilutions of this compound or control compounds.
-
Initiate Reaction: Add [35S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of MCOPPB. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCOPPB - Wikipedia [en.wikipedia.org]
- 4. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing MCOPPB trihydrochloride concentration for senolysis
Technical Support Center: Optimizing Senolytic Concentration
Disclaimer: The following guide provides a framework for optimizing the concentration of a senolytic agent. The compound "MCOPPB trihydrochloride" is not found in the public scientific literature. Therefore, this document uses Navitoclax (ABT-263) , a well-researched senolytic, as a representative example. The principles and protocols described here are generally applicable to the optimization of other senolytic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for Navitoclax in senolysis experiments?
A1: The effective concentration of Navitoclax can vary significantly depending on the cell type and the method used to induce senescence. For in vitro studies, a common starting point is a dose-response experiment ranging from 100 nM to 10 µM.[1] Some studies have reported senolytic effects at concentrations as low as 1 µM, while others have used up to 10 µM.[1][2][3] It is crucial to determine the optimal concentration for each specific experimental system.
Q2: How long should I treat my cells with Navitoclax to induce senolysis?
A2: The treatment duration can range from 24 to 72 hours.[2] A 48-hour treatment is often a good starting point for assessing senolytic activity.[4][5][6] Shorter incubation times may be insufficient to induce apoptosis in senescent cells, while longer exposures can increase toxicity to non-senescent cells.
Q3: How can I confirm that Navitoclax is selectively killing senescent cells?
A3: To confirm the senolytic activity of Navitoclax, you should include both senescent and non-senescent (or proliferating) control cell populations in your experiments. A successful senolytic agent will show a significant reduction in the viability of senescent cells with minimal impact on non-senescent cells at the optimized concentration. This can be assessed using cell viability assays and markers of apoptosis.
Q4: What are the known off-target effects of Navitoclax?
A4: The primary on-target toxicity of Navitoclax is thrombocytopenia (low platelet count), which has limited its clinical use.[7] This is because platelets rely on BCL-xL, one of the targets of Navitoclax, for their survival.[7] In vitro, high concentrations of Navitoclax can also be toxic to non-senescent cells.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in senescent cell viability. | 1. Navitoclax concentration is too low.2. Treatment duration is too short.3. The specific type of senescent cell is resistant to Navitoclax.[10]4. The compound has degraded. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 100 nM to 20 µM).2. Increase the treatment duration (e.g., up to 72 hours).3. Confirm senescence induction using multiple markers (e.g., SA-β-gal, p16, p21).4. Consider that susceptibility to Navitoclax can depend on the expression patterns of Bcl-2 family proteins.[10]5. Ensure proper storage and handling of the Navitoclax stock solution. |
| High toxicity observed in non-senescent control cells. | 1. Navitoclax concentration is too high.2. Treatment duration is too long.3. The specific cell type is particularly sensitive to Navitoclax. | 1. Reduce the concentration of Navitoclax.2. Shorten the treatment duration.3. Perform a careful dose-response and time-course experiment to identify a therapeutic window with maximal senescent cell killing and minimal non-senescent cell toxicity. |
| Inconsistent results between experiments. | 1. Variation in the degree of senescence induction.2. Inconsistent cell seeding density.3. Variability in Navitoclax treatment preparation. | 1. Standardize the senescence induction protocol and verify the percentage of senescent cells before each experiment.2. Ensure consistent cell numbers are plated for all experimental conditions.3. Prepare fresh dilutions of Navitoclax from a validated stock solution for each experiment. |
| Difficulty in detecting apoptosis in senescent cells. | 1. The chosen apoptosis assay is not sensitive enough.2. The timing of the assay is not optimal. | 1. Use multiple apoptosis assays for confirmation (e.g., Caspase-3/7 activity, Annexin V staining).2. Perform a time-course experiment to determine the peak of apoptotic activity following Navitoclax treatment. |
Experimental Protocols & Data Presentation
Table 1: Representative Effective Concentrations of Navitoclax for Senolysis
| Cell Type | Senescence Inducer | Effective Concentration | Treatment Duration | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Ionizing Radiation | Not specified, but effective | Not specified | [10] |
| IMR90 Human Lung Fibroblasts | Ionizing Radiation | Not specified, but effective | Not specified | [10] |
| Murine Embryonic Fibroblasts (MEFs) | Ionizing Radiation | Not specified, but effective | Not specified | [10] |
| Bone Marrow Stromal Cells (BMSCs) | Natural Aging (in vivo) | 5 µM | 5 days | [3] |
| A549 Lung Cancer Cells | Etoposide | 2 µM | 48 hours | [5] |
| Osteoarthritic Chondrocytes | Ionizing Radiation | 1 µM | 48 hours | [6] |
Key Experimental Methodologies
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol is essential for determining the dose-dependent effect of Navitoclax on both senescent and non-senescent cells.
-
Procedure:
-
Seed an equal number of senescent and non-senescent cells into a 96-well plate.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of Navitoclax concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) for 48-72 hours.[2][4] Include a vehicle control (e.g., DMSO).
-
Assess cell viability using a preferred method, such as the MTT assay or a luminescent ATP-based assay like CellTiter-Glo, following the manufacturer's instructions.[2]
-
Normalize the results to the vehicle-treated control to determine the percentage of cell viability.
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This is a widely used biomarker to identify senescent cells.[11][12]
-
Procedure:
-
Wash the cells twice with 1X PBS.[11]
-
Fix the cells with a fixing solution (e.g., 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS) for 5 minutes at room temperature.[13]
-
Wash the cells three times with 1X PBS.[11]
-
Add the SA-β-gal staining solution.[14]
-
Incubate the cells at 37°C (without CO2) for 4 to 16 hours, protected from light.[11][13]
-
Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.[11]
-
Apoptosis Assays (e.g., Caspase-3/7 Activity, Annexin V Staining)
These assays confirm that the reduction in cell viability is due to apoptosis.
-
Caspase-3/7 Activity Assay:
-
Treat senescent and non-senescent cells with Navitoclax at the determined optimal concentration.
-
At various time points (e.g., 8, 24, 48 hours), measure caspase-3/7 activity using a commercially available kit that employs a luminogenic or fluorogenic substrate.[15]
-
-
Annexin V Staining:
-
After treatment with Navitoclax, harvest the cells.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[4]
-
Visualizations
Caption: Workflow for optimizing Navitoclax concentration.
Caption: Navitoclax signaling pathway in senolysis.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Example to Illustrate Why Navitoclax is Not a Suitable Clinical Senolytic Drug – Fight Aging! [fightaging.org]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]
- 13. buckinstitute.org [buckinstitute.org]
- 14. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
MCOPPB Trihydrochloride Technical Support Center: Troubleshooting Blood-Brain Barrier Penetration
Welcome to the technical support center for MCOPPB trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering challenges related to its penetration of the blood-brain barrier (BBB). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, with a pKi of 10.07.[1][2] It exhibits significantly weaker activity at other opioid receptors.[1] The NOP receptor is a G protein-coupled receptor (GPCR) involved in a wide range of neurological processes.
Q2: Is there evidence that this compound crosses the blood-brain barrier?
The available evidence is currently conflicting. One study demonstrated that oral administration of MCOPPB to mice resulted in the inhibition of NOP receptor signaling in the brain, which suggests that the compound can penetrate the CNS to engage its target.[3][4] However, another study found that while MCOPPB reduced senescent cells in peripheral tissues, it did not have the same effect in the central nervous system, which may indicate poor BBB penetration.[5][6] Given this discrepancy, researchers should empirically determine the BBB penetration of MCOPPB in their specific experimental models.
Q3: What are the physicochemical properties of this compound?
Understanding the physicochemical properties of a compound is crucial for predicting its potential to cross the BBB. Here are some of the known properties of this compound:
| Property | Value | Source |
| Molecular Weight | 534.05 g/mol | R&D Systems |
| Formula | C₂₆H₄₀N₄·3HCl | R&D Systems |
| Solubility | Soluble to 30 mM in water and 60 mM in DMSO | R&D Systems |
Q4: What are the key signaling pathways activated by this compound?
As a NOP receptor agonist, this compound activates downstream signaling cascades that are primarily inhibitory to neuronal function. The NOP receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Activation of the NOP receptor also leads to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, both of which contribute to a reduction in neuronal excitability.
Troubleshooting Guide: Investigating Poor BBB Penetration
If you suspect that this compound is not effectively reaching its target in the central nervous system in your experiments, consider the following troubleshooting steps.
Step 1: Verify Compound Integrity and Formulation
-
Purity Check: Ensure the purity of your this compound batch using appropriate analytical methods such as HPLC.
-
Solubility and Formulation: Confirm that the compound is fully dissolved in your vehicle. For in vivo studies, ensure the formulation is suitable for the chosen route of administration and does not precipitate upon injection.
Step 2: Assess BBB Penetration with In Vitro Models
-
PAMPA-BBB Assay: The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier is a high-throughput method to predict passive diffusion across the BBB.
-
Cell-Based Transwell Models: Utilize co-culture models of brain endothelial cells with astrocytes and pericytes to create a more physiologically relevant in vitro BBB model. Measure the apparent permeability coefficient (Papp).
Step 3: Quantify Brain Exposure with In Vivo Studies
-
Brain-to-Plasma Concentration Ratio (Kp and Kp,uu): Determine the total (Kp) and unbound (Kp,uu) brain-to-plasma concentration ratios at steady-state. A Kp,uu value close to 1 suggests passive diffusion is the primary mechanism of brain entry.
-
In Vivo Microdialysis: This technique allows for the sampling of unbound this compound directly from the brain's extracellular fluid in awake, freely-moving animals, providing a dynamic measure of target engagement.[7][8][9][10][11]
Step 4: Investigate the Role of Efflux Transporters
-
P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are major efflux transporters at the BBB that can actively pump xenobiotics out of the brain.
-
In Vitro Efflux Assays: Use cell lines overexpressing these transporters (e.g., MDCK-MDR1) to determine if MCOPPB is a substrate. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
In Vivo Co-administration Studies: Administer this compound with known inhibitors of P-gp (e.g., verapamil) or BCRP to see if brain concentrations of MCOPPB increase.
Quantitative Data for Assessing BBB Penetration
| Parameter | Description | Method of Measurement | Example Value (Compound) | Interpretation of Example |
| Papp (10⁻⁶ cm/s) | Apparent Permeability Coefficient | In vitro Transwell assay | > 5 (Diazepam) | High in vitro permeability |
| < 2 (Atenolol) | Low in vitro permeability | |||
| Efflux Ratio (ER) | Ratio of basolateral-to-apical vs. apical-to-basolateral permeability | In vitro Transwell assay with transporter-overexpressing cell lines | > 2 (Loperamide) | Substrate of efflux transporters |
| ~ 1 (Carbamazepine) | Not a significant substrate | |||
| Kp | Total Brain-to-Plasma Concentration Ratio | In vivo pharmacokinetic studies | 2.85 (Methadone) | Higher total concentration in brain than plasma |
| Kp,uu | Unbound Brain-to-Plasma Concentration Ratio | In vivo pharmacokinetic studies with plasma and brain tissue binding assessment | ~ 1 (Carbamazepine) | Primarily crosses the BBB by passive diffusion |
| < 0.1 (Loperamide) | Actively effluxed from the brain |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Model
-
Cell Culture: Co-culture human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a Transwell insert and human astrocytes on the basolateral side of the well.
-
Barrier Formation: Culture the cells for 7-10 days to allow for the formation of a tight monolayer. Monitor the barrier integrity by measuring Transendothelial Electrical Resistance (TEER).
-
Permeability Assay:
-
Add this compound (at a known concentration) to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.
-
To assess efflux, add the compound to the basolateral chamber and sample from the apical chamber.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) Determination
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Compound Administration: Administer this compound at a therapeutic dose via the desired route (e.g., oral gavage, intravenous injection).
-
Sample Collection: At a predetermined time point (to approximate steady-state), collect blood via cardiac puncture and immediately perfuse the brain with ice-cold saline to remove intravascular blood.
-
Tissue Processing:
-
Centrifuge the blood to separate plasma.
-
Homogenize the brain tissue.
-
-
Quantification: Determine the concentration of this compound in both plasma and brain homogenate using a validated LC-MS/MS method.
-
Calculation: Calculate Kp as the ratio of the total concentration in the brain to the total concentration in plasma.
Visualizations
References
- 1. MCOPPB - Wikipedia [en.wikipedia.org]
- 2. Improved prediction of blood–brain barrier permeability through machine learning with combined use of molecular property-based descriptors and fingerprints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel non-peptide nociceptin/orphanin FQ receptor agonist, 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: design, synthesis, and structure-activity relationship of oral receptor occupancy in the brain for orally potent antianxiety drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
unexpected behavioral side effects of MCOPPB trihydrochloride
Welcome to the technical support center for MCOPPB trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding unexpected behavioral side effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: My animals are showing a significant decrease in locomotor activity after administration of this compound. Is this an expected effect?
A1: The effect of this compound on locomotor activity is not consistently reported across studies, leading to some debate. While the primary characterization of MCOPPB suggests it has anxiolytic effects without impacting motor function, some studies have observed a significant reduction in locomotion.[1] Conversely, other studies have reported no significant changes in locomotor activity at effective anxiolytic doses.[2] This discrepancy may be attributable to differences in experimental protocols, animal strains, or dosage regimens. It is crucial to carefully control for these variables and consider the possibility of a dose-dependent effect.
Q2: I've noticed a trend towards weight gain and increased adiposity in my long-term this compound study. Is this a known side effect?
A2: Yes, there is evidence to suggest that chronic administration of MCOPPB can lead to a tendency for weight gain and increased lipid storage.[1] In one study, mice treated with MCOPPB showed increased fat cell size.[1] The proposed mechanism for this is multifactorial, potentially linked to the observed decrease in locomotor activity and possible direct effects on metabolic pathways. The Nociceptin/Orphanin FQ (N/OFQ) system, which MCOPPB targets, has been implicated in metabolic inflammation, which may contribute to these effects.[3]
Q3: Are there any other unexpected behavioral changes I should be aware of when using this compound?
A3: The primary reported unexpected behavioral side effect is the potential for decreased locomotor activity.[1] Most studies have found that MCOPPB does not impair memory. While it is a potent anxiolytic, it is important to distinguish between anxiolysis and general sedation. The observed reduction in movement could be misinterpreted as sedation. Careful behavioral scoring and appropriate control groups are essential to differentiate these effects.
Troubleshooting Guides
Issue: Contradictory Results in Locomotor Activity
Researchers may encounter conflicting results regarding the effect of this compound on locomotor activity. The following guide provides a structured approach to troubleshooting these discrepancies.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent locomotor effects.
Quantitative Data Summary: Locomotor Activity Studies
| Study | Animal Model | MCOPPB Dose (mg/kg) | Route | Locomotor Effect Observed |
| Hirao et al. (2008)[2] | Mice | 10 | p.o. | No significant effect |
| Genovese et al. (2021)[1] | Mice | 5 | i.p. | Significant decrease in locomotor activity |
| Malfacini et al. (2021)[4] | Mice | 0.1 - 10 | i.p. | No significant change |
Issue: Observed Weight Gain and Metabolic Changes
Should your experiments indicate unexpected weight gain or changes in metabolic parameters, the following steps may help in understanding the context of these findings.
-
Confirm and Quantify: Ensure that the observed weight gain is statistically significant compared to vehicle-treated control groups. Monitor food and water intake to distinguish between increased consumption and metabolic alterations.
-
Assess Adiposity: If possible, perform analyses such as tissue histology to confirm changes in adipocyte size or number.[1]
-
Correlate with Locomotor Activity: Analyze your locomotor data to determine if a reduction in activity correlates with the observed weight gain.
-
Review Literature: The N/OFQ system has been linked to metabolic processes.[3][5] Reviewing literature on NOP receptor signaling in metabolic tissues may provide insights into the potential mechanisms.
Experimental Protocols
Open Field Test for Locomotor Activity Assessment
This protocol is a standard method for evaluating general locomotor activity and anxiety-like behavior in rodents.
-
Apparatus: A square arena (e.g., 50 x 50 cm) with high walls to prevent escape, placed in a dimly lit, quiet room.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Procedure:
-
Gently place the mouse in the center of the arena.
-
Record activity for a predefined period (e.g., 10-30 minutes) using an automated tracking system or by manual scoring.
-
Parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery (thigmotaxis)
-
Rearing frequency
-
Velocity
-
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) or another suitable disinfectant between each animal to eliminate olfactory cues.
Forced Swim Test for Depressive-Like Behavior Assessment
This test is used to assess behavioral despair, which can be influenced by changes in motor activity.
-
Apparatus: A transparent cylinder (e.g., 20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Procedure:
-
Gently place the mouse into the water.
-
The test duration is typically 6 minutes.
-
A pre-test session of 15 minutes on the previous day is sometimes included.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
-
Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a warm cage to recover.
Signaling Pathways
NOP Receptor Downstream Signaling
This compound is a potent agonist for the Nociceptin/Orphanin FQ (NOP) receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by MCOPPB binding is through the Gαi/o subunit.
Caption: Canonical NOP receptor signaling pathway activated by MCOPPB.
This canonical pathway leads to neuronal hyperpolarization and a reduction in neurotransmitter release, which is thought to underlie its anxiolytic effects. The unexpected side effects on locomotion and metabolism may be mediated by this pathway in specific brain regions or through non-canonical signaling pathways that are still under investigation.
References
- 1. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helmholtz-munich.de [helmholtz-munich.de]
- 4. Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biology of Nociceptin/Orphanin FQ (N/OFQ) related to obesity, stress, anxiety, mood, and drug dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
MCOPPB trihydrochloride degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation and storage of MCOPPB trihydrochloride. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound as a solid powder is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C.[1][2][3] Some suppliers indicate that the lyophilized powder is stable for up to 36 months when stored desiccated at -20°C. For shorter periods, storage at 4°C is also acceptable, provided the container is sealed and protected from moisture.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in DMSO, it is recommended to aliquot and store them at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is crucial to use freshly opened, anhydrous DMSO, as the presence of moisture can impact the compound's solubility and stability. To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.
Q3: How do I dissolve this compound?
A3: this compound is soluble in both water and DMSO.[2][3] For cell culture experiments, a common practice is to first prepare a concentrated stock solution in DMSO. This stock can then be further diluted into aqueous buffers or cell culture media to the desired final concentration.[4] If precipitation occurs upon dilution into an aqueous medium, sonication is recommended to aid dissolution.[4] Pre-warming both the stock solution and the aqueous medium to 37°C before dilution can also help prevent precipitation.[4]
Q4: Does this compound need to be protected from light?
A4: While specific photostability data for this compound is not extensively published, it is a good laboratory practice to protect solutions from light, especially for long-term storage. Compounds with complex aromatic structures, such as the benzimidazole (B57391) moiety in MCOPPB, can be susceptible to photodegradation. Suppliers often ship light-sensitive compounds in amber glass vials.[4]
Q5: The ice pack in my shipment melted upon arrival. Is the product still viable?
A5: Generally, the solid powder form of this compound is not highly sensitive to short-term temperature fluctuations during shipping. The ice pack is primarily included to prevent exposure to extreme heat. A melted ice pack upon receipt will likely not affect the quality of the product.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in cell culture media | The compound may have limited solubility in the aqueous environment of the media, especially at high concentrations. | - Serially dilute the DMSO stock solution in DMSO before adding it to the cell culture medium to achieve the final desired concentration.[4]- Ensure the final concentration of DMSO in the cell culture is low (typically <0.5%) to avoid solvent toxicity.- Pre-warm the stock solution and the culture medium to 37°C before mixing.[4]- If precipitation persists, use sonication to help redissolve the compound.[4] |
| Inconsistent experimental results | This could be due to degradation of the compound in solution, inaccurate concentration of the stock solution, or improper storage. | - Always use freshly prepared dilutions from a properly stored stock solution for your experiments.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1]- Re-evaluate the concentration of your stock solution, for instance, by spectrophotometry if a molar extinction coefficient is known or by a validated analytical method like HPLC.- Consider performing a stability study of the compound in your specific experimental buffer and conditions. |
| Difficulty dissolving the powder | The compound may require energy to fully dissolve, or the solvent may have absorbed moisture. | - Use sonication to aid the dissolution process in either water or DMSO.[4]- Ensure you are using a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[1] |
This compound Storage Conditions
| Form | Solvent | Storage Temperature | Duration | Reference |
| Solid (Lyophilized Powder) | N/A | -20°C | ≥ 4 years | [3] |
| Solid (Lyophilized Powder) | N/A | -20°C (desiccated) | 36 months | |
| Solid | N/A | 4°C (sealed, away from moisture) | Short-term | [1] |
| Solution | DMSO | -80°C | 6 months | [1] |
| Solution | DMSO | -20°C | 1 month | [1] |
This compound Solubility
| Solvent | Concentration | Reference |
| Water | 30 mM | [2] |
| DMSO | 60 mM | [2] |
| DMSO | 100 mg/mL (193.05 mM) | [1] |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure containing benzimidazole and piperidine (B6355638) rings, potential degradation mechanisms under forced conditions can be hypothesized. These include oxidation and photodegradation.
Experimental Protocols
Forced Degradation Study Protocol (Hypothetical)
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as a 1:1 mixture of methanol and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After incubation, cool the solution and neutralize it with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound powder in a hot air oven at 80°C for 48 hours. After exposure, prepare a 1 mg/mL solution of the stressed powder.
-
Photolytic Degradation: Expose 2 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark at the same temperature.
-
Sample Analysis: Prior to analysis by HPLC, dilute all stressed samples, including a non-stressed control, to a final concentration of approximately 100 µg/mL with the mobile phase.
Proposed Stability-Indicating HPLC-UV Method
This method is a starting point and would require validation according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Analysis:
Inject the prepared samples into the HPLC system. The stability-indicating nature of the method is confirmed if the degradation products are well-resolved from the parent MCOPPB peak. Peak purity analysis of the MCOPPB peak in the chromatograms of the stressed samples should be performed using a photodiode array (PDA) detector to confirm that the peak is free from any co-eluting impurities.
References
- 1. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynce.com [biosynce.com]
Navigating MCOPPB Trihydrochloride Precipitation: A Technical Support Guide
Researchers utilizing MCOPPB trihydrochloride in their experiments may encounter precipitation issues when preparing solutions in physiological media. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure seamless experimental workflows for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent and selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor, a G-protein coupled receptor involved in a variety of physiological processes, including pain, anxiety, and locomotion.[1][2] As a trihydrochloride salt, its solubility and stability in aqueous solutions, particularly in complex mixtures like cell culture media, require careful consideration to avoid precipitation and ensure accurate experimental outcomes.
Solubility and Stability Profile
A clear understanding of this compound's physical and chemical properties is fundamental to preventing precipitation.
| Solvent | Solubility | Notes |
| Water | Up to 30 mM.[1] Solubility of ≥13 mg/mL has also been reported.[3] | Sonication is recommended to aid dissolution.[4] Prepare fresh solutions for each experiment.[5] |
| DMSO | Up to 60 mM.[1] | Recommended for preparing high-concentration stock solutions. |
| Storage | ||
| Solid Form | Store at -20°C.[1] | |
| Stock Solutions (in DMSO) | Store at -20°C for up to one month or -80°C for up to six months.[6] | Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide: this compound Precipitation
This guide addresses common scenarios of this compound precipitation and provides step-by-step solutions.
Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous media (e.g., PBS, cell culture media).
Potential Causes:
-
"Salting out" effect: High concentrations of salts, particularly phosphate (B84403) and bicarbonate ions prevalent in physiological buffers, can reduce the solubility of this compound. While direct studies on MCOPPB are limited, hydrochloride salts of organic bases can exhibit reduced solubility in phosphate buffers.
-
Common Ion Effect: The presence of chloride ions in the media, though less concentrated than in the stock solution, can contribute to reaching the solubility limit of the trihydrochloride salt.
-
Temperature Shock: Rapid cooling of the concentrated stock solution upon introduction to cooler aqueous media can decrease solubility and induce precipitation.
-
pH Shift: The local pH at the point of dilution can influence the protonation state of the molecule and affect its solubility.
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise (gradient) dilution of the DMSO stock solution with DMSO first to a lower concentration before the final dilution into the aqueous medium.[4] This gradual reduction in concentration can prevent the compound from crashing out of solution.
-
Pre-warm Solutions: Gently warm both the this compound stock solution and the destination aqueous medium to 37°C before mixing.[4] This can help maintain the compound's solubility during the dilution process.
-
Controlled Mixing: Add the this compound solution dropwise to the aqueous medium while gently vortexing or swirling. This ensures rapid and even distribution, preventing localized high concentrations that can lead to precipitation.
-
Sonication: If precipitation still occurs, brief sonication of the final solution can help to redissolve the precipitate.[4]
Issue 2: Cloudiness or precipitate formation in the prepared media over time.
Potential Causes:
-
Poor Stability at Working Concentration: The compound may not be stable in the specific media composition and temperature over extended periods.
-
Interaction with Media Components: Certain amino acids, proteins (if using serum-containing media), or other supplements may interact with this compound, leading to the formation of insoluble complexes.
-
pH Changes: The pH of the cell culture medium can shift over time due to cellular metabolism, potentially affecting the solubility of the compound.
Solutions:
-
Prepare Fresh Working Solutions: It is highly recommended to prepare the final working solution of this compound immediately before each experiment.[5]
-
Filter Sterilization: After preparing the final working solution, filter it through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.
-
Solubility Testing: Before a large-scale experiment, perform a small-scale solubility test by preparing the desired concentration of this compound in the specific medium and incubating it under the same experimental conditions (temperature, CO2 levels) to observe for any precipitation over time.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Using the batch-specific molecular weight (MW) provided on the certificate of analysis (e.g., 534.05 g/mol ), calculate the mass of powder required to make a 10 mM solution. For example, for 1 mL of a 10 mM solution, you would need 0.01 mol/L * 1 L/1000 mL * 534.05 g/mol * 1000 mg/g = 5.34 mg.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial.
-
Vortex thoroughly to ensure complete dissolution. If needed, brief sonication in a water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution and warm it to 37°C.
-
Warm the cell culture medium to 37°C.
-
Perform a serial dilution. For example, dilute the 10 mM stock 1:10 in DMSO to make a 1 mM intermediate solution.
-
Add the appropriate volume of the 1 mM intermediate solution to the pre-warmed cell culture medium to achieve the final concentration of 1 µM (e.g., add 1 µL of 1 mM solution to 1 mL of medium).
-
Mix gently by inverting or swirling the tube.
-
Use the freshly prepared working solution immediately.
Frequently Asked Questions (FAQs)
Q1: Can I dissolve this compound directly in water or PBS to make a stock solution?
A1: While this compound is soluble in water up to 30 mM, preparing high-concentration stock solutions in aqueous buffers is not recommended due to the potential for precipitation, especially with long-term storage.[1] DMSO is the preferred solvent for stock solutions due to its higher solvating capacity for this compound.[1]
Q2: I observed a precipitate after adding my this compound stock solution to the media. Can I still use it for my experiment?
A2: It is not advisable to use a solution with a visible precipitate. The actual concentration of the dissolved compound will be lower than intended, leading to inaccurate and unreliable experimental results. Attempt to redissolve the precipitate using the troubleshooting steps outlined above (e.g., warming, sonication). If the precipitate does not dissolve, a fresh solution should be prepared.
Q3: Does the pH of my cell culture medium affect the solubility of this compound?
A3: Yes, the pH of the medium can influence the solubility of this compound. As a trihydrochloride salt of a basic compound, its solubility is generally higher at a lower pH. Standard cell culture media are typically buffered around pH 7.2-7.4. Significant shifts in pH could potentially lead to precipitation.
Q4: Is this compound light-sensitive?
A4: While there is no specific information indicating significant light sensitivity, it is good laboratory practice to protect all research compounds from prolonged exposure to light. Storing stock solutions in amber vials or wrapping tubes in foil is a reasonable precaution.
Visualizing Experimental Workflows and Signaling Pathways
To further aid researchers, the following diagrams illustrate key processes related to the use of this compound.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Simplified NOP receptor signaling pathway activated by MCOPPB.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 4. Central N/OFQ-NOP Receptor System in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
ensuring reproducibility in MCOPPB trihydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducibility in experiments involving MCOPPB trihydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] It has a high affinity for the human NOP receptor with a pKi of 10.07.[1][3] Its mechanism of action involves the activation of the NOP receptor, which is a G protein-coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] It also modulates ion channels, including inhibiting calcium channels and activating potassium channels.[5] This signaling cascade ultimately leads to a reduction in neuronal excitability.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C for up to three years.[5] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year to maintain its integrity.[5]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several common laboratory solvents. It is soluble in DMSO at concentrations up to 100 mg/mL (193.05 mM) and in water up to 16.02 mg/mL (30.93 mM).[3][5] For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, in which it is soluble at ≥ 2.5 mg/mL (4.83 mM).[3]
Q4: What are the known in vivo effects of this compound?
A4: In animal models, this compound has demonstrated significant anxiolytic (anti-anxiety) effects without adversely affecting memory or motor function at therapeutic doses.[2] It has also been identified as a senolytic agent, capable of selectively inducing apoptosis in senescent cells.[6] Studies in mice have shown that it can reduce the burden of senescent cells in peripheral tissues.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of MCOPPB in aqueous solution | This compound may precipitate when directly added to an aqueous medium from a high-concentration organic stock. | It is recommended to first perform a serial dilution of the DMSO stock solution with DMSO to a lower concentration before adding it to the aqueous buffer or cell culture medium.[5] Pre-warming the stock solution and the aqueous medium to 37°C before mixing can also help prevent precipitation.[5] If precipitation still occurs, sonication can be used to aid dissolution.[3][5] |
| Inconsistent or weak biological activity in vitro | 1. Degradation of the compound due to improper storage. 2. Inaccurate concentration of the working solution. 3. Cell line variability or passage number affecting receptor expression. | 1. Ensure the compound is stored correctly at -20°C (powder) or -80°C (in solvent).[3][5] Prepare fresh working solutions from a new stock if degradation is suspected. 2. Verify the concentration of your stock solution. For sensitive experiments, consider a fresh preparation of the stock solution. 3. Use cells within a consistent and low passage number range. Regularly check for NOP receptor expression levels via qPCR or Western blot. |
| Variability in in vivo experimental results | 1. Pharmacokinetic issues leading to inconsistent bioavailability. 2. Stress-induced physiological changes in animal models. 3. Batch-to-batch variability of the compound. | 1. For oral administration, be aware of potential first-pass metabolism. Intraperitoneal (i.p.) injection is a common administration route to ensure more consistent systemic exposure.[6] Ensure the vehicle used is appropriate and consistent across all experiments.[3] 2. Acclimatize animals to the experimental conditions to minimize stress. Handle animals consistently across all groups. 3. If possible, use the same batch of this compound for a complete set of experiments. If a new batch is used, consider running a pilot study to confirm consistent activity. |
| Unexpected off-target effects | Although MCOPPB is highly selective for the NOP receptor, at very high concentrations it may interact with other opioid receptors. | Use the lowest effective concentration of MCOPPB as determined by dose-response studies. Include appropriate controls, such as a NOP receptor antagonist, to confirm that the observed effects are mediated by the NOP receptor. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 193.05 mM | Sonication and use of newly opened DMSO is recommended.[3] |
| Water | 16.02 mg/mL | 30.93 mM | Sonication is recommended.[5] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | ≥ 4.83 mM | Recommended for in vivo administration.[3] |
Table 2: In Vivo Dosage and Administration in Mice
| Administration Route | Dosage Range | Observed Effect | Reference |
| Intraperitoneal (i.p.) | 5 mg/kg | Senolytic effect | [6] |
| Oral (p.o.) | 10 mg/kg | Anxiolytic-like effects |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cellular Assays
-
Preparation of Stock Solution (10 mM):
-
Weigh out the required amount of this compound powder (Molecular Weight: 518.01 g/mol ).
-
Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM. For example, to make 1 mL of a 10 mM stock, dissolve 5.18 mg of MCOPPB in 1 mL of DMSO.
-
Vortex thoroughly and use sonication if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration. It is advisable to first dilute the stock in a small volume of medium before adding it to the final culture volume to prevent precipitation.[5] For example, to achieve a final concentration of 10 µM in 1 mL of culture, add 1 µL of the 10 mM stock solution.
-
Protocol 2: In Vivo Administration for Anxiolytic Studies in Mice
-
Preparation of Dosing Solution (for a 10 mg/kg dose):
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolve this compound in the vehicle to the desired final concentration. For a 10 mg/kg dose in a mouse with an injection volume of 10 mL/kg, the final concentration of the dosing solution would be 1 mg/mL.
-
Warm the solution to 37°C and vortex to ensure complete dissolution. Prepare this solution fresh on the day of the experiment.[3]
-
-
Administration:
-
Acclimatize mice to the handling and experimental procedures for several days before the experiment.
-
Administer the MCOPPB solution or vehicle control via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Conduct behavioral testing at the appropriate time point after administration, as determined by pilot studies or literature review.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Analysis of MCOPPB Trihydrochloride and Diazepam for Anxiolytic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anxiolytic efficacy of MCOPPB trihydrochloride and the well-established benzodiazepine, diazepam. The comparison is based on available preclinical experimental data, highlighting the differing mechanisms of action and side-effect profiles of these two compounds. While diazepam has a long history of clinical use for anxiety disorders, this compound is a research compound that has shown promise in animal models.
Overview
Diazepam, a positive allosteric modulator of the GABA-A receptor, is a widely prescribed anxiolytic, sedative, and muscle relaxant.[1][2][3] Its therapeutic effects are attributed to the enhancement of GABAergic inhibition in the central nervous system.[1][2] However, its use is associated with side effects such as sedation, memory impairment, and the potential for dependence.[4][5]
This compound is a potent and selective agonist for the nociceptin/orphanin FQ (NOP) receptor.[5][6][7] The NOP receptor system is involved in various physiological processes, including pain, mood, and anxiety.[8][9] Preclinical studies suggest that this compound exhibits anxiolytic-like effects without some of the hallmark side effects of benzodiazepines.[5][6]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies, comparing the receptor binding profiles and behavioral effects of this compound and diazepam.
Table 1: Receptor Binding Affinity
| Compound | Primary Target | Affinity (pKi) | Selectivity | Source |
| MCOPPB | Human NOP Receptor | 10.07 ± 0.01 | >12-fold vs. µ-opioid, >270-fold vs. κ-opioid, >1000-fold vs. δ-opioid | [5] |
| Diazepam | GABA-A Receptor (Benzodiazepine site) | Not specified in provided abstracts | Binds to α1, α2, α3, and α5 subunit-containing GABA-A receptors | [10] |
Table 2: Anxiolytic Efficacy in the Mouse Vogel Conflict Test
| Compound | Dose (p.o.) | Effect | Source |
| MCOPPB | 10 mg/kg | Significant anxiolytic-like effect | [5] |
| Diazepam | 3 mg/kg | Significant anxiolytic-like effect | [5] |
Table 3: Side Effect Profile in Preclinical Models
| Side Effect | MCOPPB (10 mg/kg, p.o.) | Diazepam | Source |
| Memory Impairment | No effect | Caused memory deficits | [5] |
| Motor Function | No effect on locomotor activity | Can cause sedation and motor impairment | [5][6] |
| Ethanol Interaction | Did not enhance ethanol-induced hypnosis | Enhanced ethanol-induced hypnosis | [5] |
Experimental Protocols
Vogel Conflict Test (Mouse)
This test is a classic animal model for screening anxiolytic drugs. The protocol described is based on the study by Hirao et al. (2008).[5]
-
Animals: Male mice are used for the study.
-
Apparatus: A test chamber with a floor of stainless-steel rods and a drinking nozzle.
-
Procedure:
-
Mice are water-deprived for 24 hours prior to the experiment.
-
During the test session, a mild electric shock is delivered through the floor rods and the drinking nozzle each time the animal completes 20 licks from the water spout.
-
The number of shocks received during a set period is recorded.
-
-
Drug Administration: MCOPPB (10 mg/kg) or diazepam (3 mg/kg) is administered orally (p.o.) a specified time before the test session.
-
Endpoint: An increase in the number of shocks accepted by the drug-treated animals compared to a vehicle-treated control group is indicative of an anxiolytic effect.
Signaling Pathways and Experimental Workflow
Diazepam Signaling Pathway
Caption: Signaling pathway of diazepam via positive allosteric modulation of the GABA-A receptor.
This compound Signaling Pathway
Caption: Signaling pathway of MCOPPB as a NOP receptor agonist.
Experimental Workflow: Vogel Conflict Test
Caption: Experimental workflow for the Vogel conflict test to assess anxiolytic drug efficacy.
Conclusion
The available preclinical data indicates that this compound is a potent anxiolytic agent in animal models, with an efficacy comparable to that of diazepam in the Vogel conflict test.[5] A key differentiating factor is MCOPPB's favorable side-effect profile at anxiolytically effective doses, notably the absence of memory impairment and motor coordination issues that are characteristic of diazepam.[5]
The distinct mechanisms of action—MCOPPB's agonism at the NOP receptor versus diazepam's modulation of the GABA-A receptor—likely underlie these differences. The NOP receptor system presents a promising alternative target for the development of novel anxiolytics with potentially improved safety and tolerability.
It is crucial to emphasize that the data for this compound is currently limited to preclinical studies. Further research, including clinical trials in humans, is necessary to establish its safety and efficacy as a therapeutic agent for anxiety disorders. This guide will be updated as new data becomes available.
References
- 1. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 2. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MCOPPB - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel non-peptide nociceptin/orphanin FQ receptor agonist, 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: design, synthesis, and structure-activity relationship of oral receptor occupancy in the brain for orally potent antianxiety drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant- and anxiolytic-like effects of nociceptin/orphanin FQ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MCOPPB Trihydrochloride and Other Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MCOPPB trihydrochloride with other notable Nociceptin (B549756)/Orphanin FQ peptide (NOP) receptor agonists. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
Introduction to NOP Receptor Agonists
The Nociceptin/Orphanin FQ peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising therapeutic target for a range of conditions, including pain, anxiety, and substance use disorders.[1][2] Unlike classical opioid receptors, activation of the NOP receptor does not typically lead to respiratory depression or have significant abuse potential.[3] This has spurred the development of various NOP receptor agonists, each with distinct pharmacological profiles. This guide focuses on comparing this compound, a potent and selective NOP receptor agonist, with other key agonists: Ro 64-6198 (another selective agonist), Cebranopadol (a mixed NOP/opioid receptor agonist), and Buprenorphine (a partial µ-opioid receptor agonist with NOP receptor activity).
Quantitative Comparison of NOP Receptor Agonists
The following tables summarize the binding affinities and functional potencies of this compound and other selected NOP receptor agonists. These data are compiled from various in vitro studies and presented to facilitate a direct comparison of their pharmacological properties.
Table 1: Binding Affinities (Ki in nM) at NOP and Other Opioid Receptors
| Compound | NOP Receptor (Ki, nM) | µ-Opioid Receptor (MOR) (Ki, nM) | κ-Opioid Receptor (KOR) (Ki, nM) | δ-Opioid Receptor (DOR) (Ki, nM) |
| This compound | 0.086[4] | 1.05[4] | 23.1[4] | >667[4] |
| Ro 64-6198 | 0.389[5] | 46.8[5] | 89.1[5] | 1380[5] |
| Cebranopadol | 0.9[6] | 0.7[6] | 2.6[6] | 18[6] |
| Buprenorphine | 77.4[7] | 0.82[7] | 0.44[7] | - |
Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Activity (EC50 in nM and Emax %)
| Compound | Assay Type | NOP Receptor | µ-Opioid Receptor (MOR) |
| EC50 (nM) | Emax (%) | ||
| This compound | GTPγS Binding | - | 140[4] |
| Ro 64-6198 | GTPγS Binding | 38.9[5] | Full Agonist[8] |
| Cebranopadol | GTPγS Binding | 13.0[6] | 89[6] |
| Buprenorphine | GTPγS Binding | 116[9] | 21[9] |
EC50 represents the concentration of an agonist that gives half-maximal response. Emax represents the maximum response that can be produced by the agonist.
Signaling Pathways of NOP Receptor Activation
Activation of the NOP receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary signaling pathway involves coupling to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate ion channels, leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. NOP receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway.
Caption: NOP Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and aid in the design of future experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the NOP receptor.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human NOP receptor.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]Nociceptin/Orphanin FQ) and a range of concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is an early step in GPCR activation.
Methodology:
-
Membrane Preparation: As described in the radioligand binding assay.
-
Incubation: Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test agonist.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed to generate concentration-response curves, from which the EC50 (potency) and Emax (efficacy) of the agonist are determined.
cAMP Inhibition Assay
This assay measures the ability of a NOP receptor agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger.
Experimental Workflow:
Caption: cAMP Inhibition Assay Workflow.
Methodology:
-
Cell Culture: Whole cells expressing the NOP receptor are cultured in appropriate media.
-
Stimulation: Cells are first treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production, in the presence of varying concentrations of the test agonist.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen.
-
Data Analysis: Concentration-response curves are generated to determine the potency (IC50) and efficacy (Emax) of the agonist in inhibiting forskolin-stimulated cAMP accumulation.
Conclusion
This compound is a highly potent and selective NOP receptor full agonist.[4][] Its sub-nanomolar affinity for the NOP receptor and significant selectivity over classical opioid receptors make it a valuable tool for investigating NOP receptor pharmacology.[4] In comparison, Ro 64-6198 also demonstrates high selectivity for the NOP receptor.[5] Cebranopadol represents a different class of compound with potent agonist activity at both NOP and µ-opioid receptors, offering a potential for synergistic effects.[6][11] Buprenorphine, primarily a µ-opioid receptor partial agonist, exhibits weaker partial agonist activity at the NOP receptor.[7][9] The choice of agonist will therefore depend on the specific research question, with MCOPPB being an excellent candidate for studies requiring potent and selective activation of the NOP receptor.
References
- 1. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: Cebranopadol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin Receptor-Related Agonists as Safe and Non-addictive Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ≥98% (HPLC), nociceptin receptor ORL-1 (ORL1) agonist , powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. trispharma.com [trispharma.com]
- 7. Buprenorphine - Wikipedia [en.wikipedia.org]
- 8. karger.com [karger.com]
- 9. Structural Determinants of Opioid and NOP Receptor Activity in Derivatives of Buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In the rapidly evolving field of geroscience, the development of senolytic compounds—small molecules that selectively induce apoptosis in senescent cells—offers a promising therapeutic strategy for combating age-related diseases. This guide provides a detailed comparison of two such compounds: MCOPPB trihydrochloride, a novel nociceptin (B549756) receptor agonist, and Navitoclax (ABT-263), a well-established Bcl-2 family inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform preclinical research and development decisions.
Executive Summary
This compound and Navitoclax represent two distinct classes of senolytic agents with different mechanisms of action, target specificities, and potential therapeutic windows. Navitoclax is a potent, first-generation senolytic that targets the core anti-apoptotic machinery of senescent cells, but its clinical utility has been hampered by on-target toxicities, particularly thrombocytopenia.[1] this compound is a more recently identified senolytic with a novel mechanism of action that may offer a wider therapeutic index. This guide will delve into their comparative efficacy, mechanisms, and the experimental protocols used to evaluate their function.
Comparative Analysis of Senolytic Performance
The following tables summarize the key characteristics and available quantitative data for this compound and Navitoclax.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound | Navitoclax (ABT-263) |
| Target | Nociceptin/orphanin FQ opioid receptor (NOP), Toll-like receptors (TLRs)[2][3][4] | Bcl-2, Bcl-xL, and Bcl-w[5][6] |
| Mechanism of Action | Activates transcriptional networks involved in immune responses to external stressors.[2][3][4] | Inhibits anti-apoptotic Bcl-2 family proteins, leading to the activation of BAX and BAK, cytochrome c release, and subsequent apoptosis.[7][8] |
| Identified as Senolytic | High-throughput screening of a library of pharmacologically active compounds.[2][9] | Hypothesis-driven approach based on the pro-survival pathways of senescent cells.[5][6] |
| Known Side Effects | Locomotion and lipid storage changes observed in mice and C. elegans.[2] | Thrombocytopenia (low platelet count), neutropenia.[1][10] |
Table 2: Efficacy and Specificity
| Parameter | This compound | Navitoclax (ABT-263) |
| Effective Concentration | 0.5 µM (in vitro, hepatocellular carcinoma cells)[9] | 0.1 - 3 µM (in vitro, human alveolar type 2 cells from COPD patients)[11] |
| Senescent Cell Types Targeted | Aphidicolin-induced senescent human fibroblasts, doxorubicin-induced senescent hepatocellular carcinoma cells (HepG2, Huh-7).[9] | Human umbilical vein epithelial cells (HUVECs), IMR90 human lung fibroblasts, murine embryonic fibroblasts (MEFs), senescent neurons, alveolar type 2 cells.[5][6][11][12] |
| Ineffective Against | Not specified in available research. | Human primary preadipocytes.[5][6] |
| In Vivo Efficacy | Reduced senescent cell burden in peripheral tissues (adipose tissue, liver) of mice.[2][9] | Eliminates senescent hematopoietic stem cells and improves memory in aged mice.[12] Reduces senescent cell burden in various tissues.[1] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and Navitoclax are visualized in the following diagrams.
References
- 1. An Example to Illustrate Why Navitoclax is Not a Suitable Clinical Senolytic Drug – Fight Aging! [fightaging.org]
- 2. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects [iris.unipa.it]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Identification of a novel senolytic agent, navitoclax, targeting the Bcl-2 family of anti-apoptotic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. The Senolytic Navitoclax Improves New Neuron Production and Memory [nmn.com]
MCOPPB Trihydrochloride: A Comparative Selectivity Profile for Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and selectivity of MCOPPB trihydrochloride for the classical opioid receptors—mu (μ), delta (δ), and kappa (κ)—against established selective and non-selective opioid ligands. All quantitative data is presented in a clear tabular format, supported by detailed experimental methodologies and visual diagrams of key biological and experimental processes.
Opioid Receptor Binding Affinity Profile
This compound is a potent and highly selective agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Its affinity for the classical μ, δ, and κ opioid receptors is significantly lower, demonstrating a distinct selectivity profile.[1][2][3] The following table summarizes the binding affinities (Ki) of this compound and a range of standard opioid receptor ligands. A lower Ki value indicates a higher binding affinity.
| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] | Primary Activity |
| MCOPPB | μ (mu) | 1.05 | Agonist |
| δ (delta) | >667 | Agonist | |
| κ (kappa) | 23.1 | Agonist | |
| NOP | ~0.085 (pKi 10.07) | Potent Agonist | |
| DAMGO | μ (mu) | 1.18 - 3.5 | Selective Agonist |
| DPDPE | δ (delta) | 1.4 - 4.5 | Selective Agonist |
| U-69,593 | κ (kappa) | 1.1 - 3.0 | Selective Agonist |
| Naloxone | μ (mu) | 1.1 - 2.3 | Non-selective Antagonist |
| δ (delta) | 16 - 67.5 | Non-selective Antagonist | |
| κ (kappa) | 2.5 - 12 | Non-selective Antagonist | |
| Naltrexone | μ (mu) | 0.23 - 0.56 | Non-selective Antagonist |
| δ (delta) | 9.4 - 38 | Non-selective Antagonist | |
| κ (kappa) | 0.25 - 4.8 | Non-selective Antagonist |
Note: Ki values can vary between studies depending on the specific experimental conditions, such as the radioligand, tissue or cell line used, and buffer composition.
As the data indicates, this compound displays a remarkable selectivity for the NOP receptor over the classical opioid receptors. It is reported to be 12-fold more selective for the NOP receptor than for the μ-receptor, 270-fold more selective than for the κ-receptor, and over 1000-fold more selective than for the δ-receptor.[3]
Experimental Protocols
The binding affinity (Ki) values presented are typically determined through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific opioid receptor subtype (μ, δ, or κ).
Materials:
-
Receptor Source: Cell membranes prepared from cultured cells (e.g., CHO or HEK293) stably expressing the human opioid receptor subtype of interest, or homogenized brain tissue from rodents.
-
Radioligand: A high-affinity, subtype-selective radiolabeled ligand.
-
For μ-receptors: [³H]-DAMGO
-
For δ-receptors: [³H]-DPDPE
-
For κ-receptors: [³H]-U-69,593
-
-
Test Compound: this compound or other unlabeled ligands.
-
Non-specific Binding Determinate: A high concentration of a non-selective antagonist (e.g., 10 µM Naloxone) to saturate all specific binding sites.
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold binding buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize the cell pellet or brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add receptor membranes, radioligand (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Add receptor membranes, radioligand, and a saturating concentration of the non-specific binding determinate (e.g., naloxone).
-
Competition Binding: Add receptor membranes, radioligand, and varying concentrations of the unlabeled test compound (typically in a logarithmic dilution series).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes), with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (which should be predetermined via a saturation binding experiment).
-
-
Signaling Pathways and Experimental Workflows
To visualize the underlying biological and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Opioid Receptor Gi/o Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
A Comparative Guide to the Senolytic Mechanism of MCOPPB Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the senolytic agent MCOPPB trihydrochloride with other well-established senolytics, including the combination of Dasatinib (B193332) and Quercetin (D+Q), Fisetin, and Navitoclax (B1683852). The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the evaluation and potential application of these compounds in aging research and drug development.
Introduction to Senolytics and Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and various age-related diseases. Senescent cells accumulate in tissues and secrete a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP), which can impair tissue function and promote chronic inflammation. Senolytics are a class of drugs that selectively induce apoptosis in senescent cells, thereby mitigating their detrimental effects.
This compound was recently identified as a novel senolytic agent through a high-throughput screening of a library of pharmacologically active compounds.[1] This guide will delve into its mechanism of action and compare its performance with other prominent senolytics.
Quantitative Comparison of Senolytic Activity
The following tables summarize the available quantitative data on the senolytic activity of this compound and its alternatives. It is important to note that a direct comparison of potency (e.g., IC50 values) is challenging due to variations in experimental models (cell types, senescence inducers) across different studies.
Table 1: In Vitro Senolytic Activity
| Compound | Cell Type | Senescence Inducer | Effective Concentration | Key Findings |
| This compound | Human MRC5 Fibroblasts | Aphidicolin | 10 µM (in HTS) | Identified as a potent senolytic from a library screen.[1] |
| Human Huh-7 Hepatocellular Carcinoma | Doxorubicin | 0.5 µM (cytostatic) | Significantly decreased senescent cell numbers by up to seven-fold.[1] | |
| Dasatinib + Quercetin | Human Endothelial Cells (HUVECs) | Various | Dasatinib: nM range, Quercetin: µM range | Combination is more effective than either agent alone.[2] |
| Mouse Embryonic Fibroblasts (MEFs) | Various | Dasatinib: nM range, Quercetin: µM range | Broad-spectrum senolytic activity.[2] | |
| Fisetin | Human Endothelial Cells (HUVECs) | Oxidative Stress | ~5-20 µM | Potent senolytic flavonoid.[3] |
| Mouse Embryonic Fibroblasts (MEFs) | Oxidative Stress | Dose-dependent reduction | Suppressed senescence markers.[3] | |
| Navitoclax (ABT-263) | Human Endothelial Cells (HUVECs) | Various | µM range | Effective in specific cell types.[4][5] |
| Human IMR90 Fibroblasts | Various | µM range | Cell-type specific senolytic activity.[4][5] |
Table 2: In Vivo Senolytic Activity
| Compound | Animal Model | Key Findings |
| This compound | Mice | Reduced the number of senescent cells in visceral white adipose tissue by ~70%.[1] |
| Dasatinib + Quercetin | Aged Mice | Improved various age-related dysfunctions.[6] |
| Fisetin | Aged Mice | Reduced senescence markers in multiple tissues and extended lifespan.[3] |
| Navitoclax (ABT-263) | Mice | Cleared senescent cells in various tissues.[7] |
Mechanisms of Action
This compound
This compound's senolytic mechanism appears to be linked to the activation of transcriptional networks involved in the immune response, with evidence implicating the involvement of Toll-like receptors (TLRs).[1][8] This suggests a unique mechanism that may involve modulating the innate immune system to clear senescent cells.
Dasatinib + Quercetin (D+Q)
This combination therapy targets multiple pro-survival pathways in senescent cells. Dasatinib, a tyrosine kinase inhibitor, and Quercetin, a flavonoid, work synergistically to induce apoptosis in a broad range of senescent cell types.[2][9]
Fisetin
Fisetin is a natural flavonoid that exhibits potent senolytic activity. Its mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway and the direct inhibition of anti-apoptotic Bcl-2 family proteins, such as Bcl-xL.[10][11]
Navitoclax (ABT-263)
Navitoclax is a potent inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. By blocking these proteins, Navitoclax allows pro-apoptotic signals to dominate, leading to the selective elimination of senescent cells that depend on these survival pathways.[4][5]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathways
Caption: Overview of the primary signaling pathways targeted by different senolytic agents.
Experimental Workflows
Caption: A generalized workflow for the validation of a novel senolytic agent.
Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a widely used biomarker for senescent cells.
Principle: Senescent cells exhibit increased lysosomal mass and β-galactosidase activity at a suboptimal pH (6.0), which can be detected using the chromogenic substrate X-gal.
Protocol Outline:
-
Cell Seeding and Treatment: Plate cells in a multi-well plate and induce senescence. Treat with the senolytic compound of interest.
-
Fixation: Wash cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
-
Staining: Wash cells with PBS and incubate with the SA-β-gal staining solution (containing X-gal at pH 6.0) at 37°C in a dry incubator (no CO2) for 12-24 hours.
-
Imaging and Quantification: Observe the development of a blue color in senescent cells using a bright-field microscope. The percentage of SA-β-gal positive cells can be quantified by counting the number of blue cells relative to the total number of cells in multiple fields of view.
Quantification of Senescence-Associated Secretory Phenotype (SASP)
Principle: Senescent cells secrete a variety of pro-inflammatory cytokines, chemokines, and proteases. The levels of these SASP factors can be quantified in the cell culture supernatant or tissue lysates.
Protocol Outline (using ELISA):
-
Conditioned Media Collection: After treatment with the senolytic agent, wash the cells and culture them in serum-free media for 24-48 hours. Collect the conditioned media.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits for specific SASP factors (e.g., IL-6, IL-8).
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add the conditioned media samples and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at a specific wavelength using a plate reader. The concentration of the SASP factor in the samples is determined by comparing their absorbance to a standard curve.
Alternative Methods: Multiplex immunoassays (e.g., Luminex) or quantitative PCR (qPCR) to measure the mRNA levels of SASP genes can also be employed for a more comprehensive analysis.
Conclusion
This compound is a promising new senolytic agent with a potentially novel mechanism of action involving the modulation of the immune system. While direct quantitative comparisons with established senolytics like D+Q, Fisetin, and Navitoclax are limited by the available data, initial studies demonstrate its efficacy in vitro and in vivo. Further research is warranted to fully elucidate its senolytic mechanism, establish a comprehensive safety and efficacy profile, and determine its potential for therapeutic applications in age-related diseases. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The senolytic cocktail, dasatinib and quercetin, impacts the chromatin structure of both young and senescent vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel senolytic agent, navitoclax, targeting the Bcl‐2 family of anti‐apoptotic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel senolytic agent, navitoclax, targeting the Bcl-2 family of anti-apoptotic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Senolytic drugs, dasatinib and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clearance of senescent cells by navitoclax (ABT263) rejuvenates UHMWPE-induced osteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifespan.io [lifespan.io]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Senolytic Effects of MCOPPB Trihydrochloride Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of MCOPPB trihydrochloride, a potent and selective nociceptin (B549756) receptor (NOP) agonist, in different cell line models of cellular senescence. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to offer an objective comparison of MCOPPB's performance and its potential as a senolytic agent.
Introduction to this compound
This compound is a small molecule that acts as a selective agonist for the nociceptin opioid peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] While initially investigated for its anxiolytic properties, recent high-throughput screening has identified MCOPPB as a potent senolytic agent, capable of selectively inducing apoptosis in senescent cells.[4][5] This guide focuses on its senolytic activity in human fibroblast (MRC5) and hepatocellular carcinoma (HepG2 and Huh-7) cell lines.
Comparative Efficacy of this compound
The senolytic potential of this compound has been evaluated in different cell types, revealing cell-specific responses. The following tables summarize the quantitative data on cell viability and the reduction of senescent cell populations upon treatment with MCOPPB.
Table 1: Effect of this compound on Cell Viability
| Cell Line | MCOPPB Concentration (µM) | Approximate Cell Viability (%) |
| HepG2 | 0.125 | ~100% |
| 0.250 | ~100% | |
| 0.500 | ~95% | |
| 0.750 | ~85% | |
| 1.0 | ~80% | |
| 2.0 | ~70% | |
| 5.0 | ~60% | |
| Huh-7 | 0.125 | ~100% |
| 0.250 | ~100% | |
| 0.500 | ~90% | |
| 0.750 | ~80% | |
| 1.0 | ~75% | |
| 2.0 | ~65% | |
| 5.0 | ~55% | |
| Data extracted and estimated from dose-response curves presented in Georgieva et al., 2022.[4] |
Table 2: Senolytic Activity of this compound in Senescent Cells
| Cell Line | Senescence Inducer | MCOPPB Treatment | Outcome |
| MRC5 | Aphidicolin | 10 µM | Identified as the strongest hit in a high-throughput screen for compounds preferentially toxic to senescent cells.[4] |
| HepG2 | Doxorubicin (100 nM) | 0.5 µM for 24h | A decreasing trend in the number of senescent cells was observed (p-value: 0.096).[4] |
| Huh-7 | Doxorubicin (100 nM) | 0.5 µM for 24h | Significantly decreased the number of senescent cells by up to seven-fold.[4] |
Comparison with Alternative Senolytic Agents
The senolytic cocktail of Dasatinib and Quercetin (D+Q) is a well-established alternative. A study by Vinciguerra and colleagues investigated the efficacy of D+Q in doxorubicin-induced senescent HepG2 and Huh-7 cells.[6]
Table 3: Comparison of MCOPPB with Dasatinib and Quercetin (D+Q) in Hepatocellular Carcinoma Cells
| Treatment | Cell Line | Outcome on Senescent Cells |
| MCOPPB (0.5 µM) | HepG2 | Trend towards a reduction in senescent cells.[4] |
| Huh-7 | Significant (up to seven-fold) reduction in senescent cells.[4] | |
| Dasatinib (1 µM) + Quercetin (1 µM) | HepG2 | Lacked efficacy in removing doxorubicin-induced senescent cells.[6] |
| Huh-7 | Lacked efficacy in removing doxorubicin-induced senescent cells.[6] |
These findings suggest that MCOPPB may have a more potent senolytic effect in hepatocellular carcinoma cell lines compared to the combination of Dasatinib and Quercetin.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
NOP Receptor Signaling Pathway
MCOPPB acts as an agonist for the NOP receptor, a G protein-coupled receptor (GPCR). Upon activation, the NOP receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This initiates a signaling cascade that can modulate various cellular processes, including those potentially involved in the induction of apoptosis in senescent cells.
Caption: NOP Receptor Signaling Pathway activated by MCOPPB.
Experimental Workflow for Cross-Validation
The following diagram illustrates the general workflow used to assess the senolytic effects of this compound in different cell lines.
Caption: Experimental workflow for MCOPPB cross-validation.
Experimental Protocols
Cell Culture
-
MRC5, HepG2, and Huh-7 cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[4]
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Induction of Cellular Senescence
-
For MRC5 cells: Senescence was induced by treatment with aphidicolin, a DNA polymerase inhibitor.[4]
-
For HepG2 and Huh-7 cells: Chemotherapy-induced senescence was achieved by treating the cells with 100 nM Doxorubicin for 24 hours, followed by a 6-day washout period before subsequent experiments.[4][9]
Cell Viability Assay (XTT Assay)
-
Cells were seeded in 96-well plates at an appropriate density.
-
After adherence and/or senescence induction, cells were treated with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture was prepared according to the manufacturer's instructions.
-
50 µL of the XTT labeling mixture was added to each well.
-
Plates were incubated for 4 hours at 37°C.
-
The absorbance of the formazan (B1609692) product was measured spectrophotometrically at a wavelength between 450-500 nm.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Cells were washed with phosphate-buffered saline (PBS).
-
Cells were fixed with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5-15 minutes at room temperature.
-
After washing with PBS, the cells were incubated with the SA-β-gal staining solution at 37°C (without CO2) for 12-16 hours. The staining solution contains X-gal in a citrate-buffered saline at pH 6.0.
-
The development of a blue color in the cytoplasm of senescent cells was observed under a microscope.
C12FDG Flow Cytometry for Senescence Detection
-
Cells were harvested and washed with PBS.
-
To increase the lysosomal pH, cells were pre-treated with a lysosomal alkalinizing agent like bafilomycin A1 (100 nM) for 1 hour.
-
Cells were then stained with 5-dodecanoylaminofluorescein (B34368) di-β-D-galactopyranoside (C12FDG) for 1-2 hours at 37°C.
-
After staining, cells were washed and resuspended in a suitable buffer for flow cytometry.
-
The fluorescence of C12FDG-positive cells was detected using the appropriate channels on a flow cytometer.
Conclusion
This compound demonstrates significant and cell-type-specific senolytic activity. It was highly effective in eliminating senescent human fibroblasts (MRC5) and showed potent senolytic effects in the Huh-7 hepatocellular carcinoma cell line. While a clear trend was observed in HepG2 cells, the effect was not as pronounced as in Huh-7 cells. Notably, in the context of doxorubicin-induced senescence in liver cancer cells, MCOPPB appears to be a more effective senolytic agent than the commonly used combination of Dasatinib and Quercetin. These findings highlight the potential of MCOPPB as a valuable tool for research into cellular senescence and as a candidate for the development of novel senotherapeutics. Further investigation into the downstream signaling pathways and in vivo validation are warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. MCOPPB - Wikipedia [en.wikipedia.org]
- 4. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Senolytic Cocktail Dasatinib+Quercetin (D+Q) Does Not Enhance the Efficacy of Senescence-Inducing Chemotherapy in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 8. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin‐induced senescence promotes stemness and tumorigenicity in EpCAM−/CD133− nonstem cell population in hepatocellular carcinoma cell line, HuH‐7 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MCOPPB's Senolytic and Anxiolytic Doses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel compound MCOPPB, detailing its dual functionality as both a senolytic and anxiolytic agent. The following sections present quantitative data, experimental protocols, and mechanistic insights to facilitate an objective evaluation of MCOPPB against other established compounds in these therapeutic areas.
Quantitative Comparison of Senolytic and Anxiolytic Doses
The following tables summarize the effective doses of MCOPPB for its senolytic and anxiolytic activities, alongside comparative data for other known agents.
Table 1: Comparative Senolytic Activity of MCOPPB and Other Senolytics
| Compound/Cocktail | Cell Type | Senescence Inducer | Effective Concentration (In Vitro) | Observations |
| MCOPPB | Human MRC5 Fibroblasts | Aphidicolin (B1665134) | 10 µM | Identified as the strongest hit in a library screen.[1] |
| MCOPPB | HepG2 & Huh-7 (Hepatocellular Carcinoma) | Doxorubicin (B1662922) | 0.5 µM | Maximal cytostatic dose without cytotoxicity. Significantly decreased senescent cell numbers.[1] |
| Dasatinib + Quercetin (D+Q) | Human Adipocyte Progenitors, HUVECs | Various | D: Varies, Q: Varies | Broad-spectrum senolytic activity.[2] |
| Fisetin | HUVECs | Various | ~2.7-349.4 µM (in vivo mouse study) | Selectively induces apoptosis in senescent HUVECs.[3] |
| Navitoclax (ABT-263) | Various | Various | Varies | BCL-2 family inhibitor with senolytic properties.[1][4] |
Table 2: Comparative Anxiolytic Activity of MCOPPB and Other Anxiolytics (In Vivo - Mouse Models)
| Compound | Model | Effective Dose | Route | Key Findings |
| MCOPPB | Vogel Conflict Test | 10 mg/kg | p.o. | Elicited anxiolytic-like effects.[2] |
| MCOPPB | General Behavior | 0.1–10 mg/kg | i.p. | Affects emotional behavior. |
| Diazepam | Vogel Conflict Test | 3 mg/kg | p.o. | Elicited anxiolytic-like effects.[2][5] |
| Diazepam | Light/Dark Box & Open Field | 1-3 mg/kg | i.p. | Dose-dependently increased open arm times.[6][7] |
| Lorazepam | Forced Swimming Test | 0.125 mg/kg | i.p. | Reversed anti-immobility effect of SSRIs.[8] |
| Fluoxetine (SSRI) | Forced Swimming Test | 4-64 mg/kg | i.p. | Dose-dependently reduced immobility time.[8] |
Mechanistic Insights: Signaling Pathways
MCOPPB's dual activity stems from its function as a potent and selective agonist for the nociceptin/orphanin FQ (NOP) opioid receptor.[1][9] Its downstream signaling, however, appears to diverge to produce its distinct senolytic and anxiolytic effects.
Anxiolytic Mechanism
As a NOP receptor agonist, MCOPPB's anxiolytic effects are believed to be mediated through the modulation of neural circuits involved in fear and anxiety. Activation of the NOP receptor can lead to the inhibition of neurotransmitter release, thereby producing a calming effect.
Caption: Proposed anxiolytic signaling pathway of MCOPPB.
Senolytic Mechanism
The senolytic action of MCOPPB is linked to the activation of transcriptional networks involved in immune responses, with evidence pointing towards the involvement of Toll-like receptors (TLRs).[1][3][5] This suggests a novel mechanism for a NOP receptor agonist, linking it to cellular stress responses and the clearance of senescent cells.
Caption: Proposed senolytic signaling pathway of MCOPPB.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Senolysis Assay
1. Induction of Senescence:
-
Aphidicolin-induced: Human MRC5 fibroblasts are treated with aphidicolin to induce replicative senescence.
-
Doxorubicin-induced: HepG2 and Huh-7 cells are treated with 100 nM doxorubicin for 24 hours, followed by a 6-day washout period to induce chemotherapy-induced senescence.[1]
2. Compound Treatment:
-
Senescent cells are treated with varying concentrations of MCOPPB (e.g., 0.5 µM for cancer cell lines, 10 µM for fibroblasts) for 24-48 hours.[1]
3. Assessment of Senescence and Cell Viability:
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: Cells are fixed and stained for SA-β-gal activity, a key biomarker of senescent cells.
-
Cell Viability Assays (e.g., XTT): To determine the cytotoxic and cytostatic effects of the compound on both senescent and non-senescent cells.[1]
-
Flow Cytometry: Using C12FDG, a fluorogenic substrate for β-galactosidase, to quantify the percentage of senescent cells.[1]
Caption: Experimental workflow for in vitro senolysis assay.
In Vivo Anxiolytic Assay (Vogel Conflict Test)
1. Animal Model:
-
Male mice are typically used for this behavioral assay.
2. Apparatus:
-
A testing chamber equipped with a drinking spout connected to a water source and an electrifiable grid floor.
3. Procedure:
-
Acclimation and Water Deprivation: Mice are acclimated to the testing chamber and water-deprived for a set period before the test to motivate drinking behavior.
-
Drug Administration: MCOPPB (e.g., 10 mg/kg) or a comparator drug like diazepam (e.g., 3 mg/kg) is administered orally (p.o.) a specified time before the test.[2][5]
-
Testing Session: During the test, every 20th lick of the drinking spout results in a mild electric shock delivered through the grid floor.
-
Data Collection: The number of shocks received is recorded. Anxiolytic compounds are expected to increase the number of shocks the animals are willing to take to drink, indicating a reduction in the conflict between the drive to drink and the fear of the shock.
Caption: Experimental workflow for the Vogel conflict test.
Conclusion
MCOPPB presents a unique pharmacological profile with both senolytic and anxiolytic properties. Its efficacy as a senolytic agent appears to be cell-type specific, a characteristic shared with other known senolytics.[1] As an anxiolytic, it demonstrates effects comparable to benzodiazepines like diazepam but may offer a different side-effect profile.[2][5] The novel mechanistic link between NOP receptor activation and the induction of senescent cell clearance warrants further investigation. This guide provides a foundational comparison to aid researchers in positioning MCOPPB within the current landscape of senotherapeutics and anxiolytics and to inform the design of future preclinical and clinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Senolytic drugs: from discovery to translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New agents that target senescent cells: the flavone, fisetin, and the BCL-XL inhibitors, A1331852 and A1155463 | Aging [aging-us.com]
- 4. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute anxiogenic-like effects of selective serotonin reuptake inhibitors are attenuated by the benzodiazepine diazepam in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anxiolytic effects of diazepam and ethanol in two behavioral models: comparison of males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of anxiolytic drugs on the effects of specific serotonin reuptake inhibitors in the forced swimming test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MCOPPB and Other Leading Senolytics on Senescent Cells
For Researchers, Scientists, and Drug Development Professionals
The field of geroscience is actively pursuing therapeutic strategies to eliminate senescent cells, which contribute to aging and age-related diseases. Senolytics, drugs that selectively induce apoptosis in senescent cells, are at the forefront of this research. This guide provides a comparative overview of a novel senolytic, MCOPPB, and other well-established senolytic agents, including the combination of Dasatinib and Quercetin (D+Q), Navitoclax, and Fisetin (B1672732).
While direct head-to-head studies involving MCOPPB and other senolytics are not yet available in the published literature, this guide synthesizes existing data from independent studies to offer an objective comparison of their performance. The information is presented to aid researchers in evaluating these compounds for future studies.
Executive Summary
MCOPPB, a selective ligand for the nociceptin/orphanin FQ opioid receptor (NOP), was recently identified as a potent senolytic through a high-throughput screening of a library of pharmacologically active compounds.[1][2][3] It has demonstrated efficacy in reducing senescent cell burden in vitro and in vivo.[1][3] Established senolytics such as the D+Q cocktail, Navitoclax (a BCL-2 family inhibitor), and the natural flavonoid Fisetin have been more extensively studied and have shown varied efficacy and cell-type specificity in numerous preclinical models. This guide will delve into the available quantitative data, experimental methodologies, and mechanistic insights for each of these compounds.
Quantitative Comparison of Senolytic Activity
The following tables summarize the senolytic activity of MCOPPB and other leading senolytics based on data from various preclinical studies. It is crucial to note that these results are from different studies and not from direct comparative experiments. The efficacy of senolytics can be highly dependent on the cell type, the inducer of senescence, and the specific experimental conditions.
Table 1: In Vitro Senolytic Activity
| Senolytic Agent | Cell Type | Senescence Inducer | Concentration for Max Effect | % Reduction in Senescent Cells (or other relevant metric) | Citation(s) |
| MCOPPB | Human MRC5 fibroblasts | Aphidicolin | 10 µM | Identified as best scoring hit in HTS | [1] |
| Human Huh-7 hepatocellular carcinoma | Doxorubicin (B1662922) | 0.5 µM | Up to 7-fold decrease in SA-β-gal positive cells | [1] | |
| Human HepG2 hepatocellular carcinoma | Doxorubicin | 0.5 µM | Decreasing trend in SA-β-gal positive cells | [1] | |
| Dasatinib + Quercetin (D+Q) | Human primary preadipocytes | Irradiation | D: 250 nM, Q: 5 µM | Significant induction of apoptosis | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Irradiation | D: 250 nM, Q: 5 µM | Significant induction of apoptosis | ||
| Navitoclax | Human Umbilical Vein Endothelial Cells (HUVECs) | Irradiation | 1 µM | Significant induction of apoptosis | |
| IMR90 human lung fibroblasts | Irradiation | 1 µM | Significant induction of apoptosis | ||
| Fisetin | Human Umbilical Vein Endothelial Cells (HUVECs) | Irradiation | 10-20 µM | Selectively reduced viability and numbers of senescent cells | [4] |
Table 2: In Vivo Senolytic Activity
| Senolytic Agent | Animal Model | Tissue | % Reduction in Senescent Cells (or other relevant metric) | Citation(s) |
| MCOPPB | Aged Mice | Visceral white adipose tissue | ~70% reduction in SA-β-gal positive cells | [1] |
| Aged Mice | Liver | ~70% reduction in SA-β-gal positive cells | [1] | |
| Dasatinib + Quercetin (D+Q) | Diet-induced obese mice | White adipose tissue | Reduction in SA-β-gal activity and p16 expression | [5] |
| Navitoclax | Diet-induced obese mice | White adipose tissue | Reduction in SA-β-gal activity | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
MCOPPB Senolytic Activity Assay
-
Cell Culture and Senescence Induction: Human MRC5 fibroblasts were induced into senescence by treatment with aphidicolin. Human hepatocellular carcinoma cell lines (HepG2 and Huh-7) were treated with 100 nM doxorubicin for 24 hours, followed by a 6-day washout period to induce chemotherapy-induced senescence.[1]
-
High-Throughput Screening (HTS): The LOPAC®Pfizer library of pharmacologically active compounds was screened at a fixed concentration of 10 µM on aphidicolin-induced senescent MRC5 cells.[1]
-
Senescent Cell Quantification: Senescence-associated β-galactosidase (SA-β-gal) activity was measured. For flow cytometry-based quantification, the fluorogenic substrate C12FDG was used.[1]
-
In Vivo Studies: Aged mice were treated with MCOPPB, and the burden of senescent cells in peripheral tissues was assessed by histological analysis for SA-β-gal activity.[1]
Dasatinib + Quercetin (D+Q) and Navitoclax Senolytic Activity Assay
-
Cell Culture and Senescence Induction: Human primary preadipocytes and HUVECs were induced into senescence by exposure to 10Gy of ionizing radiation.
-
Senolytic Treatment: Senescent cells were treated with Dasatinib and Quercetin in combination or with Navitoclax for a specified period.
-
Apoptosis and Viability Assays: The induction of apoptosis was commonly measured using caspase-3/7 activity assays. Cell viability was assessed using assays such as ATPLite.
Fisetin Senolytic Activity Assay
-
Cell Culture and Senescence Induction: HUVECs were rendered senescent by exposure to 10Gy of ionizing radiation.[4]
-
Senolytic Treatment: Senescent HUVECs were treated with varying concentrations of fisetin for 3 days.[4]
-
Viability and Apoptosis Assays: Cell viability was determined using the ATPLite assay, and cell numbers were assessed by crystal violet staining. Apoptosis was confirmed by measuring caspase-3/7 activity.[4]
Signaling Pathways and Mechanisms of Action
The mechanisms by which senolytics selectively eliminate senescent cells are a key area of investigation.
MCOPPB
The senolytic effect of MCOPPB is linked to the activation of transcriptional networks involved in the immune response to external stressors, with an implication of Toll-like receptors (TLRs) .[1][3][6] As a NOP receptor agonist, its downstream signaling pathways leading to senolysis are still under investigation.
Caption: Proposed signaling pathway for MCOPPB-induced senolysis.
Dasatinib + Quercetin (D+Q)
Dasatinib is a tyrosine kinase inhibitor, while Quercetin inhibits multiple kinases, including PI3K. Their combined action targets several pro-survival pathways that are upregulated in senescent cells.
Caption: Synergistic action of Dasatinib and Quercetin on senescent cells.
Navitoclax
Navitoclax is a potent inhibitor of the BCL-2 family of anti-apoptotic proteins, including BCL-2, BCL-xL, and BCL-w. Senescent cells often upregulate these proteins to evade apoptosis.
Caption: Mechanism of Navitoclax-induced apoptosis in senescent cells.
Experimental Workflow
The general workflow for identifying and validating novel senolytics is a multi-step process.
Caption: A generalized workflow for the discovery and validation of senolytic drugs.
Conclusion
MCOPPB represents a promising new addition to the growing arsenal (B13267) of senolytic compounds. Its novel mechanism of action, potentially involving the NOP receptor and TLR signaling, distinguishes it from many existing senolytics that primarily target anti-apoptotic pathways. However, the current body of evidence for MCOPPB is based on a limited number of studies.
Established senolytics like D+Q, Navitoclax, and Fisetin have a more extensive research history, providing a broader understanding of their efficacy, limitations, and potential side effects. The choice of a senolytic for a particular research application will depend on the specific cell type, the nature of the senescence-inducing stressor, and the desired therapeutic window.
Further research, including direct head-to-head comparative studies, is essential to fully elucidate the relative potency and therapeutic potential of MCOPPB in comparison to other leading senolytics. Such studies will be critical for advancing the most effective senolytic candidates toward clinical translation for the treatment of age-related diseases.
References
- 1. Cellular Senescence: Molecular Targets, Biomarkers, and Senolytic Drugs [mdpi.com]
- 2. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lonvibio.com [lonvibio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Assessing the Therapeutic Window: A Comparative Guide to MCOPPB Trihydrochloride and Other Anxiolytic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic window of MCOPPB trihydrochloride, a potent and selective nociceptin/orphanin FQ (NOP) receptor agonist, against other established drugs with anxiolytic properties. Due to the limited availability of comprehensive toxicity data for this compound, this document focuses on a comparison of its effective doses in preclinical anxiety models versus doses that elicit notable side effects, juxtaposed with more established therapeutic indices of comparator drugs. The information presented herein is intended to serve as a framework for the continued investigation and characterization of this compound's therapeutic potential.
Executive Summary
This compound has demonstrated promising anxiolytic-like effects in preclinical models.[1] Its unique mechanism of action, targeting the NOP receptor, distinguishes it from classical anxiolytics like benzodiazepines.[2] This guide synthesizes available preclinical data to provide a preliminary assessment of its therapeutic window, particularly in the context of its desired anxiolytic effects versus observed side effects such as sedation and motor impairment. For a broader perspective, the therapeutic ranges of clinically established antipsychotics with anxiolytic applications are also presented.
Data Presentation
Table 1: Preclinical Comparison of Anxiolytic and Sedative Effects in Mice
| Feature | This compound | Diazepam |
| Primary Mechanism of Action | Potent and selective NOP receptor agonist.[2] | Positive allosteric modulator of GABA-A receptors. |
| Effective Anxiolytic Dose (Mice) | ~10 mg/kg (p.o.) in the Vogel conflict test.[1] Anxiolytic effects observed in the 0.1-10 mg/kg range. | 0.5 - 2.0 mg/kg (i.p.) in the elevated plus-maze and light-dark box tests.[3][4] |
| Dose-Limiting Side Effects (Mice) | Conflicting reports on locomotor activity. One study reported no effect on locomotor activity or memory at 10 mg/kg (p.o.).[1] Another noted decreased locomotion at 5 mg/kg (i.p.). | Sedation and motor impairment observed at doses of 3 mg/kg and higher.[1] Chronic use has been associated with memory impairment.[5] |
| Therapeutic Index (Anxiolysis vs. Sedation) | To be determined. A potential window exists below doses causing significant motor impairment. | Narrow. The effective anxiolytic dose is close to the dose that causes sedation. |
Table 2: Clinical Therapeutic Window of Selected Antipsychotic Drugs
| Drug | Therapeutic Plasma Concentration | Toxic Plasma Concentration | Primary Indication |
| Haloperidol | 5 - 12 ng/mL[6] | > 14.4 ng/mL[7] | Schizophrenia |
| Olanzapine | 20 - 40 ng/mL | > 80 ng/mL | Schizophrenia, Bipolar Disorder |
Signaling Pathway of this compound
This compound exerts its effects by acting as an agonist at the nociceptin/orphanin FQ (NOP) receptor, a G protein-coupled receptor (GPCR).[8] Upon binding, the NOP receptor can couple to various G proteins, primarily of the Gαi/o and Gαz families.[8] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[8] Activation of the MAPK signaling pathway has also been reported.[8] This complex signaling ultimately results in the modulation of neuronal excitability and neurotransmitter release, which is thought to underlie its anxiolytic effects.
MCOPPB Signaling Pathway
Experimental Protocols
To determine the therapeutic window of a novel anxiolytic agent like this compound, a series of preclinical behavioral assays are essential. The following are detailed methodologies for two standard tests used to assess anxiolytic efficacy and potential motor side effects.
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Administer this compound or a vehicle control at predetermined doses and time points before the test.
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Key parameters measured include the time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Light-Dark Box Test
Objective: To evaluate anxiety-related behavior based on the conflict between the exploratory drive of rodents and their natural aversion to brightly lit areas.
Methodology:
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.
-
Procedure:
-
Habituate the animals to the testing room.
-
Administer the test compound or vehicle.
-
Place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Allow the animal to freely explore the apparatus for a 5 to 10-minute session.
-
Video record the session for subsequent analysis.
-
-
Data Analysis: The primary measures are the time spent in the light compartment and the number of transitions between the two compartments. Anxiolytic compounds are expected to increase the time spent in the light compartment.
Experimental Workflow for Therapeutic Window Assessment
The following diagram outlines a logical workflow for assessing the therapeutic window of a novel anxiolytic compound.
Experimental Workflow
Conclusion
This compound demonstrates a promising preclinical profile as an anxiolytic agent with a mechanism of action distinct from existing therapies. The available data suggests a potential therapeutic window where anxiolytic effects are observed at doses that may not significantly impair locomotor function, a common side effect of benzodiazepines.[1] However, a comprehensive assessment of its therapeutic index is currently limited by the lack of robust toxicity studies. Further investigation is warranted to fully characterize the dose-response relationship for both efficacy and adverse effects to establish a definitive therapeutic window for this compound. The experimental framework provided in this guide offers a systematic approach for such future evaluations.
References
- 1. Differential analysis of behavior and diazepam-induced alterations in C57BL/6N and BALB/c mice using the modified hole board test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haloperidol blood levels and clinical outcome: a meta-analysis of studies relevant to testing the therapeutic window hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Haloperidol plasma levels and clinical response: a therapeutic window relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haloperidol: therapeutic window in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Side Effect Profile of MCOPPB Trihydrochloride Against Traditional Anxiolytics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel anxiolytics with improved side effect profiles over traditional medications, such as benzodiazepines and selective serotonin (B10506) reuptake inhibitors (SSRIs), is a critical area of neuropsychiatric drug development. MCOPPB trihydrochloride, a potent and selective agonist for the nociceptin/orphanin FQ (NOP) receptor, has emerged as a promising candidate with potential anxiolytic properties. This guide provides an objective comparison of the preclinical side effect profile of this compound with that of traditional anxiolytics, supported by available experimental data.
Executive Summary
Preclinical evidence suggests that this compound may offer a superior side effect profile compared to traditional anxiolytics like benzodiazepines. At therapeutically relevant anxiolytic doses in animal models, this compound appears to be devoid of the sedative, memory-impairing, and motor-impairing effects commonly associated with benzodiazepines. However, some studies indicate potential for reduced locomotion and weight gain with this compound administration. Further clinical investigation is necessary to fully characterize its safety and tolerability in humans.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the preclinical side effect profiles of this compound, benzodiazepines, and SSRIs based on available animal studies and clinical observations.
| Side Effect Category | This compound | Benzodiazepines (e.g., Diazepam) | SSRIs (e.g., Fluoxetine, Sertraline) |
| Sedation/Drowsiness | Slight sedative effects only at doses much higher than the effective anxiolytic dose.[1] No effect on locomotor activity at an anxiolytic dose of 10 mg/kg (p.o.).[2] | Common, dose-dependent.[1] | Can cause drowsiness or insomnia.[2] |
| Memory Impairment | No effect on memory at an anxiolytic dose of 10 mg/kg (p.o.).[2] | Can cause anterograde amnesia.[1] | Generally not associated with memory impairment. |
| Motor Impairment/Coordination | No effect on motor function at anxiolytic doses.[1] Reduced locomotion observed at 5 mg/kg (i.p.) over a 3-week period in one study.[3][4][5] | Impaired coordination is a common side effect.[1] | Generally do not impair motor coordination. |
| Interaction with Alcohol | Did not enhance ethanol-induced hypnosis at an anxiolytic dose of 10 mg/kg (p.o.).[2] | Potentiates the sedative effects of alcohol, which can be dangerous. | Caution is advised when combining with alcohol. |
| Dependence and Withdrawal | Long-term studies are needed, but as a NOP agonist, the mechanism differs from GABAergic agents, suggesting a potentially lower risk. | High potential for tolerance, dependence, and severe withdrawal symptoms.[1] | Can cause discontinuation syndrome upon abrupt cessation. |
| Weight Changes | A tendency towards weight gain has been observed in mice.[3][4][5] | Can be associated with weight gain. | Can cause both weight gain and weight loss. |
| Gastrointestinal Effects | Not reported as a significant side effect in preclinical studies. | Less common than with SSRIs. | Nausea, diarrhea, and other GI issues are common, especially initially. |
| Sexual Dysfunction | Not reported in preclinical studies. | Can cause decreased libido. | A common and often persistent side effect. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anxiolytic and sedative effects are provided below.
Vogel Conflict Test (for Anxiolytic Activity)
This test is used to screen for anxiolytic drugs by measuring the willingness of a thirsty animal to accept a mild electric shock to obtain water.
-
Apparatus: A testing chamber with a metal spout for drinking. The spout is connected to a shock generator.
-
Procedure:
-
Animals (typically rats or mice) are water-deprived for a period (e.g., 24-48 hours) before the test to ensure motivation to drink.
-
The test compound (e.g., this compound, diazepam) or vehicle is administered at a specified time before the test.
-
The animal is placed in the testing chamber and allowed to explore and find the water spout.
-
After a set number of licks (e.g., 20), a mild electric shock is delivered through the spout for every subsequent lick.
-
The number of shocks the animal is willing to accept during a fixed period (e.g., 5 minutes) is recorded.
-
-
Interpretation: An increase in the number of shocks accepted by the drug-treated group compared to the vehicle group is indicative of an anxiolytic effect. In a study, MCOPPB at an oral dose of 10 mg/kg demonstrated anxiolytic-like effects in this test.[2]
Locomotor Activity Test (for Sedative Effects)
This test assesses the general motor activity of an animal and is used to detect sedative or stimulant effects of a compound.
-
Apparatus: An open-field arena, which is a square or circular enclosure with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to monitor movement.
-
Procedure:
-
The test compound or vehicle is administered to the animal.
-
After a specified absorption period, the animal is placed in the center of the open-field arena.
-
The animal's movement is recorded for a set duration (e.g., 10-30 minutes).
-
Parameters measured include total distance traveled, time spent moving, and rearing frequency.
-
-
Interpretation: A significant decrease in locomotor activity in the drug-treated group compared to the vehicle group suggests a sedative effect. At an anxiolytic dose of 10 mg/kg (p.o.), MCOPPB did not affect locomotor activity.[2] However, another study using a 5 mg/kg i.p. dose over a longer duration did report reduced locomotion.[3][4][5]
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of MCOPPB and Benzodiazepines.
Experimental Workflow
Caption: Preclinical evaluation of anxiolytic side effects.
References
- 1. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Differential Gene Expression Analysis Following MCOPPB Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential gene expression patterns observed after treatment with MCOPPB, a selective agonist for the nociceptin/orphanin FQ opioid receptor (NOP). The data presented is primarily based on a key study that investigated the anxiolytic and senolytic effects of MCOPPB, which included a whole-liver transcriptome analysis in mice. This guide compares the gene expression profile of MCOPPB-treated mice to that of a vehicle-treated control group, offering insights into the molecular pathways modulated by this compound.
Summary of Key Findings
Treatment with MCOPPB has a significant impact on the overall gene expression profile in the liver of mice. The analysis of RNA sequencing (RNA-Seq) data revealed a clear distinction between the transcriptomes of MCOPPB-treated and control animals. The modulated genes are primarily involved in the immune response, particularly pathways related to pathogen response, TREM1 (Triggering Receptor Expressed on Myeloid cells 1) signaling, and Toll-like receptor (TLR) signaling.[1][2]
Quantitative Data on Differential Gene Expression
While the full, detailed list of differentially expressed genes (DEGs) with their corresponding statistical values (log2 fold change and p-values) from the primary study is extensive and typically found in supplementary materials of the publication, the following table summarizes the key modulated biological processes and representative genes based on the pathway analysis.
| Biological Process/Pathway | Representative Genes (Anticipated) | Regulation Trend |
| Immune Response to Pathogens | Tlr2, Tlr4, Myd88, Nfkb1, Stat1 | Upregulated |
| TREM1 Signaling | Trem1, Tyrobp (DAP12), Syk, Plcg2 | Upregulated |
| Toll-like Receptor Signaling | Tlr1, Tlr6, Tlr7, Irak1, Traf6 | Upregulated |
| Cellular Senescence | Cdkn1a (p21), Glb1 | Modulated |
| mTOR Signaling | Mtor, Rptor, Rictor | Modulated |
| Hepatic Stellate Cell Activation | Acta2, Col1a1, Tgfb1 | Modulated |
Note: This table is a qualitative summary based on the reported pathway analysis. For precise quantitative data, researchers are encouraged to consult the raw data available on the Gene Expression Omnibus (GEO) under accession number GSE161412.[2]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the analysis of differential gene expression following MCOPPB treatment.
Animal Treatment
-
Animal Model: Male C57BL/6J mice.
-
Treatment Groups:
-
MCOPPB group: Intraperitoneal (i.p.) injection of MCOPPB at a dose of 5 mg/kg.
-
Control group: i.p. injection of a vehicle solution.
-
-
Dosing Regimen: Injections were administered for 5 consecutive days, followed by a 2-day washout period, for a total of three cycles.
-
Sample Collection: After the final treatment cycle, mice were euthanized, and liver tissues were collected for RNA extraction.
RNA Sequencing (RNA-Seq)
-
RNA Extraction: Total RNA was isolated from the liver tissue samples using TRIzol Reagent. The quality and quantity of the extracted RNA were assessed.
-
Library Preparation: Indexed sequencing libraries were prepared from purified RNA using the NEBNext Ultra II Directional RNA Library preparation kit with a polyA selection module. This method enriches for messenger RNA (mRNA).
-
Quality Control: The quality of the prepared libraries was verified using a Fragment Analyzer.
-
Sequencing: The libraries were pooled in equimolar amounts and sequenced on an Illumina NextSeq 500 platform with a 2x75 paired-end configuration.
Bioinformatics Analysis
-
Alignment: The raw sequencing reads were aligned to the mouse reference genome (GRCm38.p6) using the STAR aligner (ver. 2.6.1a).
-
Read Counting: The number of reads mapping to each gene was quantified using htseq-count.
-
Differential Gene Expression Analysis: The read counts were normalized, and differential expression between the MCOPPB and control groups was determined using the edgeR package in R.
-
Significance Thresholds: Genes were considered differentially expressed if they exhibited a Benjamini-Hochberg adjusted p-value of less than 0.05 and an absolute log2 fold change greater than 1.[2]
-
Functional and Pathway Enrichment Analysis: To understand the biological significance of the differentially expressed genes, pathway enrichment analysis was performed using Ingenuity Pathway Analysis (IPA).[2]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the differential gene expression analysis of MCOPPB-treated mice.
References
Safety Operating Guide
Proper Disposal of MCOPPB Trihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. MCOPPB trihydrochloride, a potent nociceptin (B549756) receptor agonist, requires careful consideration for its disposal to mitigate potential environmental and health risks. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Hazard Profile and Initial Precautions
This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound should always be in accordance with national and local regulations. It is imperative to treat all waste chemicals as hazardous unless confirmed otherwise by a qualified safety officer.[1]
-
Waste Identification and Collection:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure, tight-fitting lid.[2][3]
-
Never mix this compound waste with other incompatible waste streams.[2][4]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the first waste was added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[2][5]
-
The SAA must be under the control of the laboratory personnel and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.[6]
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]
-
Do not dispose of this compound down the drain or in regular trash.[1][7]
-
-
Empty Container Disposal:
-
An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[1][6]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[1] After proper cleaning, deface the original label and dispose of the container as non-hazardous waste, in accordance with institutional policies.[1]
-
Quantitative Guidelines for Laboratory Waste Storage
The following table summarizes general quantitative limits for the storage of hazardous waste in a laboratory setting, as stipulated by regulatory bodies. These are not specific to this compound but apply to the overall management of hazardous waste.
| Parameter | Guideline |
| Maximum Hazardous Waste Volume in SAA | 55 gallons[5] |
| Maximum Acutely Toxic Waste (P-listed) in SAA | 1 quart (liquid) or 1 kilogram (solid)[5] |
| pH Range for Drain Disposal (if permissible for non-hazardous, soluble substances) | 5.5 - 10.5[7] |
| Maximum Storage Time in SAA (partially filled container) | Up to one year[2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision tree for the disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and environmental protection. Always consult your institution's specific waste management policies and EHS office for guidance.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acs.org [acs.org]
Personal protective equipment for handling MCOPPB trihydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling MCOPPB trihydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and management of this potent non-peptide nociceptin/orphanin FQ peptide (NOP)-receptor full agonist.
Hazard Identification and GHS Classification
This compound is a hazardous substance requiring careful handling to mitigate risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory when handling this compound in its solid (powder) or dissolved forms.
| PPE Category | Solid Form (Powder) | Solution Form |
| Hand Protection | Nitrile or latex gloves (double-gloving recommended) | Nitrile or latex gloves |
| Eye Protection | Chemical safety goggles | Chemical safety goggles or a face shield |
| Respiratory Protection | NIOSH-approved N95 (or better) respirator | Not generally required if handled in a fume hood |
| Body Protection | Laboratory coat | Laboratory coat |
Step-by-Step Handling Procedures
3.1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
3.2. Weighing and Preparation of Stock Solutions:
-
Don the appropriate PPE as outlined in the table above.
-
Designate a specific area within the fume hood for handling the compound.
-
Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
To prepare a stock solution, slowly add the solvent to the powder to prevent splashing. This compound is soluble in water and DMSO.
-
If sonication is required to dissolve the compound, ensure the container is securely capped.
3.3. General Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling, even if gloves were worn.
Accidental Release and First Aid Measures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
-
Evacuate the area and prevent entry.
-
Wear appropriate PPE, including respiratory protection.
-
For a solid spill, carefully sweep or vacuum the material into a sealed, labeled container. Avoid generating dust.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Unused Material: Collect in a clearly labeled, sealed container.
-
Contaminated Labware and PPE: Double-bag and label as hazardous waste.
-
Waste Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Guides
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Pathway for this compound Waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
